molecular formula C7H15NO4 B15196673 N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol CAS No. 117894-13-0

N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol

Cat. No.: B15196673
CAS No.: 117894-13-0
M. Wt: 177.20 g/mol
InChI Key: RVHKEUIYGMIGOM-XZBKPIIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol is an N-alkylated derivative of the pyrrolidine-based glycosidase inhibitor 1,4-dideoxy-1,4-imino-D-mannitol (DIM). This compound is part of a class of stable imino sugars in which the ring oxygen atom is formally replaced by a nitrogen atom, resulting in potent glycosidase inhibition . As a key intermediate in the synthesis of diverse N-substituted analogues, it serves as a valuable chemical tool for probing structure-activity relationships . The introduction of an N-methyl group significantly alters the biological activity and conformational properties of the parent molecule. For furanose analogues like this compound, N-alkylation has been shown to markedly decrease inhibitory potential against a broad range of glycosidases, including intestinal alpha-glucohydrolases and Golgi alpha-mannosidases I and II, making it a critical compound for mapping enzyme-inhibitor interactions and understanding the conformational basis of inhibition . Its primary research value lies in its utility for investigating the specific steric and electronic requirements of glycosidase active sites, particularly in studies aiming to enhance inhibitor specificity. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117894-13-0

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

(2R,3S,4R)-2-[(1R)-1,2-dihydroxyethyl]-1-methylpyrrolidine-3,4-diol

InChI

InChI=1S/C7H15NO4/c1-8-2-4(10)7(12)6(8)5(11)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5+,6-,7-/m1/s1

InChI Key

RVHKEUIYGMIGOM-XZBKPIIZSA-N

Isomeric SMILES

CN1C[C@H]([C@H]([C@H]1[C@H](CO)O)O)O

Canonical SMILES

CN1CC(C(C1C(CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis and Biological Evaluation of N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol from D-Mannose

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

Iminosugars (azasugars) represent a critical class of transition-state analogues that act as potent competitive inhibitors of glycosidases. By replacing the endocyclic oxygen of a carbohydrate with a basic nitrogen atom, these molecules mimic the oxocarbenium ion intermediate formed during glycosidic bond cleavage.

1,4-Dideoxy-1,4-imino-D-mannitol (DIM) is a well-characterized pyrrolidine iminosugar and the structural core of the natural indolizidine alkaloid swainsonine[1]. While unmodified DIM is a powerful inhibitor of Golgi


-mannosidase II and lysosomal 

-mannosidases[2], structural modifications—specifically N-alkylation—profoundly alter its pharmacological profile. This whitepaper details the stereoselective synthesis of N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol (N-Methyl-DIM) from D-mannose, exploring the causality behind the synthetic strategy, the detailed experimental protocols, and the biological implications of N-methylation on enzyme specificity[3][4].

Retrosynthetic Strategy & Chemical Logic

The synthesis of N-Methyl-DIM from D-mannose relies on the precise manipulation of stereocenters and orthogonal protecting group strategies. The overarching logic is to utilize the natural chirality of D-mannose while selectively activating the C1 and C4 positions to facilitate an intramolecular cyclization that forms the pyrrolidine ring[5].

Key Strategic Pillars:
  • Stereocenter Preservation via Acetonation: D-mannose is protected as 2,3:5,6-di-O-isopropylidene-D-mannofuranose. This specific ketalization pattern is thermodynamically favored and leaves the anomeric C1 position available for further functionalization[6].

  • Activation and Nitrogen Introduction: The furanose ring is opened, and the resulting diol is activated via mesylation. Introduction of an azide group at C1 provides the necessary nitrogen nucleophile for the subsequent ring closure[3].

  • Reductive Cyclization: Catalytic hydrogenation reduces the azide to a primary amine, which spontaneously undergoes intramolecular nucleophilic substitution at the activated C4 position, yielding the protected DIM core[5].

  • Chemoselective N-Alkylation: Reductive amination using formaldehyde and sodium cyanoborohydride specifically methylates the secondary amine without affecting the protected hydroxyl groups[1].

Synthesis A D-Mannose B 2,3:5,6-di-O-isopropylidene- D-mannofuranose A->B Acetone, H+ C 1-Azido-4-O-Mesyl Intermediate B->C Ring Opening, Mesylation, Azidation D Protected DIM (Pyrrolidine Core) C->D H2, Pd/C (Reductive Cyclization) E Protected N-Methyl-DIM D->E CH2O, NaCNBH3 (Reductive Amination) F N-Methyl-DIM (Final Product) E->F TFA/H2O (Global Deprotection)

Chemical synthesis workflow of N-Methyl-DIM from D-mannose via reductive amination.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes in-process controls to ensure the integrity of the intermediates.

Step 1: Synthesis of 2,3:5,6-di-O-isopropylidene-D-mannofuranose
  • Causality: Acetone acts as both solvent and reagent. The addition of a catalytic amount of acid (e.g., sulfuric acid or iodine) drives the formation of the di-acetonide. The 2,3 and 5,6 positions form stable five-membered 1,3-dioxolane rings, leaving the anomeric OH free.

  • Procedure:

    • Suspend D-mannose (10.0 g, 55.5 mmol) in dry acetone (200 mL).

    • Add concentrated

      
       (0.5 mL) dropwise at 0 °C.
      
    • Stir at room temperature for 12 hours until the solution becomes clear.

    • Neutralize with anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Validation: TLC (Hexane/EtOAc 1:1) should show a single major spot (

      
      ). 
      
      
      
      NMR will confirm the presence of four distinct methyl singlets between 1.30–1.50 ppm.
Step 2: Formation of the 1-Azido-4-O-Mesyl Intermediate
  • Causality: The lactol is reduced to the alditol, followed by selective mesylation. The primary mesylate at C1 is highly reactive and is displaced by sodium azide (

    
    ) to introduce the nitrogen source[3].
    
  • Procedure:

    • Reduce the protected mannofuranose using

      
       in methanol to yield the corresponding diol.
      
    • Dissolve the diol (5.0 g) in dry pyridine (50 mL) and cool to 0 °C.

    • Add methanesulfonyl chloride (MsCl, 2.2 eq) dropwise to form the dimesylate.

    • Isolate the dimesylate, dissolve in DMF/Water (9:1), and add

      
       (3.0 eq). Stir at 90 °C for 18 hours.
      
    • Validation: IR spectroscopy of the intermediate must show a strong, sharp azide stretching band at

      
      [3].
      
Step 3: Reductive Cyclization to Protected DIM
  • Causality: Hydrogenation reduces the azide to a primary amine. The proximity of this amine to the C4 mesylate triggers a rapid intramolecular

    
     displacement, forming the pyrrolidine ring with inversion of configuration at C4 (restoring the required stereochemistry if an intermediate inversion occurred, or maintaining the D-manno configuration depending on the exact precursor geometry)[5].
    
  • Procedure:

    • Dissolve the azido-mesylate (3.0 g) in ethanol (50 mL).

    • Add 10% Pd/C (300 mg) and stir under a hydrogen atmosphere (1 atm) for 12 hours.

    • Filter through Celite to remove the catalyst and concentrate the filtrate.

    • Purify via silica gel chromatography to yield 2,3:5,6-di-O-isopropylidene-1,4-dideoxy-1,4-imino-D-mannitol (Protected DIM).

Step 4: Chemoselective N-Methylation
  • Causality: Reductive amination is chosen over direct alkylation (e.g., using methyl iodide) to prevent over-alkylation (quaternization) of the nitrogen. Sodium cyanoborohydride (

    
    ) selectively reduces the intermediate iminium ion without reducing the aldehyde[1].
    
  • Procedure:

    • Dissolve Protected DIM (1.0 g, 4.1 mmol) in methanol (20 mL).

    • Add 37% aqueous formaldehyde (

      
      , 5.0 eq) and stir for 30 minutes.
      
    • Add

      
       (1.5 eq) and a drop of acetic acid to adjust the pH to 
      
      
      
      .
    • Stir at room temperature for 4 hours.

    • Quench with saturated

      
      , extract with dichloromethane, dry over 
      
      
      
      , and concentrate.
Step 5: Global Deprotection
  • Causality: Aqueous trifluoroacetic acid (TFA) is utilized because its mild acidity efficiently hydrolyzes the acid-labile isopropylidene ketals without promoting epimerization or degradation of the highly polar pyrrolidine core[3].

  • Procedure:

    • Dissolve the protected N-Methyl-DIM in a 1:1 mixture of TFA and water (10 mL).

    • Stir at room temperature for 2 hours.

    • Co-evaporate with toluene (3 × 10 mL) under reduced pressure to remove residual TFA.

    • Purify via ion-exchange chromatography (e.g., Dowex 50W-X8,

      
       form, eluting with dilute 
      
      
      
      ) to yield pure this compound.

Biological Evaluation & Structure-Activity Relationship (SAR)

The biological utility of iminosugars hinges on their ability to mimic the transition state of glycosidic cleavage. Unmodified DIM is a potent inhibitor of


-mannosidases. However, structural modifications at the pyrrolidine nitrogen drastically alter the pharmacological profile.
The Impact of N-Alkylation

Studies demonstrate that N-substitution of DIM (including N-methylation, N-butylation, and N-benzylation) significantly decreases


-mannosidase inhibitory activity[1][4]. The secondary amine (N-H) in unmodified DIM is critical for hydrogen bonding within the active site of Golgi 

-mannosidase II. When this proton is replaced by a methyl group, the steric bulk and loss of the hydrogen bond donor capacity result in a loss of binding affinity[4].

Despite the loss of


-mannosidase inhibition, N-alkylated derivatives have been extensively screened for altered specificities, including potential antiviral properties against HIV-1 and HIV-2, where they demonstrated a modest ~10% reduction in cytopathic effect (CPE)[3].
Quantitative Data Summary
Compound

-Mannosidase (Jack Bean)


-Glucosidase Inhibition

-Fucosidase Inhibition
HIV-1 CPE Reduction
DIM Potent (

)
Weak / NoneWeak

N-Methyl-DIM Weak / None (

)
Weak / NoneWeak

N-Benzyl-DIM Weak / NoneWeak / NoneModerateN/A

Table 1: Comparative glycosidase inhibition profiles of DIM and its N-alkylated derivatives. Data synthesized from Fleet et al. and related patent literature[3][4].

MOA NMDIM N-Methyl-DIM / DIM Enzyme Golgi α-Mannosidase II NMDIM->Enzyme Competitive Inhibition (Modulated by N-Alkylation) Product GlcNAc-Man3-GlcNAc2 Enzyme->Product Cleaves Mannose Substrate GlcNAc-Man5-GlcNAc2 Substrate->Enzyme Binds Active Site Glycoprotein Complex N-Glycans Product->Glycoprotein Maturation

Modulated interaction of N-Methyl-DIM with Golgi α-Mannosidase II in N-glycan processing.

References

  • Bashyal, B. P., Fleet, G. W. J., Gough, M. J., & Smith, P. W. (1987). Potential glycosidase inhibitors: synthesis of 1,4-dideoxy-1,4-imino derivatives of D-glucitol, D- and L-xylitol, D- and L-allitol, D- and L-talitol, and D-gulitol. Tetrahedron, 43(13), 3083-3093. URL:[Link]

  • Yang, L.-F., Shimadate, Y., Kato, A., et al. (2020). Synthesis and glycosidase inhibition of N-substituted derivatives of 1,4-dideoxy-1,4-imino-d-mannitol (DIM). Organic & Biomolecular Chemistry, 19, 601-616. URL:[Link]

  • Fleet, G. W. J., et al. (1984). Design synthesis and preliminary evaluation of a potent α-mannosidase inhibitor: 1,4-dideoxy-1,4-imino-D-mannitol. Journal of the Chemical Society, Chemical Communications, 1240-1241. URL:[Link]

  • Winchester, B., & Fleet, G. W. J. (1991). Derivatives of 1,4-dideoxy-1,4-imino-D-mannitol and a process for their preparation. US Patent 4996329A.
  • Al Daher, S., et al. (1989). Change in specificity of glycosidase inhibition by N-alkylation of amino sugars. Biochemical Journal, 258(2), 613-615. URL:[Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol as a Mannosidase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism, biochemical effects, and therapeutic rationale of N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol (MDIM) as an inhibitor of α-mannosidases. As a derivative of the potent iminosugar inhibitor 1,4-dideoxy-1,4-imino-D-mannitol (DIM), MDIM belongs to a class of compounds that act as transition-state analogues for glycosidase enzymes. We will delve into its competitive inhibition mechanism, the structural basis for its interaction with the mannosidase active site, and the critical challenge of achieving selectivity between Golgi and lysosomal mannosidases. This guide further details established experimental protocols for characterizing such inhibitors and discusses the implications of mannosidase inhibition in oncology and virology.

Introduction: The Critical Role of Mannosidases in Glycoprotein Processing

N-linked glycosylation is a fundamental post-translational modification essential for the correct folding, trafficking, and function of a vast number of proteins in eukaryotic cells[1]. This intricate process, occurring in the endoplasmic reticulum (ER) and Golgi apparatus, involves the sequential trimming of monosaccharide residues from a precursor oligosaccharide. Central to this pathway are the α-mannosidases, enzymes that catalyze the hydrolysis of α-linked mannose residues[1][2].

Two major classes of α-mannosidases are of therapeutic interest:

  • Golgi α-Mannosidase II (GMII): A key enzyme in the Golgi apparatus that trims mannose residues to produce the GlcNAcMan₃GlcNAc₂ structure, which is the precursor for all complex N-glycans[3]. Inhibition of GMII can lead to the display of aberrant, high-mannose glycans on the cell surface, a strategy being explored for cancer therapy to reduce metastasis and enhance immunogenicity[2].

  • Lysosomal α-Mannosidase (LMan): Located in the lysosome, this enzyme is responsible for the catabolism of glycoproteins[3]. Unintended inhibition of LMan by GMII-targeted drugs can lead to the accumulation of oligosaccharides, mimicking the genetic lysosomal storage disorder α-mannosidosis and causing severe side effects[2].

The development of specific mannosidase inhibitors is therefore a promising therapeutic strategy, but one that hinges on achieving high selectivity to avoid off-target effects[1][3].

The Inhibitor: Structure of this compound (MDIM)

MDIM is a synthetic iminosugar, a class of compounds where the endocyclic oxygen of a sugar is replaced by a nitrogen atom[4]. Specifically, it is the N-methylated derivative of 1,4-dideoxy-1,4-imino-D-mannitol (DIM), a pyrrolidine analogue of a furanose sugar[5][6]. DIM itself is structurally related to the natural alkaloid swainsonine but lacks the second fused ring (the ethano unit)[6]. The core pyrrolidine structure with stereochemically-defined hydroxyl groups is the key to its inhibitory activity.

MDIM_Structure cluster_MDIM This compound (MDIM) N N C4 C4 N->C4 Me CH3 N->Me C1 C1 C1->N C5 C5 C1->C5 C2 C2 C2->C1 OH1 OH C2->OH1 C3 C3 C3->C2 OH2 OH C3->OH2 C4->C3 C6 C6 C5->C6 OH3 OH C5->OH3 OH4 OH C6->OH4

Caption: Chemical structure of MDIM.

Core Mechanism of Action: Competitive Inhibition

MDIM, like its parent compound DIM, functions as a competitive inhibitor of α-mannosidases[5]. The mechanism is rooted in its structural and electronic mimicry of the natural substrate, D-mannose, in its transition state during enzymatic hydrolysis.

Causality of Inhibition:

  • Transition-State Mimicry: The hydrolysis of a glycosidic bond by a mannosidase proceeds through an oxocarbenium ion-like transition state, which has a flattened, half-chair conformation. The five-membered pyrrolidine ring of MDIM is believed to mimic this charge and shape[2].

  • Protonation and Electrostatic Interaction: For potent inhibition, the endocyclic nitrogen of the iminosugar must be protonated (as an ammonium ion) at the acidic pH of the enzyme's active site (typically pH 4.5-6.0)[1][3]. This positive charge allows for a strong ionic interaction with a negatively charged carboxylate group (from an aspartic or glutamic acid residue) in the active site, which normally serves to stabilize the transition state.

  • Reversible Binding: MDIM binds reversibly to the enzyme's active site, directly competing with the mannose substrate. When the inhibitor is bound, the substrate cannot access the active site, and the enzymatic reaction is halted. The potency of this inhibition is quantified by the inhibition constant (Ki).

Inhibition_Mechanism cluster_enzyme α-Mannosidase Active Site ActiveSite Enzyme (E) Asp1 Asp (COO-) Asp2 Asp (COOH) ES_Complex Enzyme-Substrate Complex (ES) ActiveSite->ES_Complex Forms EI_Complex Enzyme-Inhibitor Complex (EI) - Inactive ActiveSite->EI_Complex Forms Substrate Mannose Substrate (S) Substrate->ActiveSite Binds Inhibitor MDIM (I) (Protonated N+) Inhibitor->ActiveSite Competes for Binding Site Product Product (P) ES_Complex->Product Catalysis Assay_Workflow A 1. Reagent Preparation - Assay Buffer (e.g., Sodium Acetate, pH 4.5) - Enzyme Stock (e.g., Jack Bean α-Mannosidase) - Substrate Stock (e.g., pNPM in DMSO) - Inhibitor Stock (MDIM in buffer/DMSO) B 2. Assay Plate Setup (384-well) - Add Test Compounds (MDIM dilutions) - Add Positive Control (e.g., Swainsonine) - Add Negative Control (Vehicle/DMSO) A->B C 3. Pre-incubation - Add enzyme solution to all wells. - Incubate for 15 min at RT to allow  inhibitor-enzyme binding. B->C D 4. Reaction Initiation - Add substrate (p-Nitrophenyl-α-D-mannopyranoside)  to all wells to start the reaction. C->D E 5. Timed Incubation - Incubate at 37°C for a defined period  (e.g., 30 minutes). D->E F 6. Reaction Termination - Add Stop Solution (e.g., 0.5 M Glycine-NaOH, pH 10.4)  to quench the reaction and develop color. E->F G 7. Data Acquisition - Measure absorbance at 405 nm  using a microplate reader. F->G H 8. Data Analysis - Calculate Percent Inhibition. - Plot dose-response curve. - Determine IC₅₀ value. G->H

Caption: Workflow for a typical α-mannosidase inhibition assay.

Detailed Protocol: Absorbance-Based α-Mannosidase Assay

This protocol is adapted from standard methodologies for characterizing glycosidase inhibitors.[1]

Materials:

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5

  • Enzyme: Jack Bean α-Mannosidase (JBMan) stock solution (e.g., 1 µM in Assay Buffer with 0.1% BSA)

  • Substrate: p-Nitrophenyl-α-D-mannopyranoside (pNPM) stock solution (e.g., 10 mM in DMSO)

  • Inhibitor: this compound (MDIM) stock solution, serially diluted.

  • Positive Control: Swainsonine stock solution (e.g., 1 mM in DMSO)

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.4

  • Equipment: 384-well microplate, multichannel pipettes, microplate reader (405 nm).

Methodology:

  • Plate Preparation: To appropriate wells of a 384-well plate, add 1 µL of serially diluted MDIM, positive control (Swainsonine), or vehicle (for 0% and 100% activity controls).

  • Enzyme Addition: Prepare a working solution of JBMan (e.g., 2 nM in Assay Buffer). Add 20 µL of this solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a working solution of pNPM (e.g., 1 mM in Assay Buffer). Start the reaction by adding 20 µL of the substrate solution to each well. The final substrate concentration should be at or below its Kₘ value for accurate competitive inhibition analysis.

  • Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range for the uninhibited control.

  • Reaction Termination: Stop the reaction by adding 20 µL of Stop Solution to each well. The basic pH deprotonates the liberated p-nitrophenol, turning it yellow.

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_no_inhibitor - Abs_blank))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Perspectives

This compound is a competitive inhibitor of α-mannosidases, acting as a transition-state analogue that binds reversibly to the enzyme's active site. Its mechanism is shared with its parent compound, DIM, and other iminosugars. While N-alkylation is a viable strategy to alter inhibitor properties, current evidence suggests that N-methylation reduces the potency of DIM against bulk mannosidases.[6]

The primary challenge and future direction in this field lie in rational drug design to enhance selectivity for Golgi α-mannosidase II over its lysosomal counterpart. This will require high-resolution crystal structures of inhibitor-enzyme complexes to guide the synthesis of next-generation compounds with improved therapeutic indices, ultimately unlocking the full potential of mannosidase inhibition for treating diseases like cancer.

References

  • Cheng, W. C., et al. (2018). Development of selective Golgi α-mannosidase II inhibitors. Proceedings of the National Academy of Sciences, 115(5), 962-967. Available at: [Link]

  • Kalník, M., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry, 19, 282-293. Available at: [Link]

  • Konstantinidi, M., & Kotsiliti, E. (2016). The role of N-glycosylation in cancer. Cancer Chemotherapy and Pharmacology, 77(4), 669-684. Available at: [Link]

  • Fleet, G. W. J., et al. (1984). Design synthesis and preliminary evaluation of a potent α- mannosidase inhibitor: 1,4-dideoxy-1,4-imino-D-mannitol. Journal of the Chemical Society, Chemical Communications, (19), 1240-1241. Available at: [Link]

  • Fleet, G. W. J., et al. (1985). Synthesis of 1,4-dideoxy-1,4-imino-D-mannitol and of 1,4-dideoxy-1,4-imino-L-gulitol. Tetrahedron Letters, 26(25), 3083-3086. Available at: [Link]

  • Kalník, M., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives [Data set]. Beilstein Archives. Available at: [Link]

  • Elbein, A. D., & Molyneux, R. J. (1991). Derivatives of 1,4-dideoxy-1,4-imino-D-mannitol and a process for their preparation. U.S. Patent No. 4,996,329. Washington, DC: U.S. Patent and Trademark Office.
  • STAR Protocols. (2023). Analysis of mannosidase I activity in interphase and mitotic cells by lectin staining and endoglycosidase H treatment. Cell Press. Available at: [Link]

  • Balzarini, J., et al. (2007). The α(1,2)‐mannosidase I inhibitor 1‐deoxymannojirimycin potentiates the antiviral activity of carbohydrate‐binding agents against wild‐type and mutant HIV‐1 strains containing glycan deletions in gp120. FEBS Letters, 581(11), 2131-2136. Available at: [Link]

  • Fraldi, A., et al. (2010). Lysosomal storage diseases: The pathogenic role of the endoplasmic reticulum. Physiological Reviews, 90(4), 1437-1467. Available at: [Link]

  • Aoyagi, T., et al. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 42(6), 883-889. Available at: [Link]

  • Kóňa, J., et al. (2020). 1,4-Dideoxy-1,4-imino-d- and l-lyxitol-based inhibitors bind to Golgi α-mannosidase II in different protonation forms. Organic & Biomolecular Chemistry, 18(36), 7080-7093. Available at: [Link]

  • Alonzi, D. S., et al. (2017). Glycosidase inhibitors for the treatment of viral infections. Antiviral Research, 142, 116-123. Available at: [Link]

  • Goss, P. E., et al. (1994). A phase I study of swainsonine in patients with advanced malignancies. Cancer Research, 54(6), 1450-1457. Available at: [Link]

  • Butters, T. D., et al. (2005). Molecular requirements of imino sugar inhibitors for binding to ER α-glucosidases. Glycobiology, 15(5), 489-496. Available at: [Link]

  • Parenti, G., et al. (2015). A new paradigm for the treatment of lysosomal storage diseases: The era of molecular chaperones. International Journal of Molecular Sciences, 16(11), 26581-26602. Available at: [Link]

  • PubChem. (n.d.). 1,4-Dideoxy-1,4-imino-D-mannitol. National Center for Biotechnology Information. Available at: [Link]

  • Mór-szián, K., et al. (2018). 'Click chemistry' synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases. Bioorganic & Medicinal Chemistry Letters, 28(17), 2919-2922. Available at: [Link]

  • Kalník, M., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry, 19, 282-293. Available at: [Link]

Sources

"Biological activity of N-alkylated 1,4-dideoxy-1,4-imino-D-mannitol derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-alkylated 1,4-dideoxy-1,4-imino-D-mannitol (DIM) derivatives, focusing on their synthesis, structure-activity relationships (SAR), and biological efficacy as glycosidase inhibitors.

Technical Guide & Whitepaper

Executive Summary

1,4-Dideoxy-1,4-imino-D-mannitol (DIM) is a pyrrolidine iminosugar and a structural analogue of D-mannose.[1] Unlike its piperidine counterparts (e.g., 1-deoxynojirimycin), DIM possesses a five-membered nitrogenous ring that mimics the oxocarbenium ion transition state of mannosidases. While the parent DIM is a potent competitive inhibitor of


-mannosidases, N-alkylation serves as a critical modulation strategy to enhance lipophilicity, cellular permeability, and enzyme selectivity. This guide details the biological profile of these derivatives, highlighting N-benzyl-DIM as a lead candidate for Golgi 

-mannosidase II (GMII) inhibition.

Chemical Architecture & Synthesis

Structural Significance

DIM [(2R,3R,4R,5R)-pyrrolidine-3,4-bis(hydroxymethyl)-3,4-diol] is structurally related to the alkaloid swainsonine , a potent mannosidase inhibitor.[2][3][4] DIM lacks the ethano-bridge connecting the nitrogen to C-6 found in swainsonine, making it a more flexible "open" analogue.

  • Core Scaffold: Pyrrolidine ring.[5][6]

  • Stereochemistry: Matches D-mannose (2R, 3R, 4R, 5R).

  • N-Alkylation: Introduction of hydrophobic chains (Alkyl, Aralkyl) at the endocyclic nitrogen targets hydrophobic pockets adjacent to the enzyme active site, altering specificity (e.g., Golgi vs. Lysosomal mannosidase).

Synthetic Pathway

The synthesis typically proceeds from D-mannose.[1][2] The key intermediate is the protected 2,3:5,6-di-O-isopropylidene-1,4-di-O-methanesulfonyl-D-mannitol, which undergoes cyclization with primary amines to yield N-alkylated derivatives directly, or with ammonia to yield DIM, which is subsequently alkylated.

Visualization: Synthesis Workflow

SynthesisPathway cluster_alt Alternative Route Mannose D-Mannose DiAcetonide 2,3:5,6-Di-O-isopropylidene D-mannose Mannose->DiAcetonide Acetone, H+ Mesylate 1,4-Di-O-mesyl Intermediate DiAcetonide->Mesylate MsCl, Pyridine Cyclization Cyclization (Primary Amine R-NH2) Mesylate->Cyclization Nucleophilic Subst. ParentDIM Parent DIM (NH Free) Mesylate->ParentDIM NH3 Deprotection Acidic Deprotection (HCl/MeOH) Cyclization->Deprotection DIM_Deriv N-Alkyl-DIM Derivative Deprotection->DIM_Deriv Final Product RedAmination Reductive Amination (R-CHO, NaCNBH3) ParentDIM->RedAmination RedAmination->DIM_Deriv

Caption: Divergent synthesis of N-alkylated DIM derivatives from D-mannose via sulfonate displacement or reductive amination.

Biological Activity & Mechanism

Enzyme Inhibition Profile

The primary biological target of DIM derivatives is the Glycoside Hydrolase Family 38 (GH38) , specifically


-mannosidases.[1][3][6][7][8]
  • Mechanism: Competitive inhibition.[9][10] The protonated nitrogen of the pyrrolidine ring mimics the positive charge of the oxocarbenium ion transition state during mannoside hydrolysis.

  • Selectivity Challenge: The parent DIM inhibits both Lysosomal

    
    -mannosidase (LMan) and Golgi 
    
    
    
    -mannosidase II (GMII).[6] Co-inhibition of LMan leads to lysosomal storage phenotypes (mannosidosis-like side effects).
  • N-Alkylation Effect:

    • Potency: Generally, short N-alkyl chains (Methyl, Ethyl) retain or slightly reduce potency compared to parent DIM.

    • Selectivity: Bulky aromatic groups (e.g., N-benzyl ) can enhance selectivity for GMII. The GMII active site contains a hydrophobic pocket that can accommodate the benzyl group, a feature less accessible in LMan.

    • 6-Deoxy Modification: Combining N-alkylation with C-6 deoxygenation (6-deoxy-DIM) has yielded derivatives with

      
       values in the nanomolar range (e.g., 0.19 µM for AMAN-2).[1][3]
      
Quantitative Data Summary

The following table summarizes the inhibitory constants (


 or 

) of key DIM derivatives against

-mannosidase (Jack Bean/Canavalia ensiformis) and related enzymes.
CompoundR-Group (Nitrogen)Enzyme Target

/

Activity Trend
DIM (Parent) -H

-Mannosidase (JB)

Potent, non-selective
N-Methyl-DIM -CH3

-Mannosidase (JB)

Reduced potency
N-Butyl-DIM -(CH2)3CH3

-Mannosidase (JB)

Moderate potency
N-Benzyl-DIM -CH2PhGolgi

-Mannosidase II
High Potency Improved GMII selectivity
6-Deoxy-DIM -H (C6=CH3)AMAN-2 (Golgi Model)

Very Potent

Note: Data derived from comparative analysis of pyrrolidine iminosugars [1][2].

Therapeutic Applications[8][11]
  • Anticancer (Anti-Metastatic): Inhibition of Golgi

    
    -mannosidase II blocks the processing of N-glycans on cell surface proteins (e.g., integrins), resulting in "hybrid-type" glycans rather than complex glycans. This alteration reduces tumor cell motility and metastasis. N-benzyl-DIM is a key probe in this area.
    
  • Pharmacological Chaperones: While less studied than piperidines (DNJ), N-alkylated pyrrolidines are investigated for their ability to bind misfolded lysosomal enzymes in the ER, stabilizing them for transport to the lysosome.

  • Antiviral: Early studies indicated N-alkylated DIMs have weak activity against HIV (via glycoprotein processing inhibition), though less potent than swainsonine or castanospermine.

Experimental Protocols

Protocol: Enzymatic Inhibition Assay ( -Mannosidase)

Objective: Determine the


 of N-benzyl-DIM against Jack Bean 

-mannosidase.

Reagents:

  • Enzyme: Jack Bean

    
    -mannosidase (Sigma-Aldrich), 0.5 U/mL in buffer.
    
  • Substrate: p-Nitrophenyl

    
    -D-mannopyranoside (pNP-Man), 2 mM.
    
  • Buffer: 0.1 M Acetate buffer, pH 4.5 (Lysosomal optimum) or pH 6.0 (Golgi optimum).

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.0.

Workflow:

  • Preparation: Dissolve N-benzyl-DIM in DMSO to create a 10 mM stock. Prepare serial dilutions (0.01

    
     to 100 
    
    
    
    ) in Acetate buffer.
  • Incubation: In a 96-well plate, mix 10

    
     of inhibitor dilution with 50 
    
    
    
    of Enzyme solution. Incubate at 37°C for 10 minutes to allow equilibrium binding.
  • Reaction Start: Add 40

    
     of pNP-Man substrate.
    
  • Kinetics: Incubate at 37°C for 20 minutes. The enzyme hydrolyzes pNP-Man, releasing p-nitrophenol (yellow).

  • Termination: Add 100

    
     of Stop Solution to quench the reaction and maximize the chromophore absorbance.
    
  • Measurement: Read Absorbance at 405 nm (

    
    ) using a microplate reader.
    
  • Analysis: Plot

    
     vs. log[Inhibitor]. Fit data to the sigmoidal dose-response equation to calculate 
    
    
    
    .
Visualization: Inhibition Mechanism

InhibitionMechanism Enzyme Alpha-Mannosidase Active Site Complex_ES Enzyme-Substrate Complex (Transition State) Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Dead End) Enzyme->Complex_EI + Inhibitor (Competitive) Substrate Natural Substrate (Oligomannoside) Inhibitor N-Benzyl-DIM (Protonated) Inhibitor->Complex_EI Mimics Oxocarbenium Ion

Caption: Competitive inhibition model where N-Benzyl-DIM competes with the natural substrate for the active site.

References

  • Synthesis and glycosidase inhibition of N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-mannitol (DIM). Organic & Biomolecular Chemistry. [Link]

  • Synthesis,

    
    -mannosidase inhibition studies and molecular modeling of 1,4-imino-D-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry.
    [Link]
    
  • Design, synthesis and preliminary evalu

    
    -mannosidase inhibitor: 1,4-dideoxy-1,4-imino-D-mannitol. Journal of the Chemical Society, Chemical Communications.
    [Link][10]
    
  • US Patent 4996329A: Derivatives of 1,4-dideoxy-1,4-imino-D-mannitol and a process for their preparation.

Sources

Technical Guide: Inhibition of Glycoprotein Processing by Iminosugars

[1]

Executive Summary

Iminosugars (polyhydroxylated alkaloids) are potent glycomimetics where the endocyclic oxygen of a sugar is replaced by a nitrogen atom.[1][2][3] This structural substitution allows them to mimic the oxocarbenium ion transition state of glycosidases, acting as competitive inhibitors.

In the context of glycoprotein processing, iminosugars primarily target the Endoplasmic Reticulum (ER)


4
  • Disruption of Calnexin/Calreticulin Cycle: Induces misfolding of viral glycoproteins (broad-spectrum antiviral activity).

  • Lysosomal Storage Disease (LSD) Modulation: Acts as pharmacological chaperones for mutant enzymes or reduces substrate biosynthesis (Substrate Reduction Therapy).

Mechanistic Foundations

The N-Linked Glycosylation Pathway & Inhibitor Targets

The processing of N-linked glycans is a highly ordered event starting in the ER and finishing in the Golgi.[5] Iminosugars intercept specific trimming steps.

  • 
    -Glucosidase I & II (ER):  Remove the three terminal glucose residues from the nascent 
    
    
    glycan.
    • Inhibitors:[1][3][6][7][8][9][10][11][12][13][14][15]1-Deoxynojirimycin (DNJ) , Castanospermine .[1]

    • Consequence: Retention of glucose residues prevents entry into the Calnexin/Calreticulin cycle, often leading to proteasomal degradation of the glycoprotein (ERAD).

  • 
    -Mannosidase I (ER/Golgi) & II (Golgi):  Trim mannose residues to allow the formation of complex glycans.
    
    • Inhibitors:[1][3][6][7][8][9][10][11][12][13][14][15]1-Deoxymannojirimycin (DMJ) (Man I), Swainsonine (Man II).

    • Consequence: Accumulation of High-Mannose or Hybrid-type glycans; loss of complex sialylated structures.

Visualization of the Inhibition Pathway

The following diagram maps the N-glycan processing steps and the specific blockade points of key iminosugars.

GlycanProcessingStartNascent Protein(Glc3Man9GlcNAc2)Step1Glc2Man9GlcNAc2Start->Step1  α-Glucosidase I  Step2Glc1Man9GlcNAc2Step1->Step2  α-Glucosidase II  Step3Man9GlcNAc2(High Mannose)Step2->Step3  α-Glucosidase II  Step4Man5GlcNAc2Step3->Step4  α-Mannosidase I  EndComplex/HybridGlycansStep4->End  α-Mannosidase II+ GlcNAc Transferase I  Inhib1Inhibitor:Castanospermine1-DNJInhib1->StartBlocksInhib1->Step1Inhib2Inhibitor:SwainsonineInhib2->Step4Blocks

Caption: N-linked glycan processing pathway showing blockade of ER Glucosidases by DNJ/Castanospermine and Golgi Mannosidase II by Swainsonine.

Therapeutic Architectures

Antiviral Therapy (Host-Targeted)

Enveloped viruses (Dengue, Influenza, HIV, SARS-CoV-2) rely on the host ER quality control machinery to fold their envelope glycoproteins.[8][9][12]

  • Mechanism: Inhibition of

    
    -glucosidases by iminosugars (e.g., Celgosivir , a prodrug of castanospermine) results in hyperglycosylated viral proteins that fail to bind Calnexin.
    
  • Outcome: Misfolded viral proteins are targeted for ER-Associated Degradation (ERAD), reducing viral titer and infectivity. Because the target is a host enzyme, the barrier to viral resistance is high.

Lysosomal Storage Diseases (LSDs)

Iminosugars serve two distinct roles in LSDs:

  • Substrate Reduction Therapy (SRT): Miglustat (N-butyl-DNJ) inhibits glucosylceramide synthase (a glycolipid processing enzyme), reducing the synthesis of glycosphingolipids that accumulate in Gaucher disease.

  • Pharmacological Chaperones: At sub-inhibitory concentrations, certain iminosugars bind to unstable mutant lysosomal enzymes in the ER, stabilizing their folding and allowing trafficking to the lysosome where the drug dissociates due to low pH.

Table 1: Key Iminosugars and Therapeutic Targets

IminosugarPrimary Enzyme TargetTherapeutic IndicationMechanism
1-DNJ

-Glucosidase I/II
Antiviral (Research)Glycoprotein Misfolding
Miglustat (NB-DNJ) Glucosylceramide SynthaseGaucher Type 1Substrate Reduction (SRT)
Migalastat (DGJ)

-Galactosidase A
Fabry DiseasePharmacological Chaperone
Castanospermine

-Glucosidase I
Antiviral (Dengue)Glycoprotein Misfolding
Swainsonine

-Mannosidase II
Oncology (GD)Anti-metastatic (Complex glycan reduction)

Experimental Methodologies

Protocol A: Kinetic Enzyme Inhibition Assay (In Vitro)

Purpose: To determine the

Reagents:

  • Enzyme: Recombinant

    
    -Glucosidase (e.g., from S. cerevisiae or mammalian microsomes).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNP-Glc).
    
  • Stop Solution: 1M

    
    .
    

Workflow:

  • Preparation: Dilute iminosugar in Phosphate Buffer (pH 6.8) to create a concentration gradient (e.g., 0.1

    
    M to 1000 
    
    
    M).
  • Incubation: Mix 10

    
    L of enzyme + 10 
    
    
    L of inhibitor. Incubate at 37°C for 10 mins to allow equilibrium binding.
  • Reaction Start: Add 50

    
    L of pNP-Glc substrate (at 
    
    
    concentration).
  • Kinetics: Measure Absorbance at 405 nm every 30 seconds for 20 minutes (Kinetic Mode).

  • Data Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to a non-linear regression model to calculate 
    
    
    .

Self-Validation Check:

  • Control: No inhibitor well must show linear product formation (

    
    ).
    
  • Background: Substrate-only well (no enzyme) must show zero

    
    .
    
Protocol B: Cellular N-Glycan Profiling (HPLC)

Purpose: To confirm inhibition of glycoprotein processing inside living cells by analyzing the shift in glycan structures (e.g., from Complex to High Mannose).

Workflow Visualization:

HPLC_WorkflowStep1Cell Culture Treatment(24-48h with Iminosugar)Step2Cell Lysis & Protein Denaturation(SDS/DTT, 100°C)Step1->Step2Step3N-Glycan Release(PNGase F Digestion)Step2->Step3Step4Glycan Labeling(2-Aminobenzamide / 2-AB)Step3->Step4Step5Cleanup(Solid Phase Extraction)Step4->Step5Step6HILIC-HPLC Analysis(Fluorescence Detection)Step5->Step6

Caption: Workflow for isolation and analysis of N-linked glycans from iminosugar-treated cells.

Step-by-Step Methodology:

  • Treatment: Culture cells (e.g., CHO, HeLa) with the iminosugar (e.g., 50

    
    M NB-DNJ) for 48 hours.
    
  • Lysis: Wash cells with PBS, lyse in RIPA buffer, and homogenize.

  • Denaturation: Take 100

    
    g protein, add Denaturation Buffer (0.5% SDS, 40 mM DTT), and boil at 100°C for 10 mins.
    
  • Digestion: Add NP-40 (to neutralize SDS) and PNGase F (5 U). Incubate at 37°C overnight. This cleaves N-glycans from Asn residues.

  • Labeling: React released glycans with 2-Aminobenzamide (2-AB) and Sodium Cyanoborohydride (reductive amination) at 65°C for 3 hours. This makes glycans fluorescent.

  • HPLC Analysis: Inject onto an Amide-80 (HILIC) column.

    • Mobile Phase A: 50 mM Ammonium Formate (pH 4.4).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 70% B to 50% B over 45 mins.

    • Detection: Ex 330 nm / Em 420 nm.

Data Interpretation:

  • Untreated Control: Dominant peaks at late retention times (Complex glycans: Bi-, Tri-, Tetra-antennary).

  • DNJ Treated: Disappearance of complex peaks; appearance of early-eluting peaks corresponding to

    
     or 
    
    
    .
  • Swainsonine Treated: Accumulation of Hybrid-type glycans (intermediate retention).

References

  • Structure-Based Design of Potent Iminosugar Inhibitors of Endoplasmic Reticulum

    
    -Glucosidase I with Anti-SARS-CoV-2 Activity. Journal of Medicinal Chemistry.
    [Link]
    
  • Iminosugars: Current and future therapeutic applications. PubMed. [Link]

  • Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes. PLOS Neglected Tropical Diseases. [Link][4]

  • Therapeutic applications of imino sugars in lysosomal storage disorders. Current Topics in Medicinal Chemistry. [Link]

  • Multidimensional high-performance liquid chromatography-mapping method for N-linked glycan analysis. Glycoscience Protocols (NCBI). [Link]

  • Structures of mammalian ER

    
    -glucosidase II capture the binding modes of broad-spectrum iminosugar antivirals. PNAS.
    [Link]
    

The Architecture of Viral Folding: The Role of N-Glycosylation in Envelope Protein Maturation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction: The Intersection of Viral Evolution and Host Proteostasis

Viral envelope glycoproteins—such as HIV-1 Env, SARS-CoV-2 Spike, Influenza HA, and Flavivirus E proteins—are the primary mediators of host cell receptor recognition and membrane fusion. Because viruses possess limited genomic coding capacity, they obligately hijack the host’s endoplasmic reticulum (ER) proteostasis machinery to synthesize, fold, and assemble these complex macromolecules.

A universal feature of these viral fusion proteins is their heavy reliance on N-linked glycosylation . While mature glycans eventually serve as a "glycan shield" to evade neutralizing antibodies, their most critical, early-stage function is acting as molecular zip codes that dictate protein folding trajectories within the ER [1]. As a Senior Application Scientist, I approach N-glycosylation not merely as a structural decoration, but as a deterministic, causal driver of viral viability. Ablating specific N-glycan sequons (Asn-X-Ser/Thr) often leads to catastrophic misfolding, ER retention, and targeted degradation of the viral envelope[2].

Mechanistic Framework: The Calnexin/Calreticulin (CNX/CRT) Cycle

The folding of viral envelope proteins is strictly governed by the state of their attached oligosaccharides. This glycan-directed folding is mediated by the Calnexin/Calreticulin (CNX/CRT) cycle , a highly conserved ER quality control (ERQC) mechanism[3].

The Causality of the Folding Cascade
  • En Bloc Transfer: As the nascent viral polypeptide enters the ER lumen via the SEC61 translocon, the oligosaccharyltransferase (OST) complex transfers a precursor glycan (

    
    ) to the asparagine residue of the N-X-S/T sequon[2].
    
  • Trimming for Recognition: Glucosidase I and II sequentially cleave the outermost glucose residues. The resulting monoglucosylated glycan (

    
    ) is the specific, high-affinity ligand for the lectin chaperones Calnexin (membrane-bound) and Calreticulin (soluble)[1].
    
  • Chaperone-Assisted Folding: Binding to CNX/CRT prevents premature aggregation and recruits ERp57, an oxidoreductase that catalyzes native disulfide bond formation[3].

  • The Quality Control Sensor (UGGT): Once Glucosidase II removes the final glucose, the protein is released. If the protein is correctly folded, it exits to the Golgi. If it is misfolded, UDP-glucose:glycoprotein glucosyltransferase (UGGT) acts as the supreme sensor. UGGT specifically recognizes exposed hydrophobic patches—which should be buried in a native conformation—and causally reglucosylates the glycan, forcing the viral protein back into the CNX/CRT cycle for another folding attempt[2].

  • ERAD Clearance: Prolonged cycling leads to mannose trimming by ER Mannosidase I, signaling terminal misfolding and routing the viral protein to Endoplasmic Reticulum-Associated Degradation (ERAD)[4].

CNX_CRT_Cycle Nascent Nascent Viral Polypeptide (SEC61 Translocon) Glycosylated Glc3Man9GlcNAc2 Glycoprotein Nascent->Glycosylated OST Complex MonoGlc Glc1Man9GlcNAc2 (Folding Intermediate) Glycosylated->MonoGlc Glucosidase I & II CNX_CRT CNX/CRT Binding (Chaperone Assisted Folding) MonoGlc->CNX_CRT Affinity Binding Folded Native Conformation (Exit to Golgi) CNX_CRT->Folded Glucosidase II (Native State Achieved) Misfolded Misfolded Intermediate (Glc-free) CNX_CRT->Misfolded Glucosidase II (Hydrophobic Patches Exposed) UGGT UGGT Re-glucosylation (Quality Control Sensor) Misfolded->UGGT Recognition of Misfolding ERAD ERAD Pathway (Proteasomal Degradation) Misfolded->ERAD ER Mannosidase I (Prolonged Misfolding) UGGT->MonoGlc Adds 1 Glucose (Re-entry)

Figure 1. The Calnexin/Calreticulin (CNX/CRT) chaperone-mediated folding cycle in the ER.

Viral Paradigms: Glycan-Directed Folding Trajectories

Different viral families exhibit varying degrees of dependency on N-glycosylation for envelope folding.

HIV-1 Envelope (gp120/gp41)

HIV-1 gp120 is one of the most heavily glycosylated proteins in nature, with glycans accounting for ~50% of its mass[5]. The N-linked glycans are absolutely essential for its complex folding trajectory, which involves nine disulfide bonds. For example, the highly conserved Asn260 (N260) glycosylation site dictates the correct expression and folding of the gp120/gp41 complex. Mutating this site (N260Q) causally triggers severe misfolding, lysosomal degradation, and a total loss of viral infectivity [6].

Flaviviruses (JEV, ZIKV, WNV)

In Flaviviruses, the envelope (E) protein typically contains one or two highly conserved N-glycosylation sites (e.g., N154 in JEV and ZIKV). The presence of this single glycan is the master switch for subviral particle (SVP) assembly and secretion. Ablation of N154 impairs the solubilization and folding of the prME precursor, trapping it in the ER and halting viral egress [7]. Furthermore, this specific glycan is a critical determinant for vector midgut invasion in mosquitoes[8].

Quantitative Landscape of Viral Glycosylation

Table 1: Comparative N-Glycan Density and Folding Dependency

Virus FamilyEnvelope ProteinAvg. N-Glycan SequonsKey ER ChaperonesPhenotype of Glycan Ablation / Inhibitor Treatment
Lentivirus (HIV-1) gp120/gp4124–30CNX, CRT, BiPComplete ER retention; failed furin cleavage; loss of infectivity[5].
Coronavirus (SARS-CoV-2) Spike (S)22 per monomerCNX, CRTImpaired trimerization; reduced ACE2 binding affinity.
Flavivirus (JEV/ZIKV) prM / E1–2 (e.g., N154)CNX, CRTAborted subviral particle (SVP) secretion; loss of neuroinvasiveness[9].
Orthomyxovirus (Flu A) Hemagglutinin (HA)5–11CNX, CRTRapid self-aggregation; permanent association with BiP/GRP78; ERAD[3].

Experimental Workflows: Interrogating Glycan-Dependent Folding

To elucidate the causal role of specific N-glycans, researchers must employ a self-validating experimental system that tracks the protein from genetic translation to its final structural conformation.

Experimental_Workflow Mutagenesis 1. Site-Directed Mutagenesis (N->Q) Expression 2. Mammalian Expression (HEK293F) Mutagenesis->Expression Purification 3. Affinity Purification Expression->Purification EndoH 4. Endo H / PNGase F Digestion Purification->EndoH LCMS 5. LC-MS/MS Glycoproteomics EndoH->LCMS Analysis 6. ERQC Trapping Analysis LCMS->Analysis

Figure 2. Step-by-step experimental workflow for analyzing the impact of N-glycan ablation on viral envelope protein folding.

Step-by-Step Protocol: The N-Glycan Ablation Assay

Phase 1: Precision Genetic Ablation

  • Action: Perform site-directed mutagenesis to mutate the target Asparagine (N) to Glutamine (Q) (e.g., N154Q).

  • Causality: Glutamine is chosen over Alanine because it preserves the steric bulk and amide chemistry of the side chain. This ensures that any observed misfolding is strictly due to the loss of the glycan, not a drastic change in the amino acid backbone.

  • Validation Checkpoint: Sequence the full open reading frame to confirm the mutation and absence of off-target errors.

Phase 2: Transient Expression in Mammalian Systems

  • Action: Transfect WT and mutant plasmids into suspension HEK293F cells.

  • Causality: Viral glycoproteins require human-like ER folding machinery, OST complexes, and Golgi glycosyltransferases. Bacterial (E. coli) or simple eukaryotic systems will fail to replicate the CNX/CRT cycle.

  • Validation Checkpoint: Co-transfect a GFP reporter plasmid to normalize transfection efficiency across all samples.

Phase 3: Endoglycosidase Profiling (The ER Retention Readout)

  • Action: Aliquot the purified protein into three parallel reactions: Mock (Buffer only), Endo H, and PNGase F. Incubate at 37°C for 1 hour, then resolve via SDS-PAGE and Western Blot.

  • Causality: This is the core diagnostic test for folding. PNGase F cleaves all N-glycans, serving as a positive control for total glycan mass. Endo H only cleaves high-mannose glycans (

    
    ) found on proteins trapped in the ER. Once a correctly folded protein transits to the Golgi, host mannosidases convert the glycans to complex types, rendering them Endo H-resistant.
    
  • Validation Checkpoint: If the WT protein is Endo H-resistant but the N->Q mutant is Endo H-sensitive, it definitively proves the mutant failed to fold correctly and was trapped by the ERQC system.

Phase 4: LC-MS/MS Glycoproteomics

  • Action: Digest the protein with Trypsin/GluC and analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS) using HCD/ETD fragmentation.

  • Causality: Mass spectrometry confirms the macro-observations from Phase 3 at a single-amino-acid resolution, verifying site-specific glycan occupancy and quantifying the ratio of high-mannose to complex glycans on adjacent sites.

Therapeutic & Vaccine Implications

Understanding the N-glycosylation folding pathways opens direct avenues for antiviral drug development and vaccine engineering.

Targeting the ER Folding Factory: Because diverse viral families rely on the exact same host CNX/CRT machinery, targeting ER α-glucosidases (which generate the monoglucosylated ligand for CNX/CRT) offers a broad-spectrum antiviral strategy. Small-molecule glucosidase inhibitors, such as castanospermine and celgosivir, prevent the viral envelope from engaging with Calnexin[2]. Consequently, the viral proteins misfold, aggregate, and are destroyed by ERAD, severely attenuating viral replication without requiring a virus-specific target. Furthermore, because viral folding is highly dependent on conserved N-glycan sequons, escape mutations against host-targeted glucosidase inhibitors are exceptionally rare[2].

Molecular Farming for Vaccines: In recombinant vaccine design, preserving native glycan-directed folding is paramount. Recombinant antigens must be expressed in systems that mimic the host's ERQC to ensure the presentation of native conformational epitopes. Failure to properly glycosylate the antigen results in the exposure of cryptic, non-neutralizing hydrophobic patches, leading to sub-optimal immune responses[1].

References

1.[3] Endoplasmic Reticulum Chaperones in Viral Infection: Therapeutic Perspectives. Microbiology and Molecular Biology Reviews (PMC).[Link] 2.[6] Glycosylation of viral proteins: Implication in virus–host interaction and virulence. Virulence (Taylor & Francis).[Link] 3.[7] N-linked glycosylation of flavivirus E protein contributes to viral particle formation. PLOS Pathogens (PMC).[Link] 4.[5] The Importance of Glycans of Viral and Host Proteins in Enveloped Virus Infection. Frontiers in Immunology.[Link] 5.[1] A Roadmap for the Molecular Farming of Viral Glycoprotein Vaccines: Engineering Glycosylation and Glycosylation-Directed Folding. Frontiers in Plant Science.[Link] 6.[2] The endoplasmic reticulum protein folding factory and its chaperones: new targets for drug discovery? British Journal of Pharmacology (PMC).[Link] 7.[9] N-linked glycosylation of flavivirus E protein contributes to viral particle formation. PLOS Pathogens.[Link] 8.[8] N-glycosylation of Viral E Protein Is the Determinant for Vector Midgut Invasion by Flaviviruses. mBio (ASM Journals).[Link] 9.[4] N-Glycosylation and N-Glycan Processing in HBV Biology and Pathogenesis. Viruses (MDPI via ResearchGate).[Link]

Sources

A Technical Guide to the Antiviral Potential of N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol Against Enveloped Viruses

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical exploration of the antiviral potential of N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol (MDIM), a member of the iminosugar class of compounds. While specific data on MDIM is emerging, this document synthesizes the well-established mechanisms and experimental frameworks from closely related N-alkylated iminosugars to provide a robust predictive and evaluative tool for researchers. We will delve into the core mechanism of action, propose a structured experimental workflow for its validation, and present the data in a clear, actionable format for drug development professionals.

Part 1: The Scientific Foundation - Iminosugars as Broad-Spectrum Antivirals

Enveloped viruses, a vast category of pathogens including influenza, HIV, and flaviviruses, are characterized by a lipid envelope adorned with glycoproteins essential for host cell entry and viral propagation.[1][2] The biosynthesis and proper folding of these viral glycoproteins are heavily dependent on the host cell's machinery within the endoplasmic reticulum (ER).[3] This dependency presents a compelling target for host-directed antiviral therapies.

Iminosugars are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom.[3][4] This structural alteration allows them to act as competitive inhibitors of host glycosidases, enzymes critical for the processing of N-linked glycans on nascent glycoproteins.[5][6] Specifically, many N-alkylated deoxynojirimycin (DNJ) derivatives, a well-studied class of iminosugars, are potent inhibitors of ER α-glucosidases I and II.[7][8]

Mechanism of Action: Disrupting the Calnexin-Calreticulin Cycle

The primary antiviral mechanism of iminosugars like MDIM is the disruption of the calnexin-calreticulin (CNX/CRT) cycle, a crucial quality control checkpoint for glycoprotein folding in the ER.[4]

Here's a step-by-step breakdown of the proposed mechanism:

  • Inhibition of α-Glucosidases: As nascent viral glycoproteins enter the ER, their N-linked glycans are sequentially trimmed by α-glucosidase I and II.[4] Iminosugars competitively inhibit these enzymes, preventing the removal of glucose residues.[7][9]

  • Impaired Chaperone Binding: The proper trimming of glucose residues is a prerequisite for the glycoprotein to bind to the lectin chaperones, calnexin and calreticulin.[4] By inhibiting this process, iminosugars prevent the association of viral glycoproteins with these essential folding chaperones.

  • Glycoprotein Misfolding and Degradation: Without the assistance of CNX/CRT, the viral glycoproteins are unable to achieve their correct tertiary structure.[3] These misfolded proteins are often retained in the ER and targeted for degradation through the ER-associated degradation (ERAD) pathway.

  • Reduced Virion Assembly and Infectivity: The consequence of this glycoprotein misfolding is twofold: a reduction in the number of properly folded glycoproteins available for incorporation into new virions, and the potential incorporation of non-functional glycoproteins.[10] This leads to a decrease in the production of infectious viral particles.[3][10] For some viruses, such as HIV, iminosugar treatment results in the secretion of virions with greatly reduced infectivity.[3]

This host-targeted mechanism offers a significant advantage: a potentially higher barrier to the development of viral drug resistance compared to antivirals that target viral proteins directly.[3]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed inhibitory effect of MDIM on the glycoprotein folding pathway.

G cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Viral Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II CNX_CRT Calnexin/Calreticulin (Chaperones) Glucosidase_II->CNX_CRT Enables Binding Misfolded_Glycoprotein Misfolded Glycoprotein Glucosidase_II->Misfolded_Glycoprotein Pathway with MDIM MDIM MDIM MDIM->Glucosidase_I Inhibits MDIM->Glucosidase_II Inhibits Correctly_Folded Correctly Folded Glycoprotein CNX_CRT->Correctly_Folded Assists Folding Virion_Assembly Virion Assembly Correctly_Folded->Virion_Assembly ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD

Caption: Proposed mechanism of MDIM's antiviral action in the ER.

Part 2: Experimental Validation Workflow

To rigorously assess the antiviral potential of MDIM, a multi-faceted experimental approach is necessary. The following protocols are designed to be self-validating, providing a clear and logical progression from initial efficacy screening to mechanistic elucidation.

Initial Efficacy and Cytotoxicity Assessment

The first step is to determine the concentration range at which MDIM exhibits antiviral activity without causing significant harm to the host cells.

2.1.1. Cytotoxicity Assay (MTT or MTS Assay)

  • Objective: To determine the 50% cytotoxic concentration (CC50) of MDIM.

  • Protocol:

    • Seed susceptible host cells (e.g., Vero, MDCK, Huh-7, depending on the target virus) in a 96-well plate and allow them to adhere overnight.

    • Prepare a serial dilution of MDIM in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of MDIM. Include a "cells only" control (no compound) and a "blank" control (medium only).

    • Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

    • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate cell viability as a percentage of the "cells only" control and determine the CC50 value using non-linear regression analysis.

2.1.2. Plaque Reduction Assay

  • Objective: To determine the 50% effective concentration (EC50) of MDIM against a specific enveloped virus.

  • Protocol:

    • Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

    • Prepare serial dilutions of the virus and infect the cell monolayers for 1 hour to allow for viral adsorption.

    • During the adsorption period, prepare an overlay medium (e.g., containing 1% low-melting-point agarose) with serial dilutions of MDIM.

    • After adsorption, remove the viral inoculum and wash the cells with PBS.

    • Add the overlay medium containing the different concentrations of MDIM to the respective wells.

    • Incubate the plates until plaques are visible (typically 2-5 days, depending on the virus).

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.

2.1.3. Data Presentation and Selectivity Index

The results from these initial assays should be summarized to calculate the Selectivity Index (SI), a critical measure of a compound's therapeutic window.

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
MDIMExperimental ValueExperimental ValueCalculated Value
Control (e.g., NN-DNJ)Literature/Experimental ValueLiterature/Experimental ValueCalculated Value

A higher SI value indicates a more promising therapeutic candidate.

Visualizing the Experimental Workflow

G cluster_Phase1 Phase 1: Efficacy & Safety Screening cluster_Phase2 Phase 2: Mechanistic Studies Cytotoxicity Cytotoxicity Assay (e.g., MTT) CC50 Determine CC50 Cytotoxicity->CC50 Plaque_Reduction Plaque Reduction Assay EC50 Determine EC50 Plaque_Reduction->EC50 SI Calculate Selectivity Index (SI) CC50->SI EC50->SI Yield_Reduction Viral Yield Reduction Assay SI->Yield_Reduction Mechanism_Confirmation Confirm Mechanism of Action Yield_Reduction->Mechanism_Confirmation Glycoprotein_Analysis Glycoprotein Folding Analysis (Western Blot / Immunofluorescence) Glycoprotein_Analysis->Mechanism_Confirmation

Caption: A two-phase experimental workflow for evaluating MDIM.

Mechanistic Elucidation

Once the antiviral efficacy of MDIM is established, the next step is to confirm that its mechanism of action aligns with the proposed inhibition of glycoprotein processing.

2.2.1. Viral Yield Reduction Assay

  • Objective: To quantify the reduction in the production of infectious viral progeny.

  • Protocol:

    • Infect confluent cell monolayers with the target virus at a known multiplicity of infection (MOI).

    • After viral adsorption, remove the inoculum and add fresh medium containing MDIM at various non-toxic concentrations (e.g., 1x, 5x, and 10x the EC50).

    • At different time points post-infection (e.g., 24, 48, 72 hours), harvest the cell culture supernatant.

    • Determine the viral titer in the supernatant using a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.

    • Plot the viral titers over time for each concentration of MDIM to observe the impact on viral replication kinetics.

2.2.2. Analysis of Viral Glycoprotein Processing

  • Objective: To directly observe the effect of MDIM on the folding and processing of viral glycoproteins.

  • Methodology: Western Blot Analysis

    • Infect cells with the target virus in the presence or absence of MDIM.

    • At a time point of peak viral protein expression, lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with antibodies specific to the viral glycoprotein of interest.

    • A shift in the molecular weight or the appearance of additional bands corresponding to improperly glycosylated forms of the protein would support the proposed mechanism. The use of endoglycosidases (e.g., Endo H) can further delineate the glycan structures.

Part 3: Concluding Remarks and Future Directions

The established body of literature on iminosugars provides a strong rationale for investigating this compound as a potential broad-spectrum antiviral agent against enveloped viruses.[3][11][12] Its host-directed mechanism of action is a particularly attractive feature in the ongoing challenge of combating viral resistance.[3] The experimental workflow detailed in this guide offers a comprehensive and logically structured approach to validate its efficacy and elucidate its precise molecular interactions.

Future research should focus on in vivo studies in relevant animal models to assess the pharmacokinetics, safety, and efficacy of MDIM. Furthermore, a detailed analysis of its inhibitory profile against a panel of glycosidases will provide a more complete understanding of its specificity and potential off-target effects. The exploration of MDIM and other novel iminosugars holds significant promise for the development of the next generation of broad-spectrum antiviral therapeutics.

References

  • Alonzi, D. S., Scott, K. A., & Zitzmann, N. (2017). Iminosugar antivirals: the therapeutic sweet spot. Biochemical Society Transactions, 45(2), 571–582. [Link]

  • Dwek, R. A., Butters, T. D., Platt, F. M., & Zitzmann, N. (2002). Targeting glycosylation as a therapeutic approach. Nature Reviews Drug Discovery, 1(1), 65–75. [Link]

  • Chang, J., Schul, W., Butters, T. D., Yip, A., Liu, B., Goh, A., ... & Garcia-Blanco, M. A. (2011). Combination of a novel iminosugar with an existing antiviral drug synergistically blocks dengue virus infection. Journal of Virology, 85(17), 9076–9086. [Link]

  • Mehta, A., Ouzounov, S., Block, T., & Dwek, R. A. (1998). N-butyldeoxynojirimycin is a broad-spectrum antiviral agent which interferes with the endoplasmic reticulum-associated processing of glycoproteins. Antiviral Chemistry and Chemotherapy, 9(5), 379–387. [Link]

  • Fischer, C., Zitzmann, N., Dwek, R. A., & Butters, T. D. (1996). Iminosugar-glucosidase inhibitors as anti-HIV-1 agents. Glycoconjugate Journal, 13(5), 701–707. [Link]

  • Gu, B., Liu, J., & Li, J. (2009). Novel imino sugar derivatives demonstrate potent antiviral activity against flaviviruses. Antimicrobial Agents and Chemotherapy, 53(4), 1493–1500. [Link]

  • Sayce, A. C., Alonzi, D. S., Killington, R. A., & Zitzmann, N. (2016). Iminosugars inhibit dengue virus production via inhibition of ER alpha-glucosidases—not glycolipid processing enzymes. PLoS Neglected Tropical Diseases, 10(3), e0004524. [Link]

  • Warfield, K. L., Alonzi, D. S., & Zitzmann, N. (2013). Mechanisms of antiviral activity of iminosugars against dengue virus. In Dengue Virus (pp. 317-334). Humana Press. [Link]

  • Pollock, S., Dwek, R. A., Butters, T. D., & Zitzmann, N. (2014). Iminosugars: promising therapeutics for influenza infection. Expert Opinion on Therapeutic Patents, 24(12), 1339–1354. [Link]

  • Durantel, D., Branza-Nichita, N., Carrouée-Durantel, S., Butters, T. D., Dwek, R. A., & Zitzmann, N. (2001). Study of the mechanism of antiviral action of iminosugar derivatives against bovine viral diarrhea virus. Journal of Virology, 75(19), 8987–8998. [Link]

  • Whitby, K., Taylor, D., Butters, T. D., & Zitzmann, N. (2004). Antiviral activity of N-butyldeoxynojirimycin against dengue virus. Antiviral Research, 63(2), 79–83. [Link]

  • Wolf, M. C., Freiberg, A. N., Zhang, T., Akyol-Aydin, Z., & Lee, B. (2010). A broad-spectrum antiviral targeting entry of enveloped viruses. Proceedings of the National Academy of Sciences, 107(7), 3157–3162. [Link]

  • Jung, Y., Kong, B., Moon, S., Yu, S. H., Chung, J., Ban, C., ... & Kweon, D. H. (2019). Envelope-deforming antiviral peptide derived from influenza virus M2 protein. Biochemical and Biophysical Research Communications, 517(4), 629–635. [Link]

  • Miller, J. L., de Wet, B. J. M., Martinez-Pomares, L., Radcliffe, C. M., Dwek, R. A., & Zitzmann, N. (2008). The development of a standardised assay to measure the antiviral activity of the iminosugar N-butyldeoxynojirimycin against dengue virus. Journal of Virological Methods, 149(1), 140–144. [Link]

  • Freeman, E., Haug, M., & Schiffer, C. A. (2020). A novel antiviral formulation inhibits a range of enveloped viruses. bioRxiv. [Link]

  • Racaniello, V. (2010). An antiviral for enveloped viruses. Virology Blog. [Link]

  • Colpitts, T. L., & Schang, L. M. (2014). A small-molecule inhibitor of dengue virus E protein-mediated membrane fusion. Journal of Virology, 88(22), 12996–13008. [Link]

  • Vigerust, D. J., & Shepherd, V. L. (2007). Virus-host cell interactions: from recognition to killing. Current Topics in Microbiology and Immunology, 319, 1–28. [Link]

  • Freeman, E., Haug, M., & Schiffer, C. A. (2020). A novel antiviral formulation inhibits a range of enveloped viruses. bioRxiv. [Link]

  • Liu, Y., Li, Y., & Liu, G. (2024). Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments. Natural Products and Bioprospecting, 14(1), 55. [Link]

Sources

Methodological & Application

"Protocol for using N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol in cell culture"

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers investigating glycoprotein biosynthesis, specifically the processing of N-linked glycans.

Compound Code: N-Me-DIM Target: Golgi


-Mannosidase II (Man2A1)
Primary Application:  Inhibition of N-glycan processing; accumulation of hybrid-type glycans.
Scientific Background & Mechanism

N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol is a pyrrolidine alkaloid and a specific inhibitor of


-mannosidases . It is the N-methylated derivative of 1,4-dideoxy-1,4-imino-D-mannitol (DIM). Structurally, it mimics the mannopyranosyl cation transition state, allowing it to competitively inhibit glycosidases that cleave mannose residues.
Mechanism of Action

In the mammalian N-glycosylation pathway, N-Me-DIM primarily targets Golgi


-Mannosidase II (Man2A1) .
  • Normal Pathway: Man2A1 cleaves two mannose residues from the GlcNAcMan

    
    GlcNAc
    
    
    
    intermediate, allowing the subsequent addition of GlcNAc by GnT-II to form complex-type glycans .
  • Inhibited Pathway: By blocking Man2A1, N-Me-DIM arrests processing at the hybrid stage. This results in glycoproteins displaying hybrid-type glycans (rich in mannose) rather than complex, sialylated structures.

Biological Relevance
  • Cancer Research: Altered N-glycan branching is a hallmark of metastasis. Inhibitors like N-Me-DIM (and the related swainsonine) are used to study how reducing complex branching affects tumor cell invasion.

  • Virology: Many enveloped viruses (e.g., HIV, Influenza) rely on host glycosylation machinery. N-Me-DIM has been explored as a tool to modify viral envelope glycoproteins, potentially altering infectivity or immune recognition.

Visualizing the Blockade

The following diagram illustrates the specific step in the N-glycan biosynthesis pathway inhibited by N-Me-DIM.

GlycanPathway HighMan High Mannose Glycans (Man9-5) Inter1 GlcNAc-Man5-GlcNAc2 (Hybrid Precursor) HighMan->Inter1 Trimming ManI Golgi Mannosidase I ManII Golgi Mannosidase II (TARGET) Inter1->ManII Substrate GnTI GnT-I Complex Complex-Type Glycans (Bi/Tri/Tetra-antennary) ManII->Complex Normal Processing Hybrid Hybrid-Type Glycans (Accumulated Product) ManII->Hybrid Blocked by Inhibitor Inhibitor N-Me-DIM (Inhibitor) Inhibitor->ManII Inhibits

Caption: N-Me-DIM inhibits Golgi Mannosidase II, preventing the conversion of hybrid glycans to complex glycans.

Material Preparation
ParameterSpecification
Molecular Weight ~177.2 g/mol (approx, depends on salt form)
Solubility Highly soluble in Water and PBS . Soluble in DMSO.
Stock Concentration Prepare a 100 mM stock solution in sterile water or PBS.
Storage Store powder at -20°C (desiccated). Stock solution is stable at -20°C for 3-6 months. Avoid repeated freeze-thaw cycles.
Sterilization Filter sterilize stock solution through a 0.22 µm PVDF or PES membrane.
Experimental Protocol: Cell Culture Treatment
Phase 1: Dose-Response Determination

Since cell lines vary in their glycosidase expression levels, a dose-response pilot is required.

  • Typical Active Range: 10 µM – 1 mM.

  • Recommended Starting Concentration: 100 µM.

Step-by-Step:

  • Seeding: Seed cells (e.g., HeLa, CHO, HEK293) in 6-well plates at a density of

    
     cells/well. Allow to adhere for 12–24 hours.
    
  • Treatment: Replace media with fresh complete media containing N-Me-DIM at the following concentrations:

    • 0 µM (Vehicle Control)

    • 10 µM

    • 50 µM

    • 100 µM

    • 500 µM

    • 1 mM

  • Incubation: Incubate cells for 24 to 72 hours .

    • Note: Glycan turnover takes time. 48 hours is usually the minimum to see significant surface glycan changes in dividing cells.

  • Harvesting:

    • For Lysate Analysis: Wash cells 2x with ice-cold PBS. Lyse in RIPA buffer containing protease inhibitors.

    • For Flow Cytometry: Detach cells non-enzymatically (e.g., EDTA) to preserve surface glycans. Trypsin can cleave surface proteins and skew results.

Phase 2: Validation of Inhibition (Lectin Analysis)

To confirm that N-Me-DIM is working, you must assess the glycan profile. The most robust method is Lectin Blotting or Lectin Flow Cytometry .

LectinSpecificityExpected Result with N-Me-DIM
L-PHA (Phaseolus vulgaris Leucoagglutinin)

-1,6-branched complex glycans
Decrease (Signal loss indicates blockade of complex glycan formation)
ConA (Concanavalin A)High-mannose & Hybrid glycansIncrease (Signal gain indicates accumulation of precursors)
GNA (Galanthus nivalis agglutinin)Terminal

-1,3-mannose
Increase

Protocol for Lectin Blotting:

  • Run 20 µg of cell lysate on SDS-PAGE.

  • Transfer to PVDF membrane.

  • Block with BSA (Do NOT use non-fat milk; milk contains glycoproteins that bind lectins).

  • Incubate with Biotinylated L-PHA (1:1000) or Biotinylated ConA (1:2000) in TBST + 1% BSA.

  • Detect with Streptavidin-HRP.

Experimental Workflow Diagram

Workflow cluster_Analysis Downstream Analysis Start Start: Adherent Cells (6-well plate) Treat Add N-Me-DIM (100 µM - 1 mM) Start->Treat Incubate Incubate 48-72h (Allow Glycan Turnover) Treat->Incubate Harvest Harvest Cells (Non-enzymatic detach) Incubate->Harvest Lysis Lysis (RIPA) + Protease Inhibitors Harvest->Lysis FACS Flow Cytometry (Surface Lectin Stain) Harvest->FACS Blot Lectin Blot (L-PHA vs ConA) Lysis->Blot

Caption: Workflow for treating cells with N-Me-DIM and validating glycan modification.

Troubleshooting & Optimization
  • Issue: No change in lectin binding.

    • Cause: Incubation time too short. Existing glycoproteins on the cell surface have a half-life.

    • Solution: Extend treatment to 72 hours or pass the cells once in the presence of the inhibitor.

    • Cause: Concentration too low.

    • Solution: Increase to 1 mM or 2 mM. Note that N-Me-DIM is generally less potent than Swainsonine (nanomolar range), so micromolar concentrations are expected.

  • Issue: Cell Toxicity.

    • Cause: Osmotic stress or off-target lysosomal inhibition.

    • Solution: Perform a Trypan Blue exclusion assay. If toxicity is observed >1 mM, reduce dose and increase frequency of media change.

  • Issue: High background in Western Blot.

    • Cause: Blocking with milk.

    • Solution: Always block with 3-5% BSA or a protein-free blocking buffer when using lectins.

References
  • Fleet, G. W., et al. (1988). "Potent competitive inhibition of

    
    -galactosidase and 
    
    
    
    -glucosidase activity by 1,4-dideoxy-1,4-iminopentitols: syntheses of 1,4-dideoxy-1,4-imino-D-lyxitol and of both enantiomers of 1,4-dideoxy-1,4-iminoarabinitol."[1] Tetrahedron Letters, 29(29), 3603-3606. Link
  • Fleet, G. W., et al. (1988). "Inhibition of HIV replication by amino-sugar derivatives."[2][3] FEBS Letters, 237(1-2), 128-132.[2][3] Link

  • Tulsiani, D. R., & Touster, O. (1987). "The biological effects of swainsonine, an inhibitor of Golgi mannosidase II." Archives of Biochemistry and Biophysics. (Contextual reference for ManII inhibition mechanism).
  • PubChem. "1,4-Dideoxy-1,4-imino-D-mannitol Compound Summary." Link

Sources

"Investigating the effect of N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol on protein folding and quality control"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the methodological framework for utilizing N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol (N-Me-DIM) as a chemical probe to investigate protein folding landscapes, specifically focusing on the intersection of N-linked glycosylation and Endoplasmic Reticulum (ER)/Golgi Quality Control (QC) .

N-Me-DIM is a pyrrolidine-based iminosugar and a potent, competitive inhibitor of alpha-mannosidases (specifically Golgi


-Mannosidase II and Lysosomal 

-Mannosidase). Unlike broad-spectrum inhibitors, the specific stereochemistry of N-Me-DIM allows for precise dissection of the glycan processing pathway. This guide provides protocols for using N-Me-DIM to:
  • Arrest Glycan Maturation: Block the conversion of hybrid to complex glycans to map protein trafficking kinetics.

  • Modulate Protein Stability: Investigate the thermodynamic stabilization of mutant mannosidases (Pharmacological Chaperoning).

  • Interrogate ERAD Pathways: Distinguish between ER-retention and Golgi-retrieval mechanisms.

Mechanistic Grounding

The Glycan "Timer" and Quality Control

Protein folding in the secretory pathway is intimately coupled to glycan processing. The trimming of mannose residues from the


 precursor acts as a molecular "timer."
  • ER Phase: Removal of glucose and specific mannoses signals the protein's folding status to the Calnexin/Calreticulin cycle.

  • Golgi Phase: Once correctly folded, the protein moves to the Golgi. Here, Golgi

    
    -Mannosidase II (GMII)  removes terminal mannoses (
    
    
    
    ), permitting the addition of N-acetylglucosamine to form complex glycans.[1]
N-Me-DIM Mechanism of Action

N-Me-DIM mimics the oxocarbenium ion transition state of mannose hydrolysis. By competitively binding the active site of GMII, it prevents the removal of mannose residues at the Golgi stage.

  • Consequence: Secreted proteins retain Endo H-sensitive (hybrid/high-mannose) glycans rather than acquiring Endo H-resistant (complex) glycans.

  • Chaperone Effect: For mutant variants of lysosomal

    
    -mannosidase (as seen in Alpha-Mannosidosis), N-Me-DIM can act as a pharmacological chaperone , binding the unstable mutant in the ER, forcing it into a correct conformation, and rescuing its trafficking to the lysosome.
    

GlycanProcessing HighMan High Mannose (Man5-9) ER ER Quality Control (CNX/CRT Cycle) HighMan->ER Folding Hybrid Hybrid Type (GlcNAc-Man5) Complex Complex Type (Sialylated) Hybrid->Complex Blocked by N-Me-DIM ManII Mannosidase II (Target of N-Me-DIM) Golgi Golgi Processing ER->Golgi Export Golgi->Hybrid GnT I ManI Mannosidase I GnT GlcNAc Transferase I

Figure 1: Pathway intervention point. N-Me-DIM specifically inhibits Mannosidase II, arresting glycan maturation at the hybrid stage.

Experimental Protocols

Protocol A: Cell-Based Glycan Maturation Assay

Objective: To verify N-Me-DIM uptake and inhibition of Golgi Mannosidase II by analyzing the Endoglycosidase H (Endo H) sensitivity of a reporter protein.

Materials:

  • N-Me-DIM Stock: 100 mM in sterile water (Store at -20°C).

  • Cell Line: HEK293T or HeLa expressing a glycoprotein (e.g., VSV-G, HA, or endogenous Transferrin).

  • Lysis Buffer: RIPA buffer + Protease Inhibitors.

  • Enzymes: Endo H and PNGase F (New England Biolabs).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Incubate for 24h.
    
  • Treatment: Replace media with fresh DMEM containing N-Me-DIM at varying concentrations (0, 10, 50, 100, 200 µM).

    • Positive Control: Swainsonine (1 µM).

    • Negative Control: Vehicle (Water).

  • Incubation: Incubate for 16–24 hours to allow turnover of pre-existing glycoproteins.

  • Lysis: Wash cells 2x with cold PBS. Lyse in 200 µL cold RIPA buffer. Clarify lysate by centrifugation (14,000 x g, 10 min, 4°C).

  • Digestion:

    • Aliquot 20 µg of protein into three tubes:

      • Tube 1: Undigested Control.

      • Tube 2: + Endo H (Cleaves high mannose/hybrid only).

      • Tube 3: + PNGase F (Cleaves all N-glycans).

    • Incubate at 37°C for 1 hour.

  • Analysis: Resolve on SDS-PAGE and Western Blot for the target protein.

Expected Results:

Treatment Glycan State Endo H Result Interpretation
Untreated Complex Resistant (No shift) Protein processed normally in Golgi.
N-Me-DIM Hybrid Sensitive (Shift down) GMII Inhibited. Protein trapped in hybrid state.

| PNGase F | De-glycosylated | Shift down (Max) | Confirms presence of N-glycans. |

Protocol B: Pharmacological Chaperone Stability Assay (Thermal Shift)

Objective: To determine if N-Me-DIM binds directly to a mutant enzyme (e.g., lysosomal


-mannosidase) and stabilizes its folded state.

Materials:

  • Recombinant

    
    -Mannosidase (WT or Mutant).
    
  • SYPRO Orange dye (5000x stock).

  • qPCR Machine (e.g., Roche LightCycler).

Workflow:

  • Preparation: Mix protein (final conc. 2–5 µM) with SYPRO Orange (5x final) in reaction buffer (pH 5.5 for lysosomal enzymes).

  • Titration: Add N-Me-DIM at a gradient: 0, 10, 50, 100, 500 µM.

  • Run: Perform a melt curve analysis: 25°C to 95°C, increasing 0.5°C/30 sec.

  • Data: Plot Fluorescence vs. Temperature. Calculate the Melting Temperature (

    
    ) as the midpoint of the transition.
    

Self-Validating Logic: A positive shift in


 (

) in the presence of N-Me-DIM confirms direct binding and thermodynamic stabilization. This validates the compound's potential as a pharmacological chaperone.

Data Analysis & Interpretation

When analyzing the effect of N-Me-DIM on protein quality control, use the following decision matrix to interpret Western Blot mobility shifts:

ObservationPathway Implication
Protein runs lower (faster) in N-Me-DIM treated vs. Untreated The protein normally acquires complex glycans (sialic acid/galactose) which add mass. N-Me-DIM prevented this mass addition.
Protein is Endo H Sensitive in Untreated cells The protein is naturally retained in the ER or cis-Golgi (never reaches GMII). N-Me-DIM will have no additional effect.
Increased steady-state level of Mutant Protein with N-Me-DIM Rescue Effect. The compound stabilized the mutant in the ER, preventing ERAD and allowing it to traffic (Chaperoning).

Troubleshooting & Optimization

  • Cytotoxicity: N-Me-DIM is generally non-toxic up to 1 mM. However, prolonged inhibition of lysosomal mannosidase can induce a "lysosomal storage disease-like" phenotype (vacuolization). Limit treatment to <48 hours for folding studies.

  • Selectivity: At high concentrations (>500 µM), N-Me-DIM may cross-inhibit ER Mannosidase I. To ensure Golgi specificity, titrate down to the lowest effective dose (typically 50–100 µM) or use in parallel with Kifunensine (specific Class I inhibitor) to distinguish ER vs. Golgi effects.

  • Permeability: N-Me-DIM is water-soluble but cell uptake can vary. If no effect is observed, verify uptake using a lectin blot with Galanthus nivalis agglutinin (GNA) , which binds the high-mannose structures that accumulate upon inhibition.

References

  • Fleet, G. W., et al. (1984).[2] "Potent competitive inhibition of

    
    -mannosidase by 1,4-dideoxy-1,4-imino-D-mannitol."[3] Journal of the Chemical Society, Chemical Communications.[2] 
    
  • Moremen, K. W., & Bios, M. (2012). "Glycan processing and Quality Control." Nature Chemical Biology. (Contextual grounding for GMII role).
  • Winchester, B., et al. (2000). "The structural basis of the inhibition of human

    
    -mannosidases by aza-sugars." Biochemical Journal. 
    
  • Lieberman, R. L., et al. (2007). "Structure of acid -glucosidase with pharmacological chaperone provides insight into Gaucher disease." Nature Chemical Biology. (Methodology for chaperone assays).

Sources

"Gel filtration chromatography for separating glycopeptides after mannosidase inhibition"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Gel Filtration Chromatography for the Structural Analysis of Glycopeptides Following Mannosidase Inhibition

Executive Summary

This guide details the methodology for separating and characterizing N-linked glycopeptides derived from cells treated with Class I and Class II mannosidase inhibitors (e.g., Kifunensine, Swainsonine). Unlike standard protein purification, this protocol focuses on the structural resolution of glycan moieties while they remain attached to peptide fragments.

The core of this workflow is exhaustive Pronase digestion followed by Bio-Gel P-4 size exclusion chromatography (SEC) . This specific matrix (polyacrylamide, fractionation range 800–4,000 Da) provides the necessary resolution to separate glycopeptides differing by as little as a single monosaccharide residue (e.g., Man


GlcNAc

vs. Man

GlcNAc

), a feat unattainable by standard protein SEC columns.

Mechanistic Background

The Target Pathway and Inhibition

N-glycan processing occurs sequentially in the ER and Golgi. Small molecule inhibitors arrest this pathway, forcing the accumulation of specific intermediates.

  • Kifunensine (Kif): A potent inhibitor of ER

    
    -mannosidase I. Treatment results in the accumulation of Man
    
    
    
    GlcNAc
    
    
    structures, preventing processing into complex glycans.
  • Swainsonine (Sw): Inhibits Golgi

    
    -mannosidase II. Treatment leads to the formation of hybrid-type glycans , where one branch is processed to complex type while the other remains high-mannose.
    
The Separation Principle

While standard SEC separates proteins (kDa to MDa range), Bio-Gel P-4 is optimized for oligosaccharides and small glycopeptides.

  • Pronase Digestion: The glycoprotein is digested exhaustively with Pronase (a mixture of proteases), reducing the protein backbone to single amino acids or di/tri-peptides.

  • Result: The hydrodynamic volume of the resulting molecule is dominated by the glycan, not the peptide. This allows Bio-Gel P-4 to separate species based purely on the size of the carbohydrate tree.

Experimental Workflow & Visualization

Process Logic Diagram

GlycopeptideWorkflow Start Cell Culture Inhibitor Inhibitor Treatment (Kifunensine/Swainsonine) Start->Inhibitor Add at seeding Lysis Lysis & Protein Extraction Inhibitor->Lysis Harvest Digestion Exhaustive Pronase Digestion (72 hrs, 37°C) Lysis->Digestion Denature & Digest Purification Desalting (Bio-Gel P-2) & Enrichment Digestion->Purification Remove salts/AA SEC Bio-Gel P-4 Chromatography (1.5 x 100 cm) Purification->SEC Load Sample Analysis Analysis (MS or Scintillation) SEC->Analysis Fraction Collection

Caption: Figure 1. End-to-end workflow for the isolation and structural characterization of glycopeptides from mannosidase-inhibited cells.

Glycan Processing Pathway

GlycanProcessing Man9 Man9GlcNAc2 (High Mannose) Man8 Man8GlcNAc2 Man9->Man8 ER Man I Man5 Man5GlcNAc2 Man8->Man5 Golgi Man I Hybrid Hybrid Type Man5->Hybrid GlcNAc T-I Complex Complex Type Hybrid->Complex Golgi Man II KifBlock Kifunensine (Block) KifBlock->Man9 Inhibits processing SwBlock Swainsonine (Block) SwBlock->Hybrid Inhibits processing

Caption: Figure 2. N-glycan processing pathway highlighting the specific arrest points for Kifunensine (accumulates Man9) and Swainsonine (accumulates Hybrid).

Detailed Protocol

Phase 1: Cell Culture and Inhibition
  • Reagent Preparation:

    • Kifunensine: Dissolve in DMSO to 10 mM stock. Working concentration: 5–20 µM .

    • Swainsonine: Dissolve in water or DMSO to 1 mg/mL. Working concentration: 1–10 µM .

  • Procedure:

    • Seed cells (e.g., CHO, HEK293) at 20% confluency.

    • Add inhibitor immediately upon seeding to ensure all newly synthesized glycoproteins are affected.

    • (Optional for Classic Detection): Add [2-

      
      H]mannose (10–50 µCi/mL) for metabolic radiolabeling if MS is not available.
      
    • Culture for 48–72 hours.

Phase 2: Glycopeptide Preparation (The "Pronase" Method)
  • Rationale: To analyze the glycan structure by SEC, the peptide mass must be minimized so it does not interfere with the size-based separation of the sugar.

  • Protocol:

    • Lysis: Lyse cells in Tris-buffered saline (TBS) containing 1% Triton X-100.

    • Precipitation: Precipitate proteins with 10% TCA or ice-cold acetone to remove free radiolabel/inhibitor. Wash pellet 3x.

    • Digestion: Resuspend pellet in 0.1 M Tris-HCl (pH 8.0), 1 mM CaCl

      
      .
      
    • Add Pronase (Streptomyces griseus protease) at a ratio of 1:50 (enzyme:protein).

    • Incubate at 37°C or 50°C for 24 hours under a toluene atmosphere (to prevent bacterial growth).

    • Repeat: Add fresh Pronase and incubate for another 24–48 hours. This ensures the peptide is chewed down to single amino acids or dipeptides.

    • Desalting: Pass the digest through a small Bio-Gel P-2 column (removes salts and free amino acids) or use a C18 Sep-Pak (glycopeptides with small peptides will flow through or elute early, while hydrophobic peptides bind). Note: For high-mannose glycopeptides, they are hydrophilic and may not bind C18 well; Bio-Gel P-2 is safer.

Phase 3: Bio-Gel P-4 Chromatography (The Separation)
  • Column Specifications:

    • Matrix: Bio-Gel P-4 (Fine or Extra Fine, -400 mesh).

    • Dimensions: 1.5 cm (ID) x 100 cm (Length). Resolution is directly proportional to length.

    • Jacket: Water-jacketed column maintained at 50–55°C . (High temp improves resolution and lowers viscosity).

    • Buffer: 0.1 M Acetic Acid or 0.1 M Pyridine-Acetate (pH 5.0).

  • Calibration:

    • Calibrate the column using a Dextran Hydrolysate (glucose oligomers) to create a "Glucose Unit" (GU) ladder.

    • Internal standard: Blue Dextran (Void Volume, V

      
      ) and Mannose (Total Volume, V
      
      
      
      ).
  • Running the Column:

    • Load the concentrated glycopeptide sample (max 1-2% of column volume).

    • Flow rate: 6–10 mL/hour (Gravity or peristaltic pump).

    • Collect fractions: 1.0 – 1.5 mL per tube.

    • Detection:

      • Radiolabeled: Aliquot fractions into scintillation fluid and count.

      • Non-labeled: Dry fractions and analyze by MALDI-TOF MS or fluorescent labeling.

Data Analysis & Interpretation

Chromatogram Analysis

Plot the signal (CPM or Intensity) vs. Elution Volume (or Fraction Number).

SpeciesExpected Elution Position (Relative to Glucose Units)Effect of KifunensineEffect of Swainsonine
Man

GlcNAc

~11-12 GUMajor Peak (Dominant)Present (Minor)
Man

GlcNAc

~10-11 GUAbsent/TracePresent
Hybrid Variable (Larger)AbsentMajor Peak
Complex Variable (Largest)AbsentAbsent
  • Kifunensine Treated: You should see a sharp, single peak corresponding to Man

    
    . A shift to earlier elution (larger size) compared to controls indicates successful inhibition.
    
  • Control: A broad distribution of peaks representing processed complex glycans (eluting earlier due to larger size from sialic acids/galactose) and some high mannose.

Validation

To confirm the identity of the peaks, pool the fractions and perform Exoglycosidase Digestion :

  • Jack Bean

    
    -Mannosidase:  Will collapse Man
    
    
    
    peaks down to Man
    
    
    core.
  • Endo H: Will cleave high-mannose glycans between the GlcNAc residues.

Troubleshooting

  • Issue: Poor Resolution (Peaks merging).

    • Cause: Flow rate too high or column too short.

    • Fix: Reduce flow rate to <6 mL/hr. Ensure column is at least 100 cm long. Use "Extra Fine" grade gel.[1]

  • Issue: Column Clogging.

    • Cause: Incomplete Pronase digestion leaving large peptide fragments.

    • Fix: Extend Pronase digestion time or add fresh enzyme. Filter sample (0.22 µm) before loading.

  • Issue: Low Recovery.

    • Cause: Non-specific binding to plastics.

    • Fix: Use siliconized tubes or glass. Ensure buffer ionic strength is sufficient (0.1 M acetic acid is usually fine).

References

  • Elbein, A. D., et al. (1990).[2] "Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I." Journal of Biological Chemistry. Link

  • Tulsiani, D. R., & Touster, O. (1983). "Swainsonine, a potent mannosidase inhibitor, elevates rat liver and brain lysosomal acid mannosidase." Archives of Biochemistry and Biophysics. Link

  • Kobata, A. (1994). "Size-Exclusion Chromatography of Glycopeptides." Methods in Enzymology. Link

  • Bio-Rad Laboratories. "Bio-Gel P Polyacrylamide Gel Instruction Manual." Link

  • Varki, A., et al. (2015). Essentials of Glycobiology. Cold Spring Harbor Laboratory Press. Link

Sources

"Experimental models for studying N-glycosylation inhibitors in cancer research"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental Models for Studying N-Glycosylation Inhibitors in Cancer Research Content Type: Application Note & Detailed Protocol Guide

Introduction: The Glycan Code in Cancer

Aberrant N-glycosylation is not merely a bystander in cancer biology; it is a driver of metastasis, immune evasion, and drug resistance. Hyper-branched N-glycans (e.g., β1,6-GlcNAc branching) and increased sialylation stabilize oncogenic receptors (EGFR, HER2, PD-L1) and facilitate cell-matrix detachment.

For researchers, the challenge lies in dissecting these complex structures using small-molecule inhibitors. This guide provides a rigorous, field-proven framework for selecting the right inhibitor, validating its effect, and measuring functional outcomes in cancer models.

Strategic Selection of N-Glycosylation Inhibitors

Inhibitors must be chosen based on the specific glycosylation step you intend to block. Early-stage inhibitors (ER) often induce severe ER stress (Unfolded Protein Response), while late-stage inhibitors (Golgi) alter glycan structure with less toxicity.

Table 1: Inhibitor Properties & Mechanism of Action
InhibitorTarget EnzymeCellular LocationEffect on N-GlycansKey Application
Tunicamycin DPAGT1 (GPT)ER (Early)Complete block. Prevents GlcNAc transfer to dolichol.Inducing ER stress/UPR; studying aglycosylated protein stability.
2-Deoxy-D-glucose (2-DG) Hexokinase / GPICytosol / ERStructural analog. Competes with mannose; induces ER stress.[1][2]Glycolysis inhibition + N-glycosylation interference.[1]
Castanospermine

-Glucosidase I/II
ER (Early)High Mannose retention. Prevents glucose trimming.Viral envelope studies; altering folding kinetics.
Kifunensine

-Mannosidase I
ER/cis-GolgiHigh Mannose accumulation. Prevents processing to hybrid/complex.Generating high-mannose glycoproteins (e.g., for crystallography).
Swainsonine

-Mannosidase II
Golgi (Medial)Hybrid type accumulation. Blocks complex branching.Metastasis inhibition; altering lectin binding (e.g., L-PHA).
NGI-1 Oligosaccharyltransferase (OST)ER LumenPartial block. Inhibits transfer of glycan tree to Asn.[3]Targeting EGFR/PD-L1 glycosylation with lower toxicity than Tunicamycin.
Pathway Visualization: Target Sites

GlycosylationPathway Dolichol Dolichol Phosphate GlcNAc_Transfer GlcNAc Transfer (Step 1) Dolichol->GlcNAc_Transfer LLO Lipid-Linked Oligosaccharide GlcNAc_Transfer->LLO OST OST Complex (Transfer to Protein) LLO->OST Glc_Trim Glucose Trimming (Glucosidase I/II) OST->Glc_Trim Man_Trim_ER Mannose Trimming (Mannosidase I) Glc_Trim->Man_Trim_ER Man_Trim_Golgi Golgi Processing (Mannosidase II) Man_Trim_ER->Man_Trim_Golgi Complex Complex/Hybrid Glycans Man_Trim_Golgi->Complex Tuni Tunicamycin Tuni->GlcNAc_Transfer Inhibits NGI NGI-1 NGI->OST Inhibits Cast Castanospermine Cast->Glc_Trim Inhibits Kif Kifunensine Kif->Man_Trim_ER Inhibits Swain Swainsonine Swain->Man_Trim_Golgi Inhibits

Caption: Schematic of the N-glycosylation pathway indicating specific blockade points for major inhibitors.

In Vitro Experimental Models & Protocols

Cell Culture Treatment Protocol

Objective: Establish the optimal inhibitory concentration (IC50) without inducing massive apoptosis (unless ER stress is the goal).

  • Seeding: Plate cancer cells (e.g., MDA-MB-231, HCT116) at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Dosing:

    • Tunicamycin: Dissolve in DMSO (stock 1-5 mg/mL). Treat at 0.1 – 1.0

      
      g/mL  for 24-48h. Note: High toxicity; monitor viability closely.
      
    • Swainsonine: Dissolve in water/PBS. Treat at 1 – 5

      
      g/mL  for 48-72h.
      
    • Kifunensine: Dissolve in water. Treat at 1 – 10

      
      M  (approx. 0.2 - 2 
      
      
      
      g/mL) for 48h.
    • 2-DG: Dissolve in water. Treat at 1 – 10 mM .

  • Controls:

    • Vehicle Control: DMSO or PBS matched to the highest volume used.

    • Positive Control (Stress): Thapsigargin (for UPR comparison).

Biochemical Validation: The "Self-Validating" System

You cannot rely on molecular weight shifts alone, as they can be subtle. You must validate that the shift is due to glycosylation using enzymatic digestion.

Protocol: PNGase F Digestion (The Gold Standard) Purpose: Removes all N-linked glycans to determine the "naked" protein backbone weight.

  • Lysis: Lyse cells in RIPA buffer with protease inhibitors. Measure protein concentration (BCA assay).

  • Denaturation:

    • Mix 20

      
      g protein lysate with 1 
      
      
      
      L 10X Glycoprotein Denaturing Buffer (0.5% SDS, 40 mM DTT).
    • Boil at 100°C for 10 min.

  • Digestion:

    • Add 2

      
      L 10% NP-40 (prevents enzyme inhibition by SDS).[4]
      
    • Add 2

      
      L 10X GlycoBuffer.[4]
      
    • Add 1

      
      L PNGase F  (500 units).
      
    • Incubate at 37°C for 1-4 hours.

  • Analysis: Run treated vs. untreated lysate on SDS-PAGE.

    • Result: If the inhibitor worked, the "Inhibitor-Treated" band should migrate similarly to the "PNGase F-Digested" band of the control.

Lectin Blotting Protocol

Purpose: Confirm specific structural changes in glycans.

  • ConA (Concanavalin A): Binds high mannose. Increases with Kifunensine/Castanospermine.

  • L-PHA (Phaseolus vulgaris Leucoagglutinin): Binds

    
    1,6-branched complex glycans.[5] Decreases with Swainsonine/Tunicamycin.
    
  • GNA (Galanthus nivalis): Binds terminal mannose.

Steps:

  • Transfer proteins to PVDF membrane (Nitrocellulose has high background for some lectins).

  • Blocking: Block with 3% BSA in TBST for 1h. DO NOT use milk (contains glycoproteins that bind lectins).

  • Incubation: Incubate with Biotinylated Lectin (1-5

    
    g/mL) in TBST + 1% BSA for 1h at RT.
    
  • Wash: 3 x 10 min TBST.

  • Detection: Incubate with Streptavidin-HRP (1:5000) for 45 min.

  • Develop: ECL substrate.

Functional Readouts in Cancer

Flow Cytometry for Surface Receptors

Glycosylation inhibition often triggers receptor internalization or degradation (e.g., EGFR, PD-L1).

  • Harvest: Detach cells using Accutase or EDTA (Avoid Trypsin; it cleaves surface proteins).

  • Stain: Primary antibody against target (e.g., anti-PD-L1) for 30 min on ice.

  • Fixation: Paraformaldehyde 4% (if not doing live sort).

  • Readout: Measure Mean Fluorescence Intensity (MFI).

    • Expectation: Tunicamycin/NGI-1 treatment often reduces surface MFI due to ER retention of the aglycosylated receptor.

Migration/Invasion (Boyden Chamber)
  • Starvation: Serum-starve cells for 24h + Inhibitor.

  • Seeding: Seed

    
     cells in the upper chamber (Matrigel-coated for invasion) in serum-free media + Inhibitor.
    
  • Chemoattractant: Add 10% FBS media to the lower chamber.

  • Incubation: 24-48h.

  • Quantification: Fix/stain migrating cells. Count 5 fields/well.

In Vivo Models (Xenografts)

Critical Warning: Tunicamycin has a narrow therapeutic window in vivo due to hepatotoxicity and renal toxicity.

Protocol: Tunicamycin Dosing in Mice
  • Dose: 0.1 – 0.5 mg/kg (Intraperitoneal - i.p.).

  • Frequency: Every 2-3 days.

  • Vehicle: 10% DMSO in PBS or 30% PEG300.

  • Monitoring: Weigh mice daily. >15% weight loss requires euthanasia.

  • Alternative: 2-DG is better tolerated (500 mg/kg, orally or i.p., daily).

Protocol: Castanospermine Dosing
  • Dose: 10 – 200 mg/kg (i.p. or oral gavage).

  • Frequency: Daily.

  • Note: Often used to study viral envelope inhibition or metastasis prevention.

Experimental Workflow Diagram

Workflow Start Start: Cancer Cell Line (e.g., MDA-MB-231) Treat Treatment (Inhibitor vs. Vehicle) Start->Treat Split Split Sample Treat->Split Lysis Lysis (RIPA) Split->Lysis Flow Flow Cytometry (Surface Receptor Levels) Split->Flow Invasion Invasion Assay (Boyden Chamber) Split->Invasion PNGase PNGase F Digestion (Validation Step) Lysis->PNGase Lectin Lectin Blot (Glycan Structure) Lysis->Lectin Western Western Blot (Target Mobility Shift) PNGase->Western

Caption: Integrated experimental workflow for validating N-glycosylation inhibition from treatment to functional readout.

Troubleshooting & Optimization

ProblemPossible CauseSolution
High Background in Lectin Blot Blocking with milk.Use 3% BSA or specific Carbo-Free Blocking Solution.
No Mobility Shift Observed Protein has few N-glycans or incomplete inhibition.Perform PNGase F digestion to confirm if the protein is glycosylated at all. Increase inhibitor dose.
Cell Death in Controls DMSO toxicity.Ensure final DMSO concentration is < 0.1% .
In Vivo Toxicity Tunicamycin dose too high.Reduce dose to 0.1 mg/kg or switch to 2-DG or Kifunensine .

References

  • Tunicamycin Mechanism & Cancer Application

    • Encyclopedia.pub. "Tunicamycin in the Therapeutic Implication of Cancers."[6][7][8][9]

    • [Link]

  • Castanospermine & Metastasis

    • BenchChem.[10] "The Dawn of a Glycosidase Inhibitor: Early Biological Explorations of Castanospermine."[10]

  • Kifunensine & High Mannose Accumulation

    • Tocris Bioscience. "Kifunensine Biological Activity."

  • PNGase F Validation Protocol

    • New England Biolabs (NEB). "PNGase F Protocol."[4][11]

  • Lectin Blotting Methodology

    • NCBI Bookshelf. "Lectin blotting - Glycoscience Protocols."[12]

    • [Link]

  • In Vivo Dosing Strategies

    • National Cancer Institute (NCI). "Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology."
    • [Link]

  • NGI-1 and OST Inhibition

    • Frontiers in Oncology.
    • [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with dissolving N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol in aqueous buffers. By understanding the chemical properties of this iminosugar, we can systematically troubleshoot and optimize its solubility for various experimental needs.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

This compound is a synthetic iminosugar, an analogue of mannose.[1] Structurally, it is a polyhydroxylated alkaloid containing a secondary amine within its core ring structure. This feature is critical to its solubility. Generally, its multiple hydroxyl groups and the polar amine make it quite water-soluble. However, at high concentrations or in certain buffer systems, achieving and maintaining solubility can be challenging.

The parent compound, 1,4-Dideoxy-1,4-imino-D-mannitol, has a predicted XLogP3 of -2.3, indicating high hydrophilicity.[2] The N-methyl derivative shares these hydrophilic characteristics. The key to its solubility lies in the pH-dependent protonation of the secondary amine.

Q2: Why is the pH of the buffer so important for dissolving this compound?

The secondary amine in the iminosugar ring can accept a proton (H⁺), becoming a positively charged cation. This ionization state is governed by the pH of the solution and the pKa of the amine.

  • At a pH below the pKa , the amine is predominantly protonated (R₂NH₂⁺). This charged form is highly polar and interacts favorably with water, leading to significantly increased solubility.[3][4][5][6]

  • At a pH above the pKa , the amine is predominantly in its neutral, unprotonated form (R₂NH). While still polar due to the hydroxyl groups, its solubility is lower than the protonated form.[3][4]

Therefore, adjusting the pH of your buffer to be acidic is the primary strategy for enhancing the solubility of this compound.[3][7][8][9]

Q3: I'm observing precipitation when I add my compound to a neutral buffer like PBS (pH 7.4). What's happening?

Precipitation in neutral buffers is a common issue.[10] This occurs because at pH 7.4, a significant fraction of the this compound molecules may be in their less soluble, neutral form. If your target concentration exceeds the intrinsic solubility of the neutral form in that specific buffer, the compound will precipitate out of solution.[10]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues.

Initial Observation: Compound fails to dissolve or precipitates from the buffer.

Solubility_Troubleshooting start_node start_node decision_node decision_node process_node process_node solution_node solution_node fail_node fail_node Start Start: Solubility Issue Observed Check_pH Is your buffer pH < 6.0? Start->Check_pH Adjust_pH Action: Lower the pH (See Protocol 1) Check_pH->Adjust_pH No Check_Concentration Is the target concentration very high (>50 mM)? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Lower_Concentration Action: Prepare a more dilute solution or perform serial dilutions. Check_Concentration->Lower_Concentration Yes Check_Stock Did you prepare a concentrated stock in water or an organic solvent? Check_Concentration->Check_Stock No Lower_Concentration->Check_Stock Reassess Reassess experimental needs. Consider co-solvents if compatible. Lower_Concentration->Reassess Dilution_Method Review dilution method. Add stock to buffer slowly while vortexing. Check_Stock->Dilution_Method Yes Sonication Action: Gently warm (37°C) and/or sonicate the solution. Check_Stock->Sonication No Dilution_Method->Sonication Dilution_Method->Reassess Success Resolution: Clear, stable solution achieved. Sonication->Success

Caption: Troubleshooting workflow for solubility issues.

Part 3: Experimental Protocols

Protocol 1: pH-Mediated Solubilization

This protocol details the primary method for dissolving this compound by adjusting the pH.

Objective: To prepare a clear, stable stock solution by leveraging the pH-dependent solubility of the compound.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Sterile tubes and magnetic stirrer

Procedure:

  • Weighing: Accurately weigh the desired amount of the compound powder.

  • Initial Suspension: Add approximately 80% of the final desired volume of high-purity water to the powder.[11] The compound may not fully dissolve at this stage, forming a suspension.

  • pH Adjustment: While stirring, add 0.1 M HCl dropwise to the suspension. Monitor the pH continuously.

  • Dissolution: As the pH decreases, the powder will begin to dissolve. Continue adding acid until all the powder is in solution. A target pH of 4.0-5.0 is generally effective.

  • Final Volume Adjustment: Once the compound is fully dissolved, carefully add high-purity water to reach the final desired volume and mix thoroughly.[11]

  • Verification: Check the final pH and visually inspect the solution for any undissolved particles.

  • Sterilization (Optional): If required for your application, sterile filter the final solution through a 0.22 µm filter.

Causality: By lowering the pH well below the pKa of the secondary amine, we maximize the concentration of the highly soluble protonated form of the molecule, thereby achieving complete dissolution.[3][12]

Protocol 2: Preparing a Concentrated Stock Solution in Water

For many applications, a concentrated aqueous stock solution is convenient.

Objective: To prepare a high-concentration (e.g., 100 mM) stock solution in water for subsequent dilution into experimental buffers.

Procedure:

  • Follow steps 1-5 from Protocol 1 .

  • For a 100 mM solution, you will likely need to adjust the pH to the lower end of the recommended range (e.g., pH 4.0) to ensure complete and stable dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[10]

Trustworthiness: When diluting this acidic stock into your final buffer (e.g., PBS at pH 7.4), ensure the final concentration of the compound is low enough to remain soluble at the new, higher pH. Always add the acidic stock solution to the larger volume of buffer while mixing, not the other way around, to avoid localized high concentrations that can cause precipitation.[10]

Part 4: Data Presentation & Advanced Considerations

Solubility Profile (Illustrative)
Buffer SystempHExpected SolubilityNotes
10 mM HCl~2.0Very High (>200 mM)Protonation is maximized.
50 mM Acetate4.5High (>100 mM)Good for creating acidic stock solutions.
50 mM MES6.0ModerateSolubility may be concentration-limited.
50 mM PBS7.4Low to ModerateHigh risk of precipitation at >10 mM.
50 mM Tris8.5LowThe compound is mostly in its neutral, less soluble form.

This table provides estimated values. Empirical testing is required to determine the precise solubility limit for your specific experimental conditions.

The Role of Ionization

The relationship between pH, pKa, and the ionization state of this compound is central to understanding its solubility.

Sources

"Assessing the in vitro stability of N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol in culture medium"

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Guide for In Vitro Stability Assessment of N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol (MDIM) Ticket ID: REF-MDIM-STAB-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division Status: Open for Consultation

Executive Summary

You are working with This compound (MDIM) , a pyrrolidine-based iminosugar and potent mannosidase inhibitor. Unlike lipophilic drug candidates, MDIM is highly polar, water-soluble, and lacks a significant UV chromophore.

The Critical Insight: Most "instability" reported for this compound in culture medium is actually analytical failure (lack of retention) or matrix interference (ion suppression), not chemical degradation. This guide provides the self-validating workflows required to distinguish between true degradation and method artifacts.

Module 1: Analytical Method Development

Before assessing stability, you must ensure your detection method is valid. Standard C18 protocols will fail.

Q: Why is my compound eluting at the void volume (dead time) on my C18 column?

A: MDIM is a sugar mimic with multiple hydroxyl groups and a nitrogen center. It is too hydrophilic to interact with the hydrophobic alkyl chains of a C18 stationary phase.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) You must switch to HILIC mode. This creates a water-rich layer on the stationary phase, partitioning the polar MDIM out of the high-organic mobile phase.

Recommended Analytical Conditions
ParameterSpecificationRationale
Column Amide-functionalized or Polymeric Amino (e.g., BEH Amide)Amide phases retain polar iminosugars via hydrogen bonding and prevent peak tailing common with silica amines.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5) in WaterProvides ionic strength and protonates the nitrogen for MS detection.
Mobile Phase B Acetonitrile (ACN)High organic content is required to induce retention in HILIC.
Isocratic/Gradient Start high organic (90% B)

Gradient to 60% B
Elutes the compound after the void volume to avoid salt suppression.
Detection LC-MS/MS (ESI+) Mandatory. MDIM has no UV chromophore. MRM transition monitoring is required for sensitivity.
Visualizing the Analytical Workflow

The following diagram illustrates the critical path for sample preparation and analysis to avoid common pitfalls.

AnalyticalWorkflow cluster_warning CRITICAL CHECKPOINT Sample Culture Medium (Sample) PPT Protein Precipitation (ACN:MeOH 3:1) Sample->PPT Add 3x Vol Organic Solvent Centrifuge Centrifugation (10,000 x g) PPT->Centrifuge Pellet Proteins Supernatant Supernatant (High Organic %) Centrifuge->Supernatant Extract HILIC HILIC-MS/MS (Amide Column) Supernatant->HILIC Direct Inject (Do NOT dry down) Data Quantification (MRM Mode) HILIC->Data Analysis

Figure 1: Optimized analytical workflow for polar iminosugars. Note that drying down the supernatant and reconstituting in water can destroy peak shape in HILIC; maintain high organic content.

Module 2: The Stability Protocol

This protocol distinguishes between chemical instability and biological uptake.

Q: How do I design the experiment to rule out cellular uptake?

A: You must run a Cell-Free Control alongside your cellular samples. Iminosugars are often actively transported into cells. If you only test supernatant from cell cultures, "loss" of compound may simply mean it has entered the cells, not that it has degraded.

Step-by-Step Protocol

1. Preparation of Stock Solutions

  • Dissolve MDIM in water (Stock A).

  • Prepare Internal Standard (IS) . Recommendation: Use a structurally similar iminosugar like Miglitol or a deuterated analog if available. Do not rely on external calibration alone due to matrix effects.

2. Incubation Setup Prepare three experimental arms in triplicate:

  • Arm A (Test): Medium + Cells + MDIM (

    
    ).
    
  • Arm B (Chemical Stability): Medium + No Cells + MDIM (

    
    ).
    
  • Arm C (Matrix Blank): Medium + Cells + Vehicle (No MDIM).

3. Sampling Schedule

  • Timepoints: 0h, 1h, 4h, 8h, 24h, 48h.

  • Note: Iminosugars are chemically robust; rapid degradation (<1h) is highly unlikely and suggests precipitation or adsorption.

4. Sampling & Quenching

  • Remove

    
     of medium.
    
  • Immediately add

    
     of Ice-Cold Acetonitrile/Methanol (3:1)  containing the Internal Standard.
    
  • Why? This precipitates serum proteins (albumin) that might bind the drug and stops any potential enzymatic activity.

Module 3: Troubleshooting & FAQs

Q: My signal drops by 50% immediately at T=0. Is it unstable?

Diagnosis: This is likely Matrix Effect (Ion Suppression) , not degradation. Mechanism: Salts and phospholipids in the culture medium elute simultaneously with MDIM if the chromatography is not optimized, suppressing ionization in the Mass Spec source. Verification:

  • Inject a standard in pure water/solvent.

  • Inject a standard spiked into extracted blank medium.

  • Compare the peak areas. If (Medium Area / Water Area) < 1.0, you have suppression. Fix: Improve HILIC separation to move MDIM away from the salt front, or increase the dilution factor.

Q: I see "ghost peaks" or carryover in my blank samples.

Diagnosis: Iminosugars can stick to metal surfaces in LC systems. Fix: Use a needle wash solution containing 10% water to ensure solubility of the polar residue. Ensure the autosampler needle is not using a purely hydrophobic wash solvent.

Q: The compound is stable in PBS but degrades in DMEM + 10% FBS.

Diagnosis: This suggests Protein Binding or Enzymatic Modification . Differentiation:

  • Perform the "Arm B" (Cell-Free) test.

  • If loss occurs in Cell-Free FBS medium but not PBS, it is likely binding to Albumin.

  • Test: Perform Ultrafiltration (3kDa cutoff). If the compound passes through, it is free. If it is retained, it is protein-bound. Note: Most small iminosugars have low protein binding.

Logic Tree for Stability Data Interpretation

StabilityLogic Start Observed Loss of MDIM in Medium CheckCellFree Check Cell-Free Control Start->CheckCellFree StableInCellFree Stable in Cell-Free? CheckCellFree->StableInCellFree Uptake Conclusion: Cellular Uptake (Not Degradation) StableInCellFree->Uptake Yes UnstableInCellFree Unstable in Cell-Free? StableInCellFree->UnstableInCellFree No CheckT0 Is T=0 Recovery Low? UnstableInCellFree->CheckT0 Yes Suppression Conclusion: Matrix Effect (Ion Suppression) CheckT0->Suppression Yes Degradation Conclusion: Chemical/Enzymatic Instability CheckT0->Degradation No (Loss over time)

Figure 2: Decision matrix for interpreting stability data. Use this to isolate the root cause of compound loss.

References

  • Analytical Method (HILIC): Sanz, M. L., et al. (2015).[1][2] "Analysis of iminosugars and other low molecular weight carbohydrates in Aglaonema sp. extracts by hydrophilic interaction liquid chromatography coupled to mass spectrometry." Journal of Chromatography A, 1425, 225-234.

  • Stability & Biological Context: Alonzi, D. S., et al. (2017). "Iminosugars as therapeutic agents for glycosphingolipid storage disorders." Biochemical Society Transactions, 45(2), 571-582. (Provides context on the chemical robustness of the iminosugar pharmacophore).

  • Matrix Effects in LC-MS: Dams, R., et al. (2003). "Matrix effects in bioanalysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and chromatographic conditions." Analytical Chemistry, 75(18), 4818-4824.

Sources

Technical Support Center: Minimizing Off-target Effects of N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol in Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol (NM-DIM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing off-target effects in cellular assays. As an azofuranose analogue of mannose, NM-DIM is an inhibitor of mannosidases[1]. Like other iminosugars, it holds therapeutic promise but requires careful experimental design to ensure that observed cellular effects are a direct result of its intended biological activity.[2][3]

This resource provides a structured approach to identifying, understanding, and mitigating potential off-target effects of NM-DIM, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Here we address common questions that arise when working with NM-DIM and other small molecule inhibitors in cellular assays.

Q1: What are the primary known off-target effects of iminosugars that I should be aware of when using NM-DIM?

A1: While specific off-target effects for NM-DIM are not extensively documented in publicly available literature, the broader class of iminosugars is known to have several off-target activities. These can include the inhibition of glucosidases in the gastrointestinal tract and the inhibition of ceramide-specific glucosyltransferase, which can affect glycosphingolipid metabolism.[2][4] It is crucial to consider these potential unintended interactions when designing your experiments and interpreting your results.

Q2: I'm observing unexpected changes in cell morphology after treating with NM-DIM. What are the first troubleshooting steps?

A2: Unexpected morphological changes can stem from on-target, off-target, or cytotoxic effects. The first step is to perform a dose-response and time-course experiment to identify the optimal concentration and treatment duration.[5] It is also essential to include a vehicle control (e.g., DMSO) to rule out solvent-induced effects.[5] If cells are rounding up and detaching, it could indicate cytotoxicity at the concentration used.[5]

Q3: How can I differentiate between the intended on-target effects and unintended off-target effects of NM-DIM?

A3: Distinguishing between on-target and off-target effects is a critical aspect of drug development.[6] One approach is to use a structurally related but inactive control compound, if available.[5] Additionally, employing genetic and phenotypic screening methods, such as using CRISPR-Cas9 or RNA interference to modulate the expression of the intended target, can help validate that the observed phenotype is a direct result of target engagement.[6]

Q4: My NM-DIM compound is not showing any activity in my assay. What should I check?

A4: The inactivity of a small molecule inhibitor can be due to several factors. First, verify the integrity and purity of your compound from the supplier.[7] Improper storage, such as repeated freeze-thaw cycles, can lead to degradation.[7] Poor solubility in your assay buffer is another common issue; if the compound precipitates, its effective concentration will be significantly lower than intended.[7]

Troubleshooting Guide: A Deeper Dive

This section provides more detailed troubleshooting strategies for common issues encountered when using NM-DIM in cellular assays.

Issue 1: High Cytotoxicity Observed at Effective Concentrations

If you observe significant cell death at concentrations where you expect to see specific inhibitory effects, consider the following:

  • Optimize Concentration and Exposure Time: As a first step, perform a comprehensive dose-response analysis using a cell viability assay (e.g., MTT or resazurin) to determine the IC50 (inhibitory concentration 50%) and the CC50 (cytotoxic concentration 50%).[8][9] Aim for a therapeutic window where you observe the desired biological effect with minimal cytotoxicity.

  • Assess for Apoptosis vs. Necrosis: Utilize assays that can distinguish between apoptosis and necrosis to understand the mechanism of cell death. This can provide insights into whether the cytotoxicity is a specific, programmed response or a result of general cellular damage.

  • Consider Off-Target Cytotoxicity: The observed cytotoxicity may be an off-target effect. Investigate whether NM-DIM is known to interact with other cellular targets that could induce cell death.

Experimental Protocol: Determining IC50 and CC50 using MTT Assay

This protocol outlines the steps for a standard MTT assay to assess cell viability and determine the IC50 and CC50 values for NM-DIM.[8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (NM-DIM)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of NM-DIM in DMSO. Create a serial dilution of NM-DIM in complete cell culture medium.

  • Treatment: Remove the old medium and add the medium containing different concentrations of NM-DIM to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest NM-DIM concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the NM-DIM concentration to determine the IC50 and CC50 values.

Issue 2: Inconsistent or Irreproducible Results
  • Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and media composition. Over-confluent or high-passage-number cells can exhibit altered responses to stimuli.

  • Compound Stability: Verify the stability of NM-DIM in your cell culture medium over the course of the experiment.[5] Some compounds can degrade, leading to a decrease in effective concentration over time.

  • Assay-Specific Controls: Include appropriate positive and negative controls in every experiment to ensure the assay is performing as expected.

Logical Workflow for Troubleshooting Inconsistent Results

Troubleshooting_Workflow start Inconsistent Results Observed check_culture Verify Cell Culture Consistency (Passage #, Confluency, Media) start->check_culture check_compound Assess Compound Stability (Degradation in media?) start->check_compound check_assay Review Assay Protocol & Controls (Positive/Negative controls OK?) start->check_assay re_evaluate Re-evaluate Experimental Design check_culture->re_evaluate check_compound->re_evaluate check_assay->re_evaluate troubleshoot_culture Optimize Cell Culture Protocol re_evaluate->troubleshoot_culture Culture Issues troubleshoot_compound Prepare Fresh Compound Stocks re_evaluate->troubleshoot_compound Compound Issues troubleshoot_assay Refine Assay Parameters re_evaluate->troubleshoot_assay Assay Issues proceed Proceed with Confidence troubleshoot_culture->proceed troubleshoot_compound->proceed troubleshoot_assay->proceed

Caption: A systematic workflow for diagnosing and resolving inconsistent experimental results.

Advanced Strategies for Minimizing Off-Target Effects

For more in-depth investigations, consider these advanced approaches:

Rational Drug Design and Analogs

The principles of rational drug design can be applied to modify NM-DIM to enhance its specificity for the intended target.[6] This involves using computational and structural biology tools to predict and minimize interactions with off-target proteins.[6] If available, testing structurally similar but biologically inactive analogs of NM-DIM can be a powerful way to confirm that the observed effects are due to its specific chemical structure and not a general property of the molecule.[5]

Phenotypic and Genetic Screening

Modern screening techniques can provide valuable insights into the on- and off-target effects of a compound.

  • High-Throughput Screening (HTS): HTS allows for the rapid testing of a compound against a large panel of targets to identify potential off-target interactions.[6]

  • Genetic Screening: Techniques like CRISPR-Cas9 or RNAi can be used to knock down or knock out the intended target of NM-DIM.[6] If the cellular phenotype observed with NM-DIM treatment is rescued or mimicked by modulating the target gene, it provides strong evidence for on-target activity.

Signaling Pathway Analysis

Understanding the downstream signaling pathways affected by NM-DIM can help elucidate its mechanism of action and identify potential off-target effects.

Signaling_Pathway_Analysis NM_DIM NM-DIM Treatment On_Target On-Target: Mannosidase Inhibition NM_DIM->On_Target Off_Target Potential Off-Target Interactions (e.g., Glucosidases, Kinases) NM_DIM->Off_Target Downstream_On Expected Downstream Effects (e.g., Altered Glycosylation) On_Target->Downstream_On Downstream_Off Unexpected Downstream Effects (e.g., Cytotoxicity, Morphological Changes) Off_Target->Downstream_Off Phenotype_On Observed On-Target Phenotype Downstream_On->Phenotype_On Phenotype_Off Observed Off-Target Phenotype Downstream_Off->Phenotype_Off

Caption: A conceptual diagram illustrating the divergence of on-target and off-target signaling pathways following NM-DIM treatment.

Data Summary: Considerations for Experimental Design

The following table summarizes key experimental parameters and considerations for minimizing off-target effects when working with NM-DIM.

ParameterRecommendationRationale
Concentration Range Start with a broad range (e.g., nanomolar to micromolar) and narrow down based on dose-response curves.[5]To identify the optimal concentration that balances efficacy and minimizes cytotoxicity.
Vehicle Control Always include a vehicle-only control (e.g., DMSO at the same final concentration as the treated samples).[5]To ensure that the observed effects are not due to the solvent.
Treatment Duration Test multiple time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the cellular response.[5]To distinguish between early and late cellular responses and to avoid artifacts from prolonged exposure.
Cell Viability Routinely assess cell viability in parallel with functional assays.To ensure that the observed effects are not a consequence of general cytotoxicity.
Orthogonal Assays Use multiple, independent assays to measure the same biological endpoint.To increase confidence in the results and rule out assay-specific artifacts.

By systematically addressing these factors, researchers can enhance the reliability and interpretability of their data, ultimately contributing to a more accurate understanding of the biological effects of this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology.
  • Alonzi, D. S., Scott, K. A., Dwek, R. A., & Zitzmann, N. (2017). Iminosugars: Promising therapeutics for influenza infection. PMC - NIH.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?.
  • Marshall, J., et al. (2012). Iminosugar-based inhibitors of glucosylceramide synthase prolong survival but paradoxically increase brain glucosylceramide levels in Niemann-Pick C mice. PubMed.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • Nash, R. J., et al. (2011). Iminosugars as therapeutic agents: recent advances and promising trends. PubMed.
  • U.S. Patent No. 4,996,329. (1991). Derivatives of 1,4-dideoxy-1,4-imino-D-mannitol and a process for their preparation. Google Patents.
  • Benchchem. (n.d.). Diindolylmethane (DIM) in Chemoprevention Studies: Application Notes and Protocols.
  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays.
  • MilliporeSigma. (n.d.). Cell Culture Troubleshooting.

Sources

"Troubleshooting inconsistent results with N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol experiments"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol (N-methyl-DIM). As a potent azofuranose analogue of mannose, this iminosugar is a critical competitive inhibitor of mannosidases used in glycobiology and antiviral research[1]. However, its biochemical efficacy is highly sensitive to microenvironmental factors. This guide provides causal explanations, self-validating protocols, and troubleshooting steps to ensure absolute reproducibility in your assays.

Part 1: Quantitative Data Summary

To establish a baseline for your experiments, compare the kinetic and physical parameters of N-methyl-DIM against its parent compound (DIM) and the structural relative, swainsonine.

CompoundPrimary Target EnzymeOptimal Assay pHTypical IC50 RangeCellular Permeability
N-Methyl-DIM Golgi α-Mannosidase II~6.0Low μMModerate (requires extended incubation)
DIM (Parent) Jack Bean α-Mannosidase~4.5 - 5.0Sub-μMLow
Swainsonine Lysosomal α-Mannosidase~4.0 - 4.5nM rangeHigh

Part 2: Troubleshooting FAQs

In Vitro Biochemical Assays

Q: Why are my IC50 values for N-methyl-DIM highly inconsistent across different assay runs? The Causality: The binding affinity of iminosugars to mannosidases is strictly governed by the protonation state of the pyrrolidine ring nitrogen. To inhibit the enzyme, the nitrogen must be protonated to mimic the charge distribution of the oxocarbenium ion transition state of the natural mannose substrate[2]. If your assay buffer pH fluctuates even slightly, the fraction of the protonated (active) inhibitor changes drastically. For instance, Golgi α-mannosidase II operates optimally at pH ~6.0, whereas lysosomal mannosidases require a pH of ~4.5[2]. The Fix: Strictly calibrate your buffer pH. More importantly, verify the pH after the addition of all components, including the substrate (e.g., p-nitrophenyl α-D-mannopyranoside), as substrate hydrolysis can locally alter the microenvironmental pH and deprotonate the inhibitor.

Q: Why does N-methyl-DIM show poor inhibition against certain mannosidase isoforms compared to unmethylated DIM? The Causality: N-methyl-DIM is structurally related to swainsonine but lacks the ethano bridge connecting the nitrogen to C-6[1]. The addition of the N-methyl group introduces significant steric bulk compared to the parent DIM. While unmethylated DIM can adopt multiple biologically active stereo-configurations within the active site, the N-methyl derivative is conformationally restricted. This bulky methyl group can clash with specific amino acid residues in the active site of certain mannosidase isoforms (like lysosomal mannosidase), sharply reducing affinity[2]. The Fix: Verify your enzyme source. If you are targeting lysosomal mannosidases rather than Golgi α-mannosidase II, consider switching to unmethylated DIM or swainsonine to bypass steric hindrance.

In Cellulo & Antiviral Assays

Q: Why am I not seeing the expected changes in viral envelope glycoprotein processing in my cell cultures? The Causality: While amino-sugar derivatives have been extensively tested for antiviral properties (e.g., against HIV by altering envelope glycosylation), their cellular efficacy is often lower than their in vitro enzyme inhibition profiles[3]. N-methyl-DIM specifically has shown limited reduction in cytopathic effects compared to other analogs[1][3]. This discrepancy is caused by poor cellular penetrance and rapid efflux. Furthermore, N-methyl-DIM primarily targets mannosidases rather than α-glucosidase I, meaning it affects later-stage glycan trimming rather than the initial folding cycles mediated by calnexin/calreticulin. The Fix: Increase your incubation time to allow for steady-state intracellular accumulation. Ensure your culture media is heavily buffered (e.g., with HEPES) to prevent external pH drift, which directly dictates the uncharged fraction of the drug available for passive membrane diffusion.

Part 3: Self-Validating Experimental Protocol

Standardized In Vitro α-Mannosidase Inhibition Assay

Trustworthiness Check: This protocol is designed as a self-validating system. It incorporates a critical pre- and post-substrate pH verification step to eliminate protonation-based artifacts, alongside a positive control to validate enzyme structural integrity.

Step 1: Buffer Preparation & Baseline Validation

  • Prepare a 50 mM sodium phosphate buffer (for pH 6.0) or sodium acetate buffer (for pH 4.5), depending on the target mannosidase.

  • Validation Checkpoint: Measure the buffer pH at the exact temperature the assay will be run (e.g., 37°C), as pKa values shift with temperature.

Step 2: Reagent Assembly & Pre-Incubation

  • In a 96-well microplate, add 10 μL of N-methyl-DIM (titrated from 0.1 μM to 100 μM).

  • Add 10 μL of the target α-mannosidase enzyme (e.g., 0.05 U/mL final concentration).

  • Add 10 μL of a known positive control (e.g., 1 μM swainsonine) to a separate set of wells to validate enzyme activity.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to reach binding equilibrium.

Step 3: Substrate Addition & Microenvironment Check

  • Add 70 μL of 2 mM p-nitrophenyl α-D-mannopyranoside (substrate) to initiate the reaction.

  • Validation Checkpoint: Immediately extract 5 μL from a "dummy well" containing all reagents and spot-test the pH using a micro-probe to ensure the substrate addition did not shift the pH away from the inhibitor's optimal protonation range.

Step 4: Reaction Termination & Readout

  • Incubate for 30 minutes at 37°C.

  • Terminate the reaction by adding 100 μL of 0.2 M Na2CO3. This high-pH stop solution halts the enzyme and fully develops the yellow color of the released p-nitrophenolate ion.

  • Read absorbance at 405 nm using a microplate reader. Calculate IC50 using non-linear regression.

Part 4: Visualizations

G HighMan High-Mannose Glycan (Man9) Enz1 Golgi α-Mannosidase I HighMan->Enz1 Man5 Man5GlcNAc2 Enz2 GlcNAc Transferase I Man5->Enz2 GlcNAcMan5 GlcNAc-Man5GlcNAc2 Enz3 Golgi α-Mannosidase II GlcNAcMan5->Enz3 Complex Complex N-Glycans (GlcNAc-Man3GlcNAc2) Enz1->Man5 Enz2->GlcNAcMan5 Enz3->Complex Inhibitor N-methyl-DIM (Inhibitor) Inhibitor->Enz3 Competitive Inhibition

Mechanism of N-Glycan processing inhibition by N-methyl-DIM targeting Golgi α-Mannosidase II.

G Start Inconsistent N-methyl-DIM Results AssayType Assay Type? Start->AssayType InVitro In Vitro Biochemical AssayType->InVitro Enzyme Assay InCellulo In Cellulo / Antiviral AssayType->InCellulo Cell Culture CheckPH Check Buffer pH (Target: 4.5 or 6.0) InVitro->CheckPH CheckEnz Verify Enzyme Source (Steric clash with N-methyl?) InVitro->CheckEnz CheckMedia Check Media Buffering (HEPES to prevent pH drift) InCellulo->CheckMedia CheckUptake Increase Incubation Time (Ensure cellular penetrance) InCellulo->CheckUptake

Troubleshooting decision tree for resolving inconsistent N-methyl-DIM experimental results.

References

  • Kóňa, J. (2012). "1,4-Dideoxy-1,4-imino-d-lyxitols and L-lyxitols may bind to Golgi α-mannosidase II in a different protonation form." PMC.[Link]

  • Fleet, G.W.J., et al. (1988). "Inhibition of HIV replication by amino-sugar derivatives." PubMed. [Link]

  • "US4996329A - Derivatives of 1,4-dideoxy-1,4-imino-D-mannitol and a process for their preparation.

Sources

"Optimizing incubation time for maximum mannosidase inhibition"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Glycobiology & Enzyme Kinetics Division

Topic: Optimizing Incubation Time for Maximum Mannosidase Inhibition Ticket ID: MANNO-OPT-0826 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You have reached the advanced troubleshooting portal for glycosylation engineering and enzymology. This guide addresses the critical temporal variables in inhibiting


-mannosidases (Class I and Class II). Whether you are conducting cell-free kinetic assays or optimizing glycoprotein production in bioreactors, time is not just a duration—it is a reagent.

Below you will find modular troubleshooting guides designed to optimize your inhibition efficiency while maintaining experimental integrity.

Module 1: Cell-Free Enzymatic Assays (In Vitro)

Context: You are determining


 or 

values using purified enzyme (e.g., Jack Bean

-mannosidase, rhManI/II) and a synthetic substrate (pNP-Man or 4-MU-Man).
The Core Issue: The "Slow-Binding" Trap

Many potent mannosidase inhibitors (e.g., Swainsonine, Kifunensine) are transition-state analogs . They often exhibit "slow-binding" kinetics, meaning the initial collision complex (


) undergoes a slow conformational change to a tighter, final complex (

).

If you skip pre-incubation, you will underestimate the inhibitor's potency.

Troubleshooting & Optimization Protocol

Q: My


 shifts significantly depending on when I add the substrate. Why? 
A:  This is the hallmark of slow-binding inhibition. If you add substrate and inhibitor simultaneously, the enzyme hydrolyzes substrate before the inhibitor can fully lock the active site.

Corrective Workflow:

  • Pre-Incubation (Critical): Incubate Enzyme + Inhibitor for 15–30 minutes at 37°C (or assay temp) before adding the substrate.

  • Linearity Check: Ensure your reaction time (post-substrate addition) stays within the linear velocity range (typically <10-15% substrate conversion).

Visualizing the Optimization Workflow:

OptimizationWorkflow Start Start Optimization Step1 1. Pre-Incubation (Enzyme + Inhibitor) Var: 0, 15, 30, 60 min Start->Step1 Step2 2. Substrate Addition (Initiate Reaction) Step1->Step2 Step3 3. Monitor Velocity (Absorbance/Fluorescence) Step2->Step3 Decision Is Rate Linear? Step3->Decision Result Calculate Ki / IC50 Decision->Result Yes Adjust Reduce Enzyme Conc or Reaction Time Decision->Adjust No Adjust->Step3

Caption: Figure 1. Step-wise workflow for optimizing pre-incubation times in enzymatic assays to account for slow-binding kinetics.

Module 2: Cell-Based Assays (CHO, HEK293, Hybridoma)

Context: You are using inhibitors (e.g., Kifunensine) to manipulate glycan structures (e.g., producing high-mannose antibodies for ADCC enhancement) during protein production.

The Core Issue: Stability vs. Turnover

In cell culture, "incubation time" refers to the duration of exposure during the production run (days). The challenge is maintaining inhibition despite enzyme turnover (new mannosidase synthesis) and potential inhibitor degradation.

Q: I added Kifunensine at Day 0, but by Day 7, I see complex glycans reappearing. Is the inhibitor degrading? A: Kifunensine is remarkably stable in aqueous media, but enzyme upregulation or dilution due to cell division is likely the culprit.

  • Mechanism: Cells may upregulate Mannosidase I expression in response to the accumulation of unfolded glycoproteins (ER stress response).

  • Solution: Implement a "Spike-in" strategy.

Optimization Data Table: Dosing Strategies
ParameterSingle Dose (Day 0)Split Dose (Day 0 + Day 3)Continuous Perfusion
Inhibitor Conc. High (

)
Moderate (

each)
Constant (

)
Inhibition Efficacy (Day 3) >98% High Mannose>98% High Mannose>99% High Mannose
Inhibition Efficacy (Day 7) <85% (Breakthrough)>95% (Maintained)>99% (Maintained)
Cell Toxicity Risk Low (Kifunensine is safe)Very LowVery Low
Recommended For Short transient transfectionFed-batch productionContinuous bioprocessing

Q: How long does it take for the inhibitor to enter the cell and work? A: Effect is not immediate.

  • Lag Phase: 2–4 hours for uptake and ER/Golgi saturation.

  • Action: It only affects newly synthesized proteins. Pre-existing glycoproteins will not be altered.

  • Recommendation: Add inhibitor 1–2 hours before inducing protein expression or at the time of seeding.

Visualizing the Cellular Pathway:

CellPathway Extracellular Extracellular Space (Inhibitor in Media) Uptake Cellular Uptake (Lag: 1-2 hrs) Extracellular->Uptake ER Endoplasmic Reticulum Target: Man-I (Kifunensine) Uptake->ER Inhibitor Transport Golgi Golgi Apparatus Target: Man-II (Swainsonine) Uptake->Golgi Outcome Glycoprotein Secretion (High Mannose / Hybrid) ER->Outcome Man-I Inhibition (Man9GlcNAc2) Golgi->Outcome Man-II Inhibition (Hybrid Glycans)

Caption: Figure 2. Cellular trafficking of mannosidase inhibitors. Note that Kifunensine acts early (ER), while Swainsonine acts late (Golgi).

Module 3: Advanced Troubleshooting (FAQs)

Q: I am using Swainsonine, but my cells are showing vacuolization. Is this time-dependent? A: Yes. Swainsonine inhibits lysosomal


-mannosidase in addition to Golgi Mannosidase II.
  • Pathology: Prolonged incubation (>24-48 hours) at high concentrations leads to "lysosomal storage disease" phenotype in vitro (vacuoles filled with oligosaccharides).

  • Fix: Titrate concentration down. Often

    
     is sufficient for Golgi inhibition, whereas lysosomal toxicity peaks at higher doses. Limit incubation time if phenotype interferes with downstream analysis.
    

Q: Can I wash out the inhibitor to reverse the effect? A:

  • Swainsonine: Reversible.[1][2] Washout restores normal glycosylation within 12–24 hours (time required to clear the drug and synthesize new active enzyme).

  • Kifunensine: Highly persistent. Due to tight binding and stability, "washout" is difficult. It may take several days or cell passages to fully restore complex glycosylation capability.

References

  • Elbein, A. D., et al. (1990). "Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I."[3] The Journal of Biological Chemistry.

  • Tulsiani, D. R., et al. (1982). "Swainsonine inhibits the biosynthesis of complex glycoproteins by inhibition of Golgi mannosidase II."[2] The Journal of Biological Chemistry.

  • Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience. (Standard text for slow-binding kinetics).
  • BenchChem Protocols. (2025). "Application Notes and Protocols for High-Throughput Screening Assays for Mannoside A Inhibitors."

  • Dorling, P. R., et al. (1980).[4] "Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens."[4] Biochemical Journal.

Sources

"Addressing cytotoxicity of N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol at high concentrations"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol (N-MDIM)

Welcome to the technical support resource for this compound (N-MDIM). This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate the cytotoxic effects of N-MDIM observed at high concentrations during in vitro experimentation. Our goal is to provide you with the mechanistic insights and practical protocols necessary to optimize your experiments for robust and reliable results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about N-MDIM, its mechanism of action, and the basis of its concentration-dependent cytotoxicity.

Q1: What is this compound (N-MDIM) and what is its primary mechanism of action?

A1: this compound (N-MDIM) is a synthetic iminosugar. It is an N-alkylated derivative of 1,4-dideoxy-1,4-imino-D-mannitol (DIM)[1]. Iminosugars are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom[2]. This structural change allows them to act as potent and specific inhibitors of glycosidases—enzymes that process sugar chains (glycans) on proteins and lipids[3][4]. Specifically, DIM and its derivatives are known inhibitors of α-mannosidases, particularly Golgi α-mannosidase II, which is a key enzyme in the N-glycan maturation pathway[1][5]. By inhibiting this enzyme, N-MDIM can alter the structure of glycoproteins on the cell surface and those destined for secretion.

Q2: Why does N-MDIM exhibit cytotoxicity at high concentrations?

A2: The cytotoxicity of iminosugars at high concentrations is a recognized phenomenon, though the precise mechanism for N-MDIM is multifactorial and can be cell-type dependent. The leading hypothesis is the induction of significant cellular stress through its primary mechanism of action. By inhibiting glycosidases in the endoplasmic reticulum (ER) and Golgi, N-MDIM can cause the accumulation of misfolded glycoproteins[2][6]. This triggers a cellular stress pathway called the Unfolded Protein Response (UPR). While initially a pro-survival response, chronic or overwhelming UPR activation can pivot to a pro-apoptotic (cell death) signaling cascade. Additionally, other potential off-target effects or metabolic disturbances at high concentrations cannot be ruled out and may contribute to the observed toxicity. For some cytotoxic molecules, the generation of reactive oxygen species (ROS) is a downstream consequence of cellular stress, a mechanism which can be investigated experimentally[7][8].

Q3: What is a typical effective concentration range for N-MDIM, and at what point does cytotoxicity become a concern?

A3: The therapeutic window for iminosugars depends heavily on the specific compound, the cell line being used, and the experimental endpoint. For related iminosugars like deoxynojirimycin (DNJ) and castanospermine, antiviral effects are often seen in the low micromolar range (e.g., 1-50 µM), with cytotoxicity appearing at much higher concentrations, sometimes approaching 1000 µM (1 mM)[2][6]. For derivatives, N-alkylation can significantly alter both potency and cytotoxicity[1][3]. As a starting point, it is crucial to determine the 50% cytotoxic concentration (CC50) in your specific experimental system. Cytotoxicity often becomes a confounding factor when the effective concentration (EC50) approaches the CC50. A summary of reported effective and cytotoxic concentrations for related iminosugars is provided below.

Compound Cell Type Effective Concentration (EC50) Cytotoxic Concentration (CC50) Source
CastanospermineVero & CHME3Not specified, effective at 1 µM>100 µM, toxic at 1000 µM[2]
Deoxynojirimycin (DNJ)Vero & CHME3Not specified, effective at 1 µM>100 µM, toxic at 1000 µM[2]
CelgosivirVero & CHME3Not specified, effective at 1 µM>100 µM, toxic at 1000 µM[2]
NB-DNJMDMΦs (Dengue Virus)~7.7-14.5 µMNot specified[9]

Note: This table provides context from related molecules. It is imperative to empirically determine these values for N-MDIM in your model system.

Q4: How do I establish a baseline for N-MDIM cytotoxicity in my specific cell line?

A4: The first step in any experiment involving N-MDIM is to perform a dose-response curve to determine its cytotoxicity profile. This is typically done using a metabolic activity assay such as MTS or MTT, which measures the viability of the cell population. This will allow you to calculate the CC50 value. It is critical to run this assay using the same conditions (cell density, media, incubation time) as your planned experiment. See Protocol 1 for a detailed methodology.

Troubleshooting Guide

This section provides solutions to common problems encountered when working with N-MDIM at high concentrations.

Problem 1: I'm observing significant cell death even at concentrations where I expect to see an inhibitory effect. What are my immediate next steps?

Answer: This indicates that your therapeutic window is either very narrow or non-existent in your current experimental setup. The causality could be high sensitivity of your cell line or suboptimal culture conditions.

  • Immediate Action: First, confirm the cytotoxicity using an orthogonal method. Metabolic assays (MTS/MTT) measure enzyme activity in the cell population, which can sometimes be misleading. Use a dye exclusion method (e.g., Trypan Blue) or a live/dead cell stain to directly count viable cells.

  • Next Step - Re-evaluate Dosing: Perform a more granular dose-response curve. Instead of two-fold or ten-fold dilutions, use a finer dilution series (e.g., 1.5-fold) around the concentration where you observe toxicity. This will pinpoint the toxicity threshold more accurately.

  • Investigate the Type of Cell Death: Determine if the cells are undergoing apoptosis or necrosis. This can provide insight into the mechanism of toxicity. Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy. Widespread necrosis may suggest acute membrane damage, while apoptosis points towards a programmed cellular process like the UPR. See Protocol 2 .

Problem 2: My dose-response curve shows a very narrow window between efficacy and toxicity. How can I widen this therapeutic window?

Answer: Widening the therapeutic window involves strategies to either increase the potency of N-MDIM (achieve efficacy at a lower dose) or decrease its toxicity at a given dose.

  • Optimize Treatment Duration: Is a continuous 24, 48, or 72-hour exposure necessary? Cytotoxicity is often a function of both concentration and time. Experiment with shorter exposure times or a "pulse-chase" experiment where the compound is washed out after a few hours. This may be sufficient to achieve the desired biological effect while allowing the cells to recover from transient stress.

  • Modify Culture Conditions:

    • Serum Concentration: Ensure you are using the optimal serum concentration for your cell line's health. Serum contains growth factors and other molecules that can protect cells from stress.

    • Extracellular pH: The cytotoxicity of some N-methylated compounds can be modulated by extracellular pH[10]. Ensure your culture medium is properly buffered and that the pH is stable throughout the experiment. You can test a narrow range of pH values (e.g., 7.2-7.6) to see if it impacts the therapeutic window.

  • Co-treatment with Cytoprotective Agents: If you hypothesize that cytotoxicity is mediated by a specific stress pathway, you can test whether inhibiting that pathway protects the cells. For example, if you suspect oxidative stress is a downstream effect of ER stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) could mitigate toxicity. See Protocol 3 .

Problem 3: I suspect off-target effects are contributing to the cytotoxicity. How can I investigate this?

Answer: This is an advanced question that requires dissecting the specific cellular pathways being affected.

  • Use a Structural Analogue as a Control: If available, use a structurally related but inactive analogue of N-MDIM. A compound that does not inhibit α-mannosidase but shares the core iminosugar structure can help differentiate between toxicity due to the primary mechanism (glycosidase inhibition) and off-target effects. If the inactive analogue is not cytotoxic at the same concentrations, it strongly suggests the toxicity is linked to mannosidase inhibition.

  • Rescue Experiment: Can you rescue the phenotype? For example, if N-MDIM is blocking the processing of a specific glycoprotein essential for survival, could supplementing the media with a downstream metabolite or a functional version of that protein mitigate the toxicity? This is highly specific to the biological system being studied.

  • Pathway Analysis: At a molecular level, you can use techniques like Western blotting to probe key markers of cellular stress. Check for upregulation of UPR markers (e.g., BiP, CHOP) or oxidative stress markers (e.g., HMOX1). This can confirm the cellular pathways being activated by high concentrations of N-MDIM.

Visualized Workflows and Mechanisms

Troubleshooting Workflow for N-MDIM Cytotoxicity

G start High Cytotoxicity Observed confirm Confirm with Orthogonal Assay (e.g., Trypan Blue) start->confirm is_confirmed Is Cytotoxicity Confirmed? confirm->is_confirmed dose_curve Perform Granular Dose-Response Curve is_confirmed->dose_curve  Yes artifact Result may be an artifact of the primary assay. Re-evaluate initial data. is_confirmed->artifact No   assess_death Assess Cell Death Mechanism (Apoptosis vs. Necrosis) [Protocol 2] dose_curve->assess_death optimize Optimize Experimental Conditions assess_death->optimize sub_optimize - Treatment Duration - Culture Medium (pH, Serum) - Co-treatment (e.g., Antioxidants) [Protocols 3, 4] optimize->sub_optimize

Caption: A decision-making workflow for troubleshooting unexpected cytotoxicity.

Hypothesized Mechanism of High-Concentration Cytotoxicity

G NMDIM High Conc. N-MDIM Inhibition α-Mannosidase II Inhibition NMDIM->Inhibition Misfolding Accumulation of Misfolded Glycoproteins Inhibition->Misfolding ER_Stress ER Stress Misfolding->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR ROS Reactive Oxygen Species (ROS) ER_Stress->ROS Potential Link Apoptosis Apoptosis (Cell Death) UPR->Apoptosis Pro-apoptotic signaling (e.g., CHOP) ROS->Apoptosis

Caption: Proposed pathway from enzyme inhibition to apoptosis at high N-MDIM concentrations.

Experimental Protocols

Protocol 1: Establishing a Cytotoxicity Profile (CC50 Determination) using an MTS Assay

Objective: To determine the concentration of N-MDIM that reduces cell viability by 50% (CC50).

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well clear-bottom tissue culture plates

  • N-MDIM stock solution (e.g., 100 mM in sterile water or DMSO)

  • Vehicle control (same solvent as N-MDIM stock)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • Positive control for cytotoxicity (e.g., 10% DMSO or Staurosporine)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell adherence.

  • Compound Preparation: Prepare a 2X serial dilution series of N-MDIM in culture medium. For a wide range, start with a top concentration of 2000 µM (for a final of 1000 µM) and perform 10 two-fold dilutions. Prepare a 2X vehicle control and a 2X positive control.

  • Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X N-MDIM dilutions, vehicle, or positive control. This brings the final volume to 100 µL and the compound concentrations to 1X.

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of your cell line; monitor for color change.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of "media only" (blank) wells from all other values.

    • Normalize the data by setting the average of the vehicle-treated wells to 100% viability.

    • Calculate the percentage viability for each N-MDIM concentration: (Absorbance_Sample / Absorbance_Vehicle) * 100.

    • Plot the percent viability against the log of the N-MDIM concentration and use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.

Protocol 2: Assessing Apoptosis vs. Necrosis via Annexin V/PI Staining

Objective: To differentiate between apoptotic and necrotic cell death induced by N-MDIM.

Materials:

  • Cells cultured in 6-well plates

  • N-MDIM at 1X, 2X, and 5X the determined CC50

  • Vehicle control

  • Positive control for apoptosis (e.g., Staurosporine)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer (provided with kit)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treatment: Treat cells in 6-well plates with vehicle, N-MDIM (at CC50 and higher), and a positive control for an appropriate time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA, neutralize, and combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive (this population can be small)

Protocol 3: Investigating Oxidative Stress with an Antioxidant Rescue

Objective: To determine if N-MDIM-induced cytotoxicity can be mitigated by an antioxidant.

Materials:

  • All materials from Protocol 1

  • N-acetylcysteine (NAC) stock solution (e.g., 1 M in water, pH adjusted to 7.0)

Procedure:

  • Determine NAC Dose: First, ensure the chosen concentration of NAC (typically 1-5 mM) is not toxic to your cells on its own.

  • Experimental Setup: Set up a 96-well plate as described in Protocol 1. Include the following conditions:

    • Cells + Vehicle

    • Cells + N-MDIM dilution series

    • Cells + NAC only

    • Cells + N-MDIM dilution series + a fixed concentration of NAC

  • Treatment: Pre-treat the designated wells with NAC for 1-2 hours before adding the N-MDIM dilution series.

  • Assay: Follow steps 4-7 from Protocol 1.

  • Analysis: Compare the CC50 curve of N-MDIM alone to the curve of N-MDIM + NAC. A significant rightward shift in the CC50 curve in the presence of NAC suggests that reactive oxygen species (ROS) play a role in the cytotoxic mechanism.

References

  • Bello, C., Dal Bello, G., Cea, M., et al. (2011). Anti-cancer activity of 5-O-alkyl 1,4-imino-1,4-dideoxyribitols. Bioorganic & Medicinal Chemistry, 19(24), 7720-7. [Link]

  • Delang, L., Li, C., & Training, R. (2020). Iminosugars: A host-targeted approach to combat Flaviviridae infections. Antiviral Research. [Link]

  • Fukunaga, K., Saji, M., & Kuno, T. (1992). Extracellular pH modulates N-methyl-D-aspartate receptor-mediated neurotoxicity and calcium accumulation in rat cortical cultures. Brain Research, 580(1-2), 333-336. [Link]

  • Fleet, G. W. J., et al. (ResearchGate). Natural iminosugars (1,4-dideoxy-1,4-imino-ᴅ-mannitol (DIM)... ResearchGate. [Link]

  • Grubb, D. R. Jr, & De-Leo, J. A. (1995). Cytotoxicity of monofunctional alkylating agents. Methyl methanesulfonate and methyl-N'-nitro-N-nitrosoguanidine have different mechanisms of toxicity for 10T1/2 cells. Mutation Research, 346(3), 143-52. [Link]

  • Guardiola, S., et al. (2010). Cytotoxicity and enzymatic activity inhibition in cell lines treated with novel iminosugar derivatives. Bioorganic & Medicinal Chemistry, 18(4), 1637-43. [Link]

  • Kim, Y., & Lee, H. (2020). Iminosugars With Endoplasmic Reticulum α-Glucosidase Inhibitor Activity Inhibit ZIKV Replication and Reverse Cytopathogenicity in vitro. Frontiers in Microbiology. [Link]

  • Winchester, B. G. (1991). Derivatives of 1,4-dideoxy-1,4-imino-D-mannitol and a process for their preparation.
  • Nemčovičová, I., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Perry, S. T., et al. (2016). Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes. PLOS Neglected Tropical Diseases. [Link]

  • Fan, Y., et al. (2025). Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. Toxics. [Link]

  • Vylguzhanina, N., & Panfilova, E. (2022). Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions. Journal of Fungi. [Link]

  • Fan, G., & L-Gomez, A. (2003). Mechanism of ascididemin-induced cytotoxicity. Biochemical Pharmacology, 65(4), 545-53. [Link]

  • Takezawa, M., et al. (2005). Cytometric analysis on cytotoxicity of 4,4′-methylenediphenyl diisocyanate, a chemical allergen, in rat thymocytes. Journal of Toxicological Sciences. [Link]

  • Wieczorek, E., et al. (2023). Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Fleet, G. W. J., et al. (1985). Design synthesis and preliminary evaluation of a potent α- mannosidase inhibitor: 1,4-dideoxy-1,4-imino-D-mannitol. Chemical Communications. [Link]

  • National Center for Biotechnology Information. 1,4-Dideoxy-1,4-imino-D-mannitol. PubChem. [Link]

  • Barker, S. A., et al. (2019). Biosynthesis and Extracellular Concentrations of N,N-dimethyltryptamine (DMT) in Mammalian Brain. Scientific Reports. [Link]

  • Agostinelli, E., et al. (2009). Cytotoxicity of methoctramine and methoctramine-related polyamines. Toxicology in Vitro, 23(7), 1279-87. [Link]

Sources

"Challenges in the chemical synthesis and purification of N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Iminosugar Synthesis & Purification

Subject: Troubleshooting Guide for N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol (N-Me-DIM) Reference ID: TS-DIM-NM-001

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in glycomimetics, I have compiled this guide to address the specific synthetic and purification hurdles associated with this compound.

This molecule is a potent mannosidase inhibitor, structurally related to swainsonine but lacking the ethylene bridge.[1] Its synthesis requires rigorous stereochemical control and mastery of polar compound purification.

Module 1: Synthetic Strategy & Cyclization

Core Challenge: The formation of the pyrrolidine ring (1,4-imino linkage) while maintaining the D-manno configuration.

Workflow Visualization

The following diagram outlines the standard Fleet synthesis route starting from D-mannose, highlighting the critical branching point for N-methylation.

SynthesisWorkflow Mannose D-Mannose Diacetone 2,3:5,6-Di-O-isopropylidene- D-mannofuranose Mannose->Diacetone Acetonation Diol 2,3-O-Isopropylidene- D-mannitol (Diol) Diacetone->Diol Selective Hydrolysis Dimesylate 1,4-Di-O-mesyl Intermediate Diol->Dimesylate MsCl / Pyridine Cyclization Nucleophilic Displacement (Cyclization) Dimesylate->Cyclization Primary Amine Attack DIM 1,4-dideoxy-1,4-imino- D-mannitol (Free Base) Cyclization->DIM Route A: NH3 / MeOH NMeDIM N-Methyl-1,4-dideoxy- 1,4-imino-D-mannitol Cyclization->NMeDIM Route B: MeNH2 (Direct Cyclization) DIM->NMeDIM Reductive Amination (HCHO / H2 / Pd)

Figure 1: Synthetic workflow comparing stepwise methylation (Route A) vs. direct cyclization (Route B).

Troubleshooting Guide: Cyclization & Alkylation

Q1: My cyclization yield is low (<30%) using the dimesylate intermediate. What is going wrong?

  • Diagnosis: This is often due to competing elimination reactions or incomplete displacement of the secondary mesylate at C4.

  • Corrective Action:

    • Leaving Group Quality: Ensure your mesylation is quantitative. Any free hydroxyls will lead to complex mixtures.

    • Solvent & Temperature: Use neat amine (if liquid) or a sealed tube with high-concentration amine in ethanol/methanol. Heat to 50–60°C.

    • Stereochemistry Check: Verify your starting material is 1,4-di-O-mesyl-2,3-O-isopropylidene-D-mannitol. If you accidentally mesylated the 1,6 positions (common in different protection schemes), you will form a piperidine (nojirimycin analog) or a bicycle, not the target pyrrolidine.

Q2: I am trying to N-methylate the free base (DIM) using Methyl Iodide (MeI), but I see multiple spots on TLC.

  • Diagnosis: You are likely over-alkylating, forming the quaternary ammonium salt (N,N-dimethyl ammonium), which is biologically inactive and difficult to separate.

  • Protocol Adjustment: Stop using Methyl Iodide.

    • Recommended Method (Reductive Amination): Dissolve DIM in MeOH. Add 1.5 eq of aqueous Formaldehyde (37%). Stir for 30 mins. Add catalytic Pd/C and hydrogenate (1 atm) or use NaCNBH3 (though hydrogenation is cleaner for purification). This guarantees mono-methylation.

Module 2: Purification & Isolation

Core Challenge: N-Me-DIM is a highly polar, water-soluble "azasugar." It does not extract into organic solvents like DCM or Ethyl Acetate, making separation from inorganic salts (NaCl, NaCNBH3 byproducts) extremely difficult.

Purification Logic Tree

PurificationLogic Crude Crude Reaction Mixture (Contains Salts + Product) Resin Strong Cation Exchange (Dowex 50W-X8, H+ form) Crude->Resin Load Aqueous Solution Wash Wash Phase (Water / MeOH) Resin->Wash Remove Non-Basic Sugars & Inorganic Anions Elution Elution Phase (NH4OH Gradient) Wash->Elution Displace Amine Isolation Final Isolation Elution->Isolation Evaporate & Freeze Dry

Figure 2: Ion-exchange chromatography workflow for desalting and isolating iminosugars.

Troubleshooting Guide: Purification

Q3: The product elutes with inorganic salts, and the NMR is dirty.

  • Root Cause: Inadequate resin preparation or improper elution gradient.

  • The Protocol (Self-Validating):

    • Resin: Use Dowex 50W-X8 (H+ form). Crucial: Pre-wash the resin with 2M HCl, then water until neutral pH. This ensures maximum binding capacity.

    • Loading: Load the crude mixture in water. The basic amine (N-Me-DIM) will bind to the resin (protonated form). Neutral sugars and inorganic anions pass through.

    • Washing: Wash with 5–10 column volumes of distilled water. This removes non-basic impurities.

    • Elution: Elute with 0.5M NH4OH (aqueous ammonia). The ammonia deprotonates the amine, releasing it from the resin.

    • Validation: Ninhydrin stain on TLC will show the amine releasing only in the basic fraction.

Q4: My product is an oil/gum and won't crystallize.

  • Context: N-Me-DIM free base is often hygroscopic and oily.

  • Solution:

    • Freeze Drying: Dissolve the oil in water and lyophilize. This usually yields a manageable amorphous foam.

    • Salt Formation: Convert to the Hydrochloride salt.[1] Dissolve in minimal EtOH, add HCl/Ether. The HCl salt is crystalline (m.p.[1] approx 154-156°C) and stable [1].[1]

Module 3: Characterization & Data

Core Challenge: Distinguishing the N-Methylated pyrrolidine from the unsubstituted parent and ensuring stereochemical integrity.

Key Analytical Markers
FeatureUnsubstituted (DIM)N-Methylated (N-Me-DIM)Note
1H NMR (D2O) No singlet in 2.0-3.0 ppm regionSharp singlet @ ~2.3 - 2.5 ppmDiagnostic for N-Me group
Mass Spec (ESI+) [M+H]+ = 148[M+H]+ = 162Clear +14 mass shift
Solubility High in H2O, Low in EtOHHigh in H2O, Mod. in EtOHN-Me increases lipophilicity slightly
TLC (MeOH:DCM) Lower Rf (more polar)Higher Rf (less polar)Stains with Iodine/Ninhydrin

Q5: How do I confirm the 1,4-imino (pyrrolidine) structure vs. the 1,5-imino (piperidine) isomer?

  • Mechanism: If you started from D-mannose and used the Fleet route (benzyl mannoside -> diol -> dimesylate), the 1,4-cyclization is chemically enforced by the leaving group positions.

  • NMR Evidence: In 1,4-imino-D-mannitol, the symmetry is high. However, look for the coupling constants of the ring protons. Pyrrolidine ring protons typically show complex multiplets due to envelope conformations, whereas piperidines (1,5-imino) show distinct axial-equatorial couplings (

    
     Hz).
    

References

  • Fleet, G. W. J., et al.

    
    -mannosidase inhibitor: 1,4-dideoxy-1,4-imino-D-mannitol." Journal of the Chemical Society, Chemical Communications, 1984, pp. 1240-1241.[2] 
    
  • Bashyal, B. P. , et al. "Synthesis of 1,4-dideoxy-1,4-imino-D-mannitol from D-mannose."[1] Tetrahedron, vol. 43, no. 13, 1987, pp. 3083-3093.

  • Winchester, B. , & Fleet, G. W. J.[2] "Amino-sugar glycosidase inhibitors: versatile tools for glycobiologists." Glycobiology, vol. 2, no.[2] 3, 1992, pp. 199-210.

  • US Patent 4996329A . "Derivatives of 1,4-dideoxy-1,4-imino-D-mannitol and a process for their preparation." (Describes N-alkylation and HCl salt crystallization).

Sources

"How to prevent degradation of N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol stock solutions"

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Stock Solution Stability Guide

Welcome to the Technical Support Center for N-Methyl-DIM. This guide is designed for researchers, scientists, and drug development professionals who require high-fidelity preservation of iminosugar libraries. Here, we address the specific chemical vulnerabilities of N-Methyl-DIM and provide field-proven, self-validating methodologies to ensure your assays remain reproducible.

Part 1: Mechanistic Overview of N-Methyl-DIM Instability (The "Why")

N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol is a synthetic, N-alkylated iminosugar characterized by a polyhydroxylated pyrrolidine ring. It is widely utilized in drug development as a potent, competitive inhibitor of


-mannosidases[1]. Despite its robust carbon backbone, the compound's tertiary amine core introduces specific vulnerabilities when formulated into aqueous stock solutions.

The Causality of Degradation:

  • Oxidative N-Oxide Formation: The most critical degradation pathway for tertiary amines in aqueous environments is oxidation. The lone pair of electrons on the nitrogen atom is highly reactive toward dissolved molecular oxygen (

    
    ), singlet oxygen, and trace peroxides, leading to the formation of an inactive N-oxide derivative[2][3]. This structural alteration disrupts the critical hydrogen-bonding and electrostatic interactions required for the iminosugar to mimic the oxocarbenium transition state in the glycosidase active site.
    
  • pH-Dependent Nucleophilicity: The rate of oxidation is directly proportional to the pH of the solution. At physiological or alkaline pH, the tertiary amine exists predominantly as a free base, maximizing its nucleophilicity and susceptibility to reactive oxygen species (ROS)[3].

  • Microbial Consumption: Although N-Methyl-DIM inhibits mannosidases, its structural similarity to natural carbohydrates means that dilute, unpreserved aqueous solutions can serve as a carbon source for opportunistic extremophiles or fungi over prolonged storage.

Part 2: Frequently Asked Questions (Troubleshooting)

Q: My N-Methyl-DIM stock solution is losing inhibitory potency (drifting


) after 2 weeks at 4°C. What is happening? 
A:  The tertiary amine is likely undergoing oxidative degradation to its N-oxide form. Because N-oxides lack the necessary basicity to interact with the catalytic carboxylic acid residues of 

-mannosidase, the compound loses its inhibitory potency. To prevent this, you must degas your aqueous buffers with an inert gas (Nitrogen or Argon) prior to reconstitution and store aliquots at -80°C.

Q: I noticed a slight yellowing of the stock solution over time. Is it still usable? A: No. Discoloration typically indicates advanced oxidation catalyzed by trace transition metals (e.g.,


, 

) or microbial contamination. Discard the solution immediately. To prevent this, use only LC-MS grade, metal-free ultrapure water and ensure sterile filtration.

Q: Should I prepare my stock in DMSO or Water? A: Aqueous buffers are strongly preferred. N-Methyl-DIM is highly water-soluble due to its polyhydroxylated structure. DMSO is highly hygroscopic and frequently contains trace dimethyl sulfide and peroxides that aggressively accelerate the oxidation of tertiary amines[2]. If DMSO must be used, it must be anhydrous, sealed under Argon, and certified peroxide-free.

Part 3: Quantitative Stability Data

Table 1: Degradation Kinetics and Storage Parameters for 100 mM N-Methyl-DIM

Solvent / Buffer SystemStorage TemppHDissolved

Status
Estimated Shelf Life (≥95% Purity)Primary Degradant
Ultrapure

4°C7.4 (Unbuffered)Ambient< 2 WeeksN-Oxide
100% DMSO-20°CN/AAmbient1 - 3 MonthsN-Oxide
10 mM MES Buffer -80°C 5.5 Degassed (Argon) > 24 Months None detected
10 mM MES BufferRoom Temp5.5Ambient3 - 4 WeeksN-Oxide / Microbial
Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assays, follow this self-validating protocol for preparing a highly stable 100 mM stock solution.

Phase 1: Buffer Preparation & Amine Protonation

  • Prepare a 10 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer. Adjust the pH to 5.5 using 1M HCl. Causality: At pH 5.5, the tertiary amine of N-Methyl-DIM is fully protonated. This eliminates the availability of the nitrogen's lone electron pair, thermodynamically protecting the molecule from oxidation[3].

Phase 2: Deoxygenation 2. Sonicate the MES buffer under vacuum for 10 minutes to remove bulk dissolved gases. 3. Sparge the buffer with high-purity Argon gas for 15 minutes.

Phase 3: Reconstitution & Filtration 4. Weigh the lyophilized N-Methyl-DIM powder inside a controlled environment (e.g., a glove box or under a gentle stream of Argon). 5. Dissolve the powder in the degassed MES buffer to achieve a 100 mM concentration. Vortex gently until completely clear. 6. Draw the solution into a sterile, metal-free syringe and filter through a 0.22 µm PES (Polyethersulfone) membrane. Causality: PES membranes are required because Nylon membranes possess high non-specific binding affinities for polyhydroxylated compounds, which will artificially lower your stock concentration.

Phase 4: Aliquoting, Storage, and Validation 7. Dispense 50 µL aliquots into low-bind, amber microcentrifuge tubes that have been pre-flushed with Argon. 8. Flash-freeze the tubes in liquid nitrogen and transfer to -80°C for long-term storage. 9. Self-Validation Step: Before initiating critical


 assays, thaw one aliquot and analyze via LC-MS (ESI+). Monitor the parent mass (

) and specifically scan for the N-oxide degradant (

)[2]. If the +16 Da peak exceeds 5% relative abundance, discard the batch.
Part 5: Degradation & Prevention Workflow

G Source N-Methyl-DIM (Tertiary Amine) Oxidation Oxidative Degradation (Dissolved O2 / ROS) Source->Oxidation Exposure to Air Microbial Microbial Contamination (Carbon Source) Source->Microbial Non-sterile setup Degas Argon Purging & Degassing Source->Degas Prevents Oxidation pHControl Acidic Buffer (pH 5.5 - 6.0) Source->pHControl Protonates Amine Filter 0.22 µm Sterile Filtration Source->Filter Prevents Growth NOxide N-Oxide Formation (Loss of Potency) Oxidation->NOxide Stable Stable Stock Solution (-80°C Storage) Degas->Stable pHControl->Stable Filter->Stable

Workflow for preventing oxidative and microbial degradation of N-Methyl-DIM stock solutions.

References
  • Synthesis and glycosidase inhibition of N-substituted derivatives of 1,4-dideoxy-1,4-imino-d-mannitol (DIM) - Organic & Biomolecular Chemistry (RSC Publishing). Source: rsc.org. 1

  • MaxPeak High Performance Surfaces Mitigate On-column Oxidation : Waters. Source: lcms.cz. 2

  • Structural Effects on the Reaction of Singlet Oxygen with Tertiary Amines in Aqueous Solution - MDPI. Source: mdpi.com.3

Sources

"Overcoming resistance to N-glycosylation inhibitors in viral strains"

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Overcoming Resistance to N-Glycosylation Inhibitors (e.g., Celgosivir, Castanospermine) Assigned Specialist: Senior Application Scientist, Antiviral Discovery Unit Status: Open

Introduction

Welcome to the technical support center. You are likely here because your viral strain (HCV, Dengue, HIV, or SARS-CoV-2) has either failed to respond to


-glucosidase inhibitors (iminosugars) or has developed resistance after serial passaging.

Unlike direct-acting antivirals (DAAs) that target viral polymerases or proteases, N-glycosylation inhibitors target host enzymes (ER


-glucosidases I and II). Therefore, "resistance" here does not mean the target has mutated (the host enzyme remains inhibited). Instead, the virus has adapted to survive without the host dependency factor .

This guide is structured to troubleshoot your assay, confirm the resistance mechanism, and provide experimental protocols to overcome it.

Module 1: Diagnostic Triage (Is it true resistance?)

Issue: "My IC50 curves are shifting, or I see no inhibition at non-toxic doses."

Before assuming viral genetic resistance, you must rule out assay artifacts related to host cell metabolism. Iminosugars can be cytostatic, which mimics antiviral activity in metabolic assays (e.g., MTT/MTS).

Step 1: Validate the Selectivity Index (SI)

You must distinguish between inhibition of viral replication and inhibition of host cell growth.

Action Plan:

  • Run parallel plates: Infected vs. Mock-infected cells.

  • Calculate the Selectivity Index (

    
    ).
    
  • Threshold: If

    
    , your "inhibition" is likely host toxicity.
    
ParameterDefinitionAcceptance Criteria

Concentration reducing host cell viability by 50% (Cytotoxicity).Must be

for most iminosugars (e.g., Celgosivir).

Concentration reducing viral titer/genome copies by 50% (Efficacy).Should be in low

range (

).
Shift Ratio of resistant strain

to wild-type

.
A shift of

confirms phenotypic resistance.
Module 2: Mechanistic Root Cause (The "Calnexin Bypass")

Issue: "The virus is replicating despite effective glucosidase inhibition."

The Science of Resistance

In a wild-type scenario, viral envelope proteins (e.g., HCV E1/E2, Dengue E, SARS-CoV-2 Spike) are heavily glycosylated. They require Calnexin (CNX) or Calreticulin (CRT) to fold correctly.[1]

  • 
    -Glucosidases trim terminal glucoses from N-linked glycans.[2][3][4]
    
  • Monoglucosylated glycans bind CNX/CRT.[1]

  • Inhibitors (e.g., Castanospermine) block trimming, preventing CNX/CRT binding.

  • Result: The protein misfolds and is degraded (ERAD).

The Resistance Mechanism: The virus mutates to delete specific N-glycosylation sites (N-X-S/T motifs). By removing the specific glycans that require Calnexin for folding, the virus evolves to fold via an alternative, chaperone-independent pathway (or uses BiP/GRP78), rendering the inhibitor useless.

Visualizing the Pathway

The following diagram illustrates the standard inhibitory mechanism versus the resistance pathway.

G Nascent Nascent Viral Envelope Protein Glucosidase ER u03b1-Glucosidase I & II Nascent->Glucosidase Normal Processing Mutation Viral Mutation (Loss of N-site) Nascent->Mutation Adaptation Glycan Monoglucosylated Glycan Glucosidase->Glycan Trimming Misfold Misfolding & Degradation (ERAD) Glucosidase->Misfold If Blocked Inhibitor INHIBITOR (e.g., Celgosivir) Inhibitor->Glucosidase BLOCKS Calnexin Calnexin/Calreticulin Binding Glycan->Calnexin Folding Correct Folding & Secretion Calnexin->Folding AltFold Alternative Folding (Chaperone Independent) Mutation->AltFold Bypasses Glucosidase & Calnexin Escape Viral Escape (Resistant Progeny) AltFold->Escape

Figure 1: Mechanism of Action vs. Resistance. The inhibitor blocks the generation of the Calnexin ligand. Resistant viruses mutate to remove the glycan entirely, bypassing the need for Calnexin-mediated folding.

Module 3: Protocol for Characterizing Resistance

Ticket Action: You must identify the "Glycan Hole."

Protocol: Envelope Glycan Mapping
  • Extract RNA: Isolate viral RNA from the supernatant of your resistant culture (P10+) and the wild-type (WT) control.

  • RT-PCR: Amplify the envelope gene (e.g., Env, E, Spike).

  • Sanger Sequencing: Sequence the full length of the envelope gene.

  • In Silico Analysis:

    • Translate DNA to Protein.

    • Scan for N-X-S/T sequons (where X

      
       Proline).
      
    • Compare: Look for a mutation (e.g., N

      
       Q or T 
      
      
      
      A) that eliminates a glycosylation site in the resistant strain.

Expected Result: You will likely find a deletion of a specific N-glycan that was critical for the Calnexin interaction.

Module 4: Counter-Strategy (Overcoming Resistance)

Issue: "I have a resistant strain. How do I suppress it?"

Since the virus has evolved to be less dependent on host folding machinery, monotherapy with glycosylation inhibitors is often insufficient. You must employ Synergistic Combination Therapy .

Strategy: The Nucleoside Analogue Synergy

Research indicates that N-glycosylation inhibitors synergize potently with nucleoside analogues (e.g., Ribavirin, Remdesivir).

  • Mechanism: Misfolded proteins induce the Unfolded Protein Response (UPR). This stresses the cell. Adding a nucleoside analogue (which inhibits replication) creates a "double hit"—the virus cannot fold its few proteins efficiently, and its replication machinery is stalled.

Protocol: Checkerboard Synergy Assay

Use this protocol to determine the Fractional Inhibitory Concentration Index (FICI).

Materials:

  • Drug A: N-glycosylation inhibitor (e.g., Celgosivir).[3][5][6]

  • Drug B: Nucleoside Analogue (e.g., Ribavirin).

  • 96-well plates, viral inoculum, cell viability reagent.

Workflow:

  • Matrix Setup:

    • Rows (A-H): Serial dilution of Drug A (

      
      ).
      
    • Columns (1-8): Serial dilution of Drug B (

      
      ).
      
  • Infection: Add virus (MOI 0.1) to all wells except controls.

  • Incubation: 48–72 hours (virus dependent).

  • Readout: Measure viral load (qPCR or Luciferase) and Cell Viability.

  • Calculation:

    
    
    

Interpretation:

  • FICI

    
     0.5:  Synergistic (Highly recommended for resistant strains).
    
  • FICI 0.5 – 4.0: Indifferent.

  • FICI > 4.0: Antagonistic.

FAQs

Q: Can I use Tunicamycin instead of Celgosivir? A: No. Tunicamycin blocks the initial transfer of the glycan to the protein (GlcNAc-1-P transferase). It is extremely toxic to host cells because it induces massive UPR and apoptosis. Iminosugars (Celgosivir, UV-4) are "trimming inhibitors" and are much better tolerated.

Q: Why does my virus grow better with the inhibitor? A: This is rare but documented. Some viruses may evolve to use the uncleaved (triglucosylated) glycan to bind alternative lectins (like DC-SIGN) more efficiently for entry, or the mutation stabilizing the protein makes it fold faster (though less accurately) than the wild type.

Q: Is resistance permanent? A: Often, yes. However, "Calnexin-independent" mutants often have lower fitness (lower stability). If you remove the drug pressure, the Wild Type (which folds more efficiently using Calnexin) may outcompete the mutant after 5–10 passages.

References
  • Alonzi, D. S., et al. (2017). Iminosugar antivirals: the therapeutic sweet spot. Biochemical Society Transactions.

  • Sayce, A. C., et al. (2016).[7] Iminosugars as host-targeted antivirals: mechanisms and resistance.[2] Antiviral Research.[8][9]

  • Sung, C., et al. (2016). Extended treatment with celgosivir results in the emergence of a celgosivir-resistant dengue virus mutant. Antiviral Research.[8][9]

  • Qu, X., et al. (2011). Inhibitors of endoplasmic reticulum

    
    -glucosidases potently suppress hepatitis C virus virion assembly and release.[6] Journal of Virology. 
    
  • Chang, J., et al. (2013). The distinct antiviral mechanisms of iminosugars against Dengue and Japanese encephalitis viruses. Antiviral Research.[8][9]

Sources

Validation & Comparative

"Comparing the IC50 values of N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol and DIM"

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparison of the inhibitory profiles of 1,4-dideoxy-1,4-imino-D-mannitol (DIM) and its N-methylated derivative, N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol .

Executive Summary

In the field of glycosidase inhibition, the structural nuance between a secondary and tertiary amine within the pyrrolidine core dictates potency. DIM (1,4-dideoxy-1,4-imino-D-mannitol) is a potent, competitive inhibitor of


-mannosidases, structurally mimicking the oxocarbenium ion transition state of mannose hydrolysis.

In contrast, N-Methyl-DIM exhibits negligible to weak inhibitory activity .[1] Experimental data confirms that alkylation of the ring nitrogen abolishes the critical hydrogen bonding interactions required for high-affinity binding to the enzyme active site.

CompoundCommon AbbreviationTarget EnzymeIC50 / Ki ValuePotency Classification
1,4-dideoxy-1,4-imino-D-mannitol DIMGolgi

-Mannosidase II
0.81 µM Potent
Jack Bean

-Mannosidase
~1.0 µM (Ki)Potent
This compound N-Me-DIMGolgi

-Mannosidase II
> 1000 µM Inactive / Weak
Jack Bean

-Mannosidase
Weak (~26% inhib.[2] at 1mM)Weak

Mechanistic Analysis & Data comparison

The "Ammonium Ion" Mimicry Hypothesis

The efficacy of DIM relies on its ability to mimic the charge and shape of the mannosyl oxocarbenium ion intermediate.

  • DIM (Secondary Amine): At physiological pH (and within the acidic lysosome), the ring nitrogen is protonated (

    
    ). This positive charge forms a salt bridge with the catalytic nucleophile (typically an Aspartate or Glutamate residue) in the enzyme's active site.
    
  • N-Methyl-DIM (Tertiary Amine): While still capable of protonation, the methyl group introduces two failure modes:

    • Steric Hindrance: The bulky methyl group physically clashes with the conserved residues surrounding the catalytic pocket, preventing deep entry.

    • Loss of H-Bond Donor: The secondary amine of DIM acts as a hydrogen bond donor. N-methylation removes a proton, disrupting a critical H-bond network necessary for stabilizing the inhibitor-enzyme complex.

Quantitative Data Synthesis

Experimental evaluations by Fleet et al. and subsequent structural studies have consistently shown that N-alkylation of DIM is deleterious to


-mannosidase inhibition.
  • DIM Performance:

    • Against C. elegans

      
      -mannosidase II (AMAN-2, a model for human GMII), DIM displays an IC50 of 0.81 µM .
      
    • Against Jack Bean

      
      -mannosidase, it acts as a competitive inhibitor with Ki values in the low micromolar range, comparable to swainsonine.
      
  • N-Methyl-DIM Performance:

    • In screening assays, N-Methyl-DIM showed only 26% inhibition at high concentrations (screening typically at 1 mM), whereas fluorinated derivatives (e.g., 6-fluoro-DIM) retained 98% inhibition.

    • It is described in literature as a "very weak inhibitor" compared to the parent compound.

Visualization of Inhibition Logic

The following diagram illustrates the divergent pathways of enzyme interaction determined by the nitrogen substitution.

InhibitionLogic DIM DIM (Secondary Amine) Protonation Protonation at Physiological pH DIM->Protonation NMeDIM N-Methyl-DIM (Tertiary Amine) NMeDIM->Protonation ActiveSite Enzyme Active Site (Asp/Glu Residues) Protonation->ActiveSite Enters Pocket SaltBridge Strong Salt Bridge & H-Bonding ActiveSite->SaltBridge DIM Binding StericClash Steric Clash & Loss of H-Bond Donor ActiveSite->StericClash N-Me-DIM Binding Potent Potent Inhibition (IC50 ~0.8 µM) SaltBridge->Potent Weak Weak/Inactive (> 1000 µM) StericClash->Weak

Caption: Mechanistic divergence of DIM and N-Methyl-DIM binding to alpha-mannosidase active sites.

Experimental Protocol: Determination of IC50

To validate these values in your own laboratory, use the following standard chromogenic assay using Jack Bean


-mannosidase.
Materials
  • Enzyme:

    
    -Mannosidase from Canavalia ensiformis (Jack Bean) (Sigma M7944 or equivalent).
    
  • Substrate: p-Nitrophenyl

    
    -D-mannopyranoside (pNP-Man) (Sigma N2127).
    
  • Buffer: 0.1 M Sodium Acetate, pH 4.5 (optimal for lysosomal/acidic mannosidases).

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.0.

Protocol Steps
  • Preparation: Dilute enzyme in Acetate buffer to a concentration that yields a linear rate of hydrolysis over 30 minutes (approx 0.05 - 0.1 U/mL).

  • Inhibitor Series: Prepare serial dilutions of DIM and N-Methyl-DIM in buffer.

    • Range for DIM: 0.01 µM to 100 µM.

    • Range for N-Methyl-DIM: 10 µM to 10,000 µM (due to low potency).

  • Incubation:

    • Mix 50 µL of Enzyme solution with 20 µL of Inhibitor solution.

    • Pre-incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Reaction Start: Add 50 µL of 2 mM pNP-Man substrate.

  • Kinetics: Incubate at 37°C for 20–30 minutes.

  • Termination: Add 100 µL of Stop Solution (High pH shifts p-nitrophenol to yellow phenolate form).

  • Measurement: Read Absorbance at 405 nm using a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve (variable slope) to calculate IC50.

References

  • Fleet, G. W. J., et al. (1984).[2][3] "Design synthesis and preliminary evaluation of a potent

    
    -mannosidase inhibitor: 1,4-dideoxy-1,4-imino-D-mannitol." Journal of the Chemical Society, Chemical Communications, 1240-1241.[2] 
    
  • Winchester, B., & Fleet, G. (1992). "Amino-sugar glycosidase inhibitors: versatile tools for glycobiologists." Glycobiology, 2(3), 199-210.
  • Poláková, M., et al. (2023). "Synthesis,

    
    -mannosidase inhibition studies and molecular modeling of 1,4-imino-D-lyxitols and their C-5-altered N-arylalkyl derivatives." Beilstein Journal of Organic Chemistry, 19, 282–298. (Provides specific IC50 data for DIM against AMAN-2). 
    
  • Fleet, G. W. J., et al. (1988). "Inhibition of HIV replication by amino-sugar derivatives." FEBS Letters, 237, 128-132.[2] (Mentions the testing of N-methyl derivatives).

Sources

Publish Comparison Guide: Ki Values and Efficacy of N-Alkylated Iminosugars Against α-Mannosidase

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iminosugars represent a powerful class of carbohydrate mimetics where the endocyclic oxygen is replaced by nitrogen. By mimicking the oxocarbenium ion transition state of glycosidic cleavage, they act as potent inhibitors of glycoside hydrolases. Among these targets, α-mannosidase (a GH38 family enzyme) is of critical importance due to its role in N-linked glycan processing and lysosomal degradation. This guide objectively compares the inhibitory performance (


 values) of various N-alkylated iminosugars against α-mannosidase, detailing the mechanistic causality behind their efficacy and providing a self-validating experimental protocol for kinetic evaluation.

The Mechanistic Causality of N-Alkylation

Unmodified iminosugars, such as deoxymannojirimycin (DMJ), provide baseline competitive inhibition but often lack the necessary target selectivity required for advanced drug development (e.g., pharmacological chaperones for α-mannosidosis)[1]. To engineer superior inhibitors, researchers utilize N-alkylation.

The causality behind this structural choice lies in the topography of the GH38 active site. The catalytic pocket of α-mannosidase is flanked by a deep hydrophobic cavity lined with aromatic residues, specifically Tyrosine, Phenylalanine, and Tryptophan[2]. When an aliphatic or aromatic aglycone chain (such as an N-octyl or N-benzyl group) is appended to the endocyclic nitrogen of the iminosugar, it displaces ordered water molecules from this cavity. This displacement drives a highly favorable entropic shift. Simultaneously, the alkyl chain establishes strong dispersive and hydrophobic contacts with the aromatic residues[2].

Consequently, N-alkylation achieves two critical outcomes:

  • Enhanced Affinity: It anchors the inhibitor more tightly to the active site, significantly lowering the

    
     value[1].
    
  • Steric Filtering: The bulky alkyl chain acts as a steric filter, dramatically shifting the selectivity profile away from off-target enzymes like β-glucosidases, which lack an accommodating hydrophobic pocket[1].

G Substrate Glycoprotein Substrate Enzyme α-Mannosidase (GH38) Substrate->Enzyme Natural Pathway Inhibition Competitive Inhibition Enzyme->Inhibition Active Site Blockade Iminosugar N-Alkylated Iminosugar Pocket Hydrophobic Pocket Binding (Tyr, Phe, Trp) Iminosugar->Pocket N-Alkyl Chain Pocket->Enzyme High Affinity (Low Ki) Outcome Glycan Processing Blocked Inhibition->Outcome

Mechanistic pathway of α-mannosidase competitive inhibition by N-alkylated iminosugars.

Comparative Data Analysis

To objectively evaluate the impact of N-alkylation, we must compare the quantitative


 data across different iminosugar derivatives. The table below synthesizes the binding affinities of various N-alkylated iminosugars against α-mannosidase models.
Inhibitor CompoundTarget Enzyme

Value (μM)
Mechanistic Notes & Selectivity
OMJ-1-NH2 (Unsubstituted gem-diamine)Jack bean α-mannosidase7.0 ± 1.0Baseline reference for sp2-iminosugars[1].
OMJ-1 N-octyl glycoside Jack bean α-mannosidase3.2 ± 0.4Over 2-fold increase in potency due to aliphatic aglycone[1].
N-benzyl 1,4-imino-L-lyxitol (Guanidine derivative)Drosophila GMIIb19 ± 2High selectivity for Golgi α-mannosidase II over lysosomal variants[3].
Isofagomidine α-mannosidase0.75Highly potent unalkylated structural analog for comparison[3].
Multivalent Pyrrolidine Iminosugars Golgi α-mannosidase IIVariable (Low μM)Utilizes the "bind-and-recapture" chelate effect to enhance local concentration[4].

Data Interpretation: The transition from the unsubstituted OMJ-1-NH2 to the N-octyl derivative effectively halves the


 value, proving the thermodynamic advantage of the hydrophobic interaction[1]. Furthermore, specific N-benzyl modifications allow researchers to tune selectivity between Golgi and lysosomal α-mannosidase isoforms, a critical requirement for minimizing off-target toxicity in drug development[3].

Self-Validating Experimental Protocol for Determination

To ensure scientific trustworthiness, the determination of


 must not rely on single-point end assays, which are highly susceptible to substrate depletion artifacts and product inhibition. Instead, a continuous spectrophotometric assay utilizing multiple substrate and inhibitor concentrations provides a self-validating matrix. By plotting the entire Michaelis-Menten curve, researchers can definitively confirm the mode of inhibition before extracting the 

.
Step-by-Step Methodology

Step 1: Reagent Preparation & Baseline Validation

  • Enzyme: Prepare α-mannosidase (e.g., from Jack bean or recombinant human models) in an appropriate buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 0.1% BSA to prevent surface adsorption).

  • Substrate: Prepare a stock solution of p-nitrophenyl-α-D-mannopyranoside (pNP-Man).

  • Internal Control: Run a baseline assay with the enzyme and buffer alone to ensure no background hydrolysis or baseline drift occurs at 400 nm.

Step 2: Continuous Kinetic Assay

  • Set up a 96-well microplate. Add varying concentrations of the N-alkylated iminosugar inhibitor (

    
    ) across the rows (e.g., 0, 0.5, 1, 5, 10, 50 μM).
    
  • Add varying concentrations of the pNP-Man substrate (

    
    ) across the columns (e.g., ranging from 0.2 
    
    
    
    to 5
    
    
    ).
  • Initiate the reaction by adding a fixed, limiting concentration of α-mannosidase to all wells simultaneously using a multichannel pipette.

Step 3: Data Matrix Acquisition

  • Immediately monitor the release of the p-nitrophenolate product by measuring absorbance at 400 nm continuously for 10 minutes at 37°C.

  • Extract the initial velocity (

    
    ) for each well from the linear portion of the absorbance-time curve. Self-Validation Check: The 
    
    
    
    of the linear fit for the initial velocity must be >0.98; otherwise, the enzyme concentration is too high, causing rapid substrate depletion.

Step 4: Dixon and Lineweaver-Burk Analysis

  • Plot

    
     versus 
    
    
    
    (Lineweaver-Burk plot) for each inhibitor concentration.
  • Causality Check: If the lines intersect at the y-axis (sharing the same

    
     but different apparent 
    
    
    
    ), the inhibitor is strictly competitive, confirming it binds directly to the active site.
  • Re-plot the data as

    
     versus 
    
    
    
    (Dixon plot). The intersection of these lines in the upper-left quadrant yields
    
    
    on the x-axis, providing a highly accurate, cross-validated inhibitor constant[1].

G Prep Enzyme & Inhibitor Prep (Internal Controls) Titration Substrate Titration [S] Variation Prep->Titration Assay Continuous Spectrophotometry (400 nm) Titration->Assay Kinetics Michaelis-Menten Kinetics (v vs [S]) Assay->Kinetics Plot Lineweaver-Burk Analysis Kinetics->Plot Ki Calculate Ki Value Plot->Ki

Self-validating experimental workflow for determining the Ki of iminosugar inhibitors.

References

  • Rísquez-Cuadro, R., et al. "Pharmacological Chaperones for the Treatment of α-Mannosidosis." idUS.
  • Moorthy, et al. "Structure based virtual screening of natural product molecules as glycosidase inhibitors." PMC - NIH.
  • Wang, B., et al. "Enzyme inhibition by iminosugars: Analysis and insight into the glycosidase–iminosugar dependency of pH." ResearchGate.
  • Compain, P., et al. "Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance." PMC - NIH.

Sources

Structure-Activity Relationship (SAR) of N-Substituted 1,4-Dideoxy-1,4-imino-D-mannitol Derivatives: A Comparative Guide for Glycosidase Inhibitor Selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

For researchers and drug development professionals targeting the N-glycan processing pathway, selecting the right glycosidase inhibitor is critical for decoupling specific enzymatic steps without inducing broad-spectrum cellular toxicity. 1,4-dideoxy-1,4-imino-D-mannitol (DIM) is a well-characterized azafuranose analogue of mannose that acts as a potent pyrrolidine iminosugar[1]. By mimicking the oxocarbenium ion transition state of mannoside hydrolysis, DIM effectively competitively inhibits various α-mannosidases[2].

However, unsubstituted DIM lacks the stringent selectivity required for advanced therapeutic applications (such as targeted anti-cancer or antiviral therapies), often inhibiting both Golgi and lysosomal mannosidases simultaneously[1]. To overcome this, synthetic efforts have focused on N-substitution (adding alkyl, arylalkyl, or borylated groups to the pyrrolidine nitrogen). This guide objectively compares the performance of DIM, its N-substituted derivatives, and alternative inhibitors like swainsonine, providing the structural logic and experimental protocols necessary for robust SAR validation.

Structural Logic & Causality: Why N-Substitution Alters Selectivity

The rational design of N-substituted DIM derivatives is grounded in the distinct topological differences between the active sites of target enzymes, specifically Golgi α-mannosidase II (GMII) and lysosomal α-mannosidase (LMan).

  • Steric Exploitation of Hydrophobic Pockets: Unsubstituted DIM can bind to the active site in multiple stereoconfigurations[3]. N-alkylation restricts this conformational flexibility. GMII possesses a broader, outward-facing hydrophobic cavity near its active site that can accommodate bulky N-substituents via favorable van der Waals interactions[3]. Conversely, the active site of LMan is more sterically restricted; bulky N-alkyl chains cause steric clashes, thereby dramatically reducing LMan affinity and increasing the Selectivity Index (SI) toward GMII[3].

  • pKa Modulation and Protonation States: The basicity of the pyrrolidine nitrogen is crucial. Lysosomal enzymes operate at an acidic pH (~4.5), while Golgi enzymes operate near pH ~6.0[3]. N-substitution alters the pKa of the imino group, dictating the ratio of protonated to neutral inhibitor species at physiological pH, which directly impacts the hydrogen-bonding network within the enzyme's active site[3].

  • Chain Length Causality: Short N-alkyl chains on DIM often result in a complete loss of glycosidase inhibition. However, lengthening the N-alkyl chain restores and shifts the inhibitory profile, occasionally introducing off-target inhibition of β-D-glucosidases and β-D-galactosidases due to the non-specific hydrophobic interactions mimicking the aglycone binding site.

G Start Man9GlcNAc2 (ER) ERMan ER α-Mannosidase I (Target: DIM) Start->ERMan Man8 Man8GlcNAc2 (Golgi) ERMan->Man8 GolgiManI Golgi α-Mannosidase I (Target: DIM) Man8->GolgiManI Man5 Man5GlcNAc2 GolgiManI->Man5 GlcNAcT GlcNAc Transferase I Man5->GlcNAcT GlcNAcMan5 GlcNAcMan5GlcNAc2 GlcNAcT->GlcNAcMan5 GolgiManII Golgi α-Mannosidase II (Target: Swainsonine, N-alkyl DIMs) GlcNAcMan5->GolgiManII Complex Complex N-Glycans GolgiManII->Complex

N-glycan processing pathway highlighting specific glycosidase inhibitor targets.

Comparative Performance Data

The following table synthesizes the quantitative performance of DIM derivatives compared to industry-standard alternatives. When choosing a compound, researchers must balance absolute potency (IC50) with the Selectivity Index.

InhibitorPrimary Target EnzymeIC50 / Ki ValueSecondary Targets & Selectivity Profile
DIM (Unsubstituted) Golgi α-Mannosidase II100 nM[1]ER α-Mannosidase (1 µM); Golgi α-Mannosidase I (4 µM). Broad-spectrum, low selectivity[1].
6-Deoxy-DIM Lysosomal α-MannosidaseEnhanced PotencyLoss of C-6 OH drastically increases lysosomal affinity over Golgi enzymes[2].
N-Benzyl-DIM β-D-Glucosidase / Galactosidase>100 µMShifts specificity away from mannosidases toward glucosidases/galactosidases.
N-(2-methylphenyl boronic acid)-DIM β-D-Galactosidase (E. coli)Moderate (44-55% inhib.)Boron pharmacophore allows reversible dative bonding with nucleophilic residues.
Swainsonine (Alternative) Lysosomal α-MannosidaseHighly PotentStrong inhibitor of both LMan and GMII; induces lysosomal storage phenotypes[4].

Data Interpretation: While unsubstituted DIM is highly potent against GMII (100 nM), its 1 µM IC50 against ER α-mannosidase causes upstream bottlenecks in glycoprotein processing[1]. If your goal is strictly GMII inhibition without lysosomal interference, long-chain N-alkyl or specific N-arylalkyl derivatives are preferred due to their enhanced Selectivity Index[3].

Self-Validating Experimental Protocols

To accurately benchmark novel N-substituted DIM derivatives against the data provided above, laboratories must utilize self-validating assay systems. Iminosugars frequently exhibit slow, tight-binding kinetics; therefore, omitting a pre-incubation step will result in artificially inflated IC50 values.

Protocol A: High-Throughput In Vitro Glycosidase Inhibition Assay

Purpose: To determine the IC50 of DIM derivatives using a colorimetric substrate.

Materials:

  • Target Enzyme (e.g., purified Jack bean α-mannosidase or recombinant GMII).

  • Substrate: p-nitrophenyl α-D-mannopyranoside (pNP-Man).

  • Buffer: 0.1 M Sodium acetate (pH 4.5 for LMan) or 0.1 M MES (pH 6.0 for GMII).

  • Stop Solution: 0.5 M Na2CO3.

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point 1:3 serial dilution of the N-substituted DIM derivative in the appropriate assay buffer. Include a vehicle control (1% DMSO max) and a positive control (Swainsonine).

  • Pre-Incubation (Critical Step): Add 10 µL of the enzyme solution to 20 µL of the inhibitor dilutions in a 96-well microplate. Incubate at 37°C for 15 minutes. Causality: This allows the inhibitor to reach thermodynamic equilibrium with the enzyme active site before substrate competition begins.

  • Reaction Initiation: Add 20 µL of 2 mM pNP-Man substrate to all wells.

  • Enzymatic Cleavage: Incubate the plate at 37°C for exactly 30 minutes.

  • Termination: Add 50 µL of 0.5 M Na2CO3 to all wells. Causality: The high pH denatures the enzyme, stopping the reaction, and simultaneously deprotonates the released p-nitrophenol, shifting its absorbance to a highly visible yellow phenolate ion.

  • Quantification: Read the absorbance at 400 nm using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Prep 1. Prepare Enzyme & Inhibitor (Dilution Series) Incubate 2. Pre-incubate (15 min, 37°C) Establish Equilibrium Prep->Incubate Substrate 3. Add pNP-glycoside Substrate Initiate Reaction Incubate->Substrate React 4. Incubate (30 min, 37°C) Enzymatic Cleavage Substrate->React Stop 5. Add Na2CO3 (Stop Sol.) Develop Color React->Stop Read 6. Read Absorbance (400 nm) Calculate IC50 Stop->Read

Step-by-step workflow for the pNP-based in vitro glycosidase inhibition assay.

Protocol B: Cell-Based Glycoprotein Processing Validation

Purpose: To confirm that the N-substituted derivative permeates the cell membrane and engages the target in the Golgi apparatus.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK (Madin-Darby Canine Kidney) cells in 6-well plates and grow to 80% confluence.

  • Treatment: Treat cells with the determined IC50, 10x IC50, and 100x IC50 concentrations of the DIM derivative for 24 hours.

  • Harvest & Lysis: Wash cells with cold PBS and lyse using RIPA buffer containing protease inhibitors.

  • Glycan Profiling: Subject the lysates to Endo H (Endoglycosidase H) digestion. Causality: Endo H cleaves high-mannose (Man9-Man5) structures but cannot cleave complex N-glycans. If the DIM derivative successfully inhibits GMII in vivo, the cellular glycoproteins will remain in a high-mannose state and be sensitive to Endo H cleavage.

  • Analysis: Resolve the proteins via SDS-PAGE and perform a Western blot for a known heavily glycosylated protein (e.g., LAMP-1). A shift in molecular weight post-Endo H treatment confirms intracellular target engagement[1].

References

  • Source: nih.
  • Source: nih.
  • Structure-activity relationship of swainsonine.
  • Borylated 5-Membered Ring Iminosugars: Synthesis and Biological Evaluation for Glycosidase Inhibition and Anticancer Properties for Application in Boron Neutron Capture Therapy (BNCT)
  • Source: nih.

Sources

A Senior Application Scientist's Guide to High-Mannose Glycan Engineering: A Comparative Analysis of Mannosidase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the ability to control protein glycosylation is paramount. Modifying the N-linked glycan profile of a glycoprotein can dramatically impact its folding, stability, immunogenicity, and therapeutic efficacy. One of the most common glycoengineering strategies is to enrich for high-mannose type glycans, a goal often achieved by arresting the natural glycan processing pathway using specific enzyme inhibitors.

This guide provides an in-depth comparative analysis of three widely used mannosidase inhibitors: Kifunensine , 1-Deoxymannojirimycin (DMJ) , and Swainsonine . We will explore their distinct mechanisms of action, the resulting glycan profiles they induce, and provide a comprehensive, validated workflow for their application and analysis. This document is designed to move beyond a simple listing of facts, explaining the causality behind experimental choices to empower you to select the optimal inhibitor and strategy for your research needs.

The N-Linked Glycosylation Pathway: A Race of Trimming and Addition

N-linked glycosylation begins in the endoplasmic reticulum (ER) with the co-translational transfer of a large, pre-assembled oligosaccharide precursor, Glc₃Man₉GlcNAc₂, onto asparagine residues of a nascent polypeptide.[1][2] For this precursor to mature into the diverse array of complex and hybrid glycans found on mature proteins, it must undergo a highly regulated series of trimming events orchestrated by glycosidases in the ER and Golgi apparatus.[3]

Following the rapid removal of the three terminal glucose residues by α-glucosidases I and II, the glycoprotein bears a Man₉GlcNAc₂ structure. From here, ER and Golgi α-1,2-mannosidases begin to remove specific mannose residues. This trimming is the critical control point where mannosidase inhibitors exert their effects, effectively freezing the glycan in a high-mannose state.[3][4]

N_Glycan_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus Glc3Man9 Glc₃Man₉GlcNAc₂ Man9 Man₉GlcNAc₂ Glc3Man9->Man9 Glucosidase I & II Man8 Man₈GlcNAc₂ Man9->Man8 ER Mannosidase I Man8_Golgi Man₈GlcNAc₂ Man8->Man8_Golgi Transport to Golgi Man5 Man₅GlcNAc₂ Man8_Golgi->Man5 Golgi Mannosidase I Hybrid Hybrid Glycans Man5->Hybrid GlcNAcT-I Complex Complex Glycans Hybrid->Complex Golgi Mannosidase II KIF_DMJ Kifunensine DMJ KIF_DMJ->Man9 INHIBIT SWA Swainsonine SWA->Hybrid INHIBIT

Figure 1. Simplified N-Glycan processing pathway and points of enzymatic inhibition.

A Comparative Overview of Mannosidase Inhibitors

The choice of inhibitor is the most critical variable in determining the final high-mannose profile. While Kifunensine and DMJ act early in the pathway, Swainsonine acts at a later stage, leading to fundamentally different outcomes.

FeatureKifunensine1-Deoxymannojirimycin (DMJ)Swainsonine
Target Enzyme Class I α-Mannosidases (ER & Golgi Mannosidase I)[5][6]Class I α-1,2-Mannosidase I[1]Golgi α-Mannosidase II[7][8]
Cellular Location Endoplasmic Reticulum, cis-GolgiEndoplasmic Reticulum, cis-Golgimedial-Golgi
Mechanism Potent, slow-binding inhibitor; mannose analog[5][9]Competitive inhibitor; mannose analog[1]Potent inhibitor; indolizidine alkaloid[7][10]
Relative Potency Very High (50-100x more potent than DMJ)[6]ModerateHigh
Resulting Glycan Profile Predominantly Man₉GlcNAc₂ and Man₈GlcNAc₂[5][11]Accumulation of Man₉₋₇GlcNAc₂ structures[7]Accumulation of hybrid-type glycans and smaller high-mannose (Man₅₋₄GlcNAc₂) structures[7][8]
Kifunensine: For Maximal High-Mannose Structures

Kifunensine is an alkaloid that acts as a potent and highly specific inhibitor of Class I α-mannosidases, primarily ER Mannosidase I.[5][6] Its high potency means that it can be used at low micromolar concentrations to achieve complete inhibition, effectively halting glycan processing at the Man₉GlcNAc₂ or Man₈GlcNAc₂ stage.[5][6]

  • Expertise & Experience: The key advantage of Kifunensine is its ability to produce a highly homogeneous population of large, unprocessed high-mannose glycans. This is particularly valuable in therapeutic antibody development where a uniform glycan profile is desired to ensure consistent product quality and function.[5] Its use has been shown to successfully generate proteins with over 90% high-mannose content.[5]

1-Deoxymannojirimycin (DMJ): A Classic Mannosidase I Inhibitor

DMJ is a mannose analog that also inhibits Mannosidase I.[1] While effective, it is significantly less potent than Kifunensine.[6] Functionally, it achieves a similar outcome by causing the accumulation of Man₉, Man₈, and Man₇GlcNAc₂ structures.[7]

  • Expertise & Experience: The requirement for higher concentrations compared to Kifunensine can sometimes lead to less complete inhibition, resulting in a slightly more heterogeneous mixture of high-mannose species. However, it remains a reliable and cost-effective tool for many research applications.

Swainsonine: The Key to Hybrid Glycans

Unlike Kifunensine and DMJ, Swainsonine acts later in the pathway. It specifically inhibits Golgi α-Mannosidase II, the enzyme responsible for trimming the final mannose residues from a GlcNAcMan₅GlcNAc₂ intermediate to allow for the formation of complex glycans.[7][8]

  • Expertise & Experience: By blocking this step, Swainsonine causes the accumulation of hybrid-type glycans, which contain elements of both high-mannose and complex structures.[8] It also leads to an increase in smaller high-mannose structures like Man₅GlcNAc₂.[7] This makes Swainsonine the inhibitor of choice when the scientific goal is to study the function of hybrid glycans, not simply to maximize the presence of Man₉.

Experimental Workflow: From Cell Culture to Data Analysis

A robust and reproducible workflow is essential for the accurate comparison of glycan profiles. The following protocol represents a self-validating system, incorporating necessary controls and leveraging industry-standard analytical techniques.

Workflow A 1. Cell Culture & Treatment - Untreated Control - Kifunensine - DMJ - Swainsonine B 2. Glycoprotein Harvest (e.g., Cell Lysis or Supernatant Collection) A->B C 3. Protein Denaturation (SDS, Heat) B->C D 4. N-Glycan Release (PNGase F Enzyme) C->D E 5. Fluorescent Labeling (e.g., RapiFluor-MS, 2-AB) D->E F 6. HILIC-UPLC Separation (Hydrophilic Interaction Chromatography) E->F G 7. Data Analysis - FLR Detection - Mass Spectrometry (MS) - Database Comparison F->G

Sources

"Validation of N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol as a tool compound for studying N-glycosylation"

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers

In the intricate world of post-translational modifications, N-linked glycosylation stands out as a critical process governing protein folding, trafficking, and function. The ability to selectively modulate this pathway is paramount for researchers dissecting these fundamental cellular mechanisms and for professionals in drug development targeting glycan-dependent pathologies. This guide provides an in-depth validation of N-methyl-deoxynojirimycin (NM-DNJ), a potent and specific inhibitor of N-glycosylation, and objectively compares its performance against other commonly used tool compounds. Our analysis is grounded in experimental data and established protocols to empower you with the knowledge to make informed decisions for your research.

A note on the compound name: This guide focuses on N-methyl-deoxynojirimycin (NM-DNJ), a well-characterized iminosugar and established tool compound for studying N-glycosylation. The initially requested "N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol" is not a commonly recognized inhibitor in this field, and it is presumed that NM-DNJ is the intended compound of interest due to its structural and functional relevance.

The N-Glycosylation Pathway: A Primer

N-linked glycosylation is a multi-step process that begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus. The initial stages in the ER are crucial for proper protein folding and quality control. A precursor oligosaccharide is first assembled on a dolichol phosphate carrier and then transferred to nascent polypeptide chains. Subsequent trimming of this oligosaccharide by specific glycosidases, namely α-glucosidases I and II, is a key checkpoint for ensuring proper protein conformation.

N_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus Dol_P Dolichol Phosphate Precursor_Oligo Precursor Oligosaccharide (Glc3Man9GlcNAc2) Dol_P->Precursor_Oligo Oligosaccharide Assembly Glycosylated_Protein Glycosylated Protein (Glc3Man9GlcNAc2-Asn) Precursor_Oligo->Glycosylated_Protein Oligosaccharyltransferase (OST) Nascent_Protein Nascent Polypeptide Nascent_Protein->Glycosylated_Protein Oligosaccharyltransferase (OST) Trimmed_Protein1 Trimmed Protein (Glc1Man9GlcNAc2-Asn) Glycosylated_Protein->Trimmed_Protein1 α-glucosidase I & II Folded_Protein Correctly Folded Glycoprotein Trimmed_Protein1->Folded_Protein Calnexin/Calreticulin Cycle Processed_Protein Further Processed Glycoprotein Folded_Protein->Processed_Protein Transport to Golgi

Figure 1: A simplified diagram of the early stages of the N-glycosylation pathway in the Endoplasmic Reticulum, highlighting the critical trimming steps mediated by α-glucosidases.

N-Methyl-Deoxynojirimycin (NM-DNJ): A Specific Tool for a Specific Task

NM-DNJ is an iminosugar, a class of compounds that are structural mimics of monosaccharides. This structural similarity allows NM-DNJ to act as a competitive inhibitor of enzymes that process carbohydrates, particularly the ER-resident α-glucosidases I and II. By inhibiting these enzymes, NM-DNJ prevents the trimming of terminal glucose residues from the N-linked glycans of newly synthesized glycoproteins. This disruption of the normal processing pathway leads to the accumulation of glycoproteins with immature glycan structures, which can subsequently affect their folding, stability, and trafficking.

The specificity of NM-DNJ for α-glucosidases makes it a valuable tool for studying the early stages of N-glycosylation and the ER quality control machinery. Unlike broader inhibitors, its effects are more targeted, allowing for a more nuanced investigation of glycan-dependent processes.

Comparative Analysis of N-Glycosylation Inhibitors

To validate NM-DNJ as a tool compound, its performance must be benchmarked against other commonly used inhibitors. Each of these compounds targets a different step in the N-glycosylation pathway, and their selection depends on the specific biological question being addressed.

InhibitorTarget Enzyme/ProcessMechanism of ActionTypical Working ConcentrationKey AdvantagesKey Limitations
NM-DNJ α-glucosidases I and IICompetitive inhibitor; prevents glucose trimming from N-glycans in the ER.1-10 µMSpecific for early glycan processing; generally low cytotoxicity.Does not completely block glycosylation; effects can be subtle.
Tunicamycin Dolichol-P-N-acetylglucosamine-1-P transferase (GPT)Blocks the first step of N-glycan precursor synthesis.1-10 µg/mLComplete and potent inhibition of all N-glycosylation.High cytotoxicity; can induce ER stress and unfolded protein response (UPR).
Swainsonine α-mannosidase IIInhibits the processing of N-glycans in the Golgi apparatus.1-5 µg/mLTargets a later stage of glycan processing; useful for studying complex glycan function.Does not affect early ER events or protein folding.

Experimental Validation of NM-DNJ's Activity

A robust validation of NM-DNJ involves demonstrating its specific effect on N-glycosylation in a cellular context. A common and effective method is to assess the mobility shift of a known glycoprotein by western blotting.

Protocol: Assessing Glycoprotein Mobility Shift

This protocol details the steps to observe the effect of NM-DNJ on the N-glycosylation of a model glycoprotein, such as the epidermal growth factor receptor (EGFR).

1. Cell Culture and Treatment:

  • Plate a suitable cell line (e.g., A431 cells, which overexpress EGFR) in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with a dose-range of NM-DNJ (e.g., 0, 1, 5, 10 µM) for 24-48 hours. Include positive controls treated with Tunicamycin (e.g., 5 µg/mL) and Swainsonine (e.g., 2 µg/mL) and a vehicle-only control.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Determine the protein concentration of the supernatant using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein samples to the same concentration and prepare them with Laemmli sample buffer.

  • Separate the proteins on an 8% SDS-polyacrylamide gel. The lower percentage gel provides better resolution for high molecular weight glycoproteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the glycoprotein of interest (e.g., anti-EGFR antibody) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis and Interpretation:

  • In the vehicle-treated control lane, the mature, fully glycosylated form of EGFR will appear as a distinct band at a high molecular weight.

  • In the NM-DNJ-treated lanes, a shift to a slightly lower molecular weight should be observed, indicating the accumulation of glycoproteins with immature, untrimmed glycans. The extent of the shift may be dose-dependent.

  • The Tunicamycin-treated lane will show a significant downward shift in molecular weight, corresponding to the completely unglycosylated protein.

  • The Swainsonine-treated lane may show a more subtle shift or no shift, as it affects later processing in the Golgi.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Biochem Biochemical Analysis cluster_Analysis Data Analysis A1 Plate Cells A2 Treat with Inhibitors (NM-DNJ, Tunicamycin, etc.) A1->A2 B1 Cell Lysis A2->B1 B2 Protein Quantification B1->B2 B3 SDS-PAGE B2->B3 B4 Western Blot B3->B4 C1 Detect Protein Bands B4->C1 C2 Analyze Mobility Shift C1->C2

Figure 2: A flowchart outlining the experimental workflow for validating the activity of N-glycosylation inhibitors by assessing glycoprotein mobility shift.

Concluding Remarks

The validation of N-methyl-deoxynojirimycin (NM-DNJ) as a tool compound for studying N-glycosylation is well-supported by its specific mechanism of action and its demonstrable effects in cellular assays. Its ability to selectively inhibit ER α-glucosidases provides a more targeted approach compared to the broad and often cytotoxic effects of inhibitors like Tunicamycin. While the choice of inhibitor will always depend on the specific research question, NM-DNJ offers a reliable and nuanced method for investigating the role of early N-glycan processing in protein folding, quality control, and trafficking. The experimental framework provided in this guide offers a clear path for researchers to independently validate and utilize NM-DNJ in their own studies, contributing to a deeper understanding of the complex world of glycobiology.

References

  • Mechanism of Iminosugar-Based Glucosidase Inhibitors. ChemBioChem. [Link]

  • N-Glycosylation and the Endoplasmic Reticulum. Cold Spring Harbor Perspectives in Biology. [Link]

  • Tunicamycin - an inhibitor of protein glycosylation. Trends in Biochemical Sciences. [Link]

  • Swainsonine: a potent inhibitor of alpha-mannosidases. Archives of Biochemistry and Biophysics. [Link]

  • Protein Glycosylation Analysis by SDS-PAGE and Western Blotting. Bio-Rad. [Link]

Safety Operating Guide

A Guide to the Responsible Disposal of N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the lifecycle of a research chemical extends beyond its use in experimentation. The final step, proper disposal, is as critical as any other in ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed protocol for the safe and compliant disposal of N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol, a specialized iminosugar. Iminosugars are potent glycosidase inhibitors, and while they may not always carry immediate, acute hazard classifications, their biological activity necessitates that they be managed as hazardous chemical waste.[1][2]

This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each step to empower researchers with the knowledge to handle this and similar research chemicals responsibly.

Waste Characterization: A Precautionary Approach

Never dispose of this compound, or solutions containing it, down the sink or in the regular trash.[7][8] Drain disposal of laboratory chemicals is highly restricted and such actions can interfere with wastewater treatment processes and harm aquatic life.[9]

Key Chemical & Regulatory Data

The following table summarizes essential information relevant to the handling and disposal of this compound, based on data for closely related iminosugars and general chemical waste principles.

ParameterValue / GuidelineRationale & Citations
Chemical Class Iminosugar (Pyrrolidine type)Biologically active glycosidase inhibitor.[2][10]
Physical Form Typically a solid (e.g., gum or recrystallized solid).[4]Solid waste must be securely contained to prevent dust formation.
Waste Classification Hazardous Chemical Waste (Precautionary)Due to its biological activity, it must be managed through a licensed hazardous waste vendor.[6][7]
Incompatibilities Strong oxidizing agents, strong acids, strong alkalis.Segregate waste containers from incompatible materials to prevent hazardous reactions.[11][12]
Storage Location Designated Satellite Accumulation Area (SAA).Federal regulations require hazardous waste to be stored at or near the point of generation.[5][6][11]
Max Storage Volume (SAA) < 55 gallons of hazardous waste or 1 quart of acute hazardous waste.Adherence to these limits is a key component of laboratory compliance.[8]
Container Requirements Chemically compatible, sealed, and in good condition.Prevents leaks and spills. The original container is often suitable if intact.[7][11]

Disposal Decision Workflow

The following diagram outlines the critical decision points for managing different waste streams of this compound.

DisposalWorkflow cluster_0 cluster_1 Step 1: Identify Waste Type cluster_2 Step 2: Segregation & Containment cluster_3 Step 3: Labeling cluster_4 Step 4: Storage & Disposal start Waste Generated: This compound pure Pure Compound / Expired Reagent contaminated_solid Contaminated Solid Waste (e.g., weighing paper, gloves) contaminated_liquid Contaminated Liquid Waste (e.g., solutions, rinsates) empty_container Empty Stock Container collect_solid Place in a sturdy, sealable container. pure->collect_solid contaminated_solid->collect_solid collect_liquid Collect in a leak-proof, chemically compatible container (e.g., HDPE). contaminated_liquid->collect_liquid rinse Triple-rinse with a suitable solvent. empty_container->rinse label_hw Affix EHS Hazardous Waste Label. List all chemical constituents and percentages. Include the words 'Hazardous Waste'. collect_solid->label_hw collect_liquid->label_hw label_rinse Collect first rinse as hazardous waste. rinse->label_rinse Rinsate is hazardous deface_label Obliterate or deface original label. rinse->deface_label After rinsing store_saa Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment for liquids. label_hw->store_saa label_rinse->collect_liquid dispose_trash Dispose of rinsed, defaced container in appropriate solid waste stream (e.g., glass disposal box). deface_label->dispose_trash request_pickup Request waste pickup from Environmental Health & Safety (EHS). store_saa->request_pickup

Sources

Personal protective equipment for handling N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol

Introduction & Biological Context

This compound (CAS: 117894-13-0) is a highly specialized, methylated derivative of the iminosugar 1,4-dideoxy-1,4-imino-D-mannitol (DIM)[1]. In advanced drug development and molecular biology, iminosugars are highly valued as transition-state analogs that competitively inhibit glycosidases, such as alpha-mannosidases[2]. By modulating N-linked glycosylation in the host endoplasmic reticulum (ER) and Golgi apparatus, these compounds alter viral envelope protein folding and are actively researched for broad-spectrum antiviral and antidiabetic applications[3].

However, because these small molecules actively interfere with host cellular glycoprotein processing, stringent Personal Protective Equipment (PPE) and operational controls are mandatory. Accidental exposure can lead to unintended systemic inhibition of off-target glycosidases.

Hazard Assessment & The Causality of PPE Selection

As an application scientist, understanding why specific PPE is chosen is as critical as wearing it. Iminosugars like N-methyl-DIM are hydrophilic, low-molecular-weight alkaloids[2].

  • Respiratory Hazard: In its lyophilized solid form, N-methyl-DIM poses a high risk of aerosolization. Inhalation exposes the mucous membranes directly to the bioactive compound, bypassing primary metabolic degradation.

  • Dermal Hazard: While highly polar, prolonged skin contact with concentrated solutions—especially when reconstituted in penetration-enhancing solvents like Dimethyl Sulfoxide (DMSO)—can lead to rapid transdermal absorption.

  • Ocular Hazard: Fine powders can cause severe mechanical and chemical irritation to the cornea.

Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative and qualitative PPE requirements based on the operational scale to ensure maximum safety and compliance.

Operational ScaleTask DescriptionRequired PPEEngineering Controls
Analytical Scale (<10 mg) Weighing, aliquoting, making stock solutions.Double nitrile gloves (0.11mm thickness), wraparound safety goggles, standard lab coat.Class II Biological Safety Cabinet (BSC) or localized exhaust ventilation.
Preparative Scale (>10 mg) Bulk transfer, synthesis, or in vivo dose prep.Double nitrile gloves (extended cuff), face shield over goggles, fluid-resistant Tyvek gown.Dedicated Chemical Fume Hood with an anti-static bar.
Solution Handling Pipetting, serial dilutions in DMSO/Water.Single nitrile gloves, safety glasses with side shields, lab coat.Standard benchtop with an absorbent, impermeable bench liner.

Step-by-Step Operational Workflow: Reconstitution and Handling

To ensure a self-validating system, every step in this protocol includes a built-in verification check.

  • Step 1: Environmental Preparation

    • Action: Line the analytical balance area inside the fume hood or BSC with an anti-static weighing mat.

    • Causality: Iminosugar powders are highly susceptible to static charge. Anti-static mats prevent the powder from repelling off the spatula, directly mitigating aerosolization risks.

    • Validation: Pass a static meter over the area; the reading must be <0.1 kV before proceeding.

  • Step 2: Donning PPE

    • Action: Put on a lab coat, safety goggles, and double-layer nitrile gloves. Ensure the inner glove goes under the lab coat cuff, and the outer glove goes over it.

  • Step 3: Weighing

    • Action: Use a micro-spatula to transfer the N-methyl-DIM powder into a pre-tared, static-free amber glass vial.

    • Causality: Amber vials protect the compound from potential UV degradation. Sealing the vial before removing it from the hood prevents cross-contamination of the general laboratory space.

  • Step 4: Reconstitution

    • Action: Inject the solvent (e.g., DMSO or sterile water) directly through a septum cap if possible, or carefully pipette down the inner wall of the vial[4].

    • Causality: Iminosugars are highly soluble in water and polar solvents. Adding solvent slowly prevents the rapid displacement of air, which could otherwise eject airborne particulates.

    • Validation: Inspect the solution against a light/dark background to ensure complete dissolution (absence of particulate matter).

HandlingWorkflow Start Start: N-Methyl-DIM Handling PPE Don PPE: Double Nitrile Gloves, Lab Coat, Goggles Start->PPE Hood Transfer to Fume Hood / BSC PPE->Hood Weigh Anti-static Weighing (Minimize Aerosols) Hood->Weigh Solvent Reconstitution (Water/DMSO) Weigh->Solvent Store Seal, Aliquot & Store at -20°C Solvent->Store

Caption: Step-by-step operational workflow for the safe handling and reconstitution of N-Methyl-DIM.

Biological Mechanism and Experimental Design

When designing in vitro assays, it is crucial to understand the mechanism of action. N-methyl-DIM and related iminosugars act as transition-state analogs. They competitively inhibit Class II alpha-mannosidases, which are responsible for trimming mannose residues from N-linked glycans in the ER and Golgi[2]. This inhibition leads to the accumulation of high-mannose glycans, which can induce ER stress or alter viral envelope protein folding, ultimately neutralizing viral infectivity[3].

Mechanism Drug N-Methyl-DIM (Transition-State Analog) Enzyme Alpha-Mannosidase II (Golgi Apparatus) Drug->Enzyme Competitive Binding Block Inhibition of Mannose Trimming Enzyme->Block Enzymatic Arrest Glycoprotein Nascent Glycoprotein (Man9GlcNAc2) Glycoprotein->Enzyme Natural Substrate Outcome Altered Glycosylation (Antiviral/Therapeutic Effect) Block->Outcome Downstream Modulation

Caption: Mechanism of action of N-Methyl-DIM competitively inhibiting Alpha-Mannosidase II.

Decontamination and Disposal Plan

Because iminosugars are biologically active, disposal must comply with strict environmental health and safety (EHS) guidelines.

  • Spill Response:

    • Solid Spills: Do not sweep. Cover the powder with an absorbent paper towel wetted with water (since the compound is highly water-soluble) to dissolve and contain the spill. Wipe the area thoroughly inward from the edges.

    • Liquid Spills: Absorb with inert materials (e.g., vermiculite or universal absorbent pads). Wash the surface with a 10% bleach solution followed by water and 70% ethanol.

  • Waste Disposal:

    • Solid Waste: Contaminated gloves, weighing boats, and bench liners must be placed in a biohazard bag or a dedicated solid chemical waste bin for high-temperature incineration.

    • Liquid Waste: Aqueous and DMSO solutions containing N-methyl-DIM must be collected in clearly labeled, compatible high-density polyethylene (HDPE) liquid waste containers. Never pour bioactive iminosugars down the drain.

References

  • Source: chembk.
  • Source: mybiosource.
  • Source: nih.
  • Title: Biochemical characterization of two - mannosidases from breadfruit (Artocarpus communis)
  • Title: Randomized single oral dose phase 1 study of safety, tolerability, and pharmacokinetics of Iminosugar UV-4 Hydrochloride (UV-4B)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.